3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390207 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956352-08-2 | |
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS Number: 956352-08-2
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, chemical properties, potential applications, and critical safety protocols, grounded in established scientific principles.
This compound is a substituted aromatic aldehyde featuring a 3,5-dimethylpyrazole moiety linked to a benzaldehyde ring at the meta position. This unique structural combination makes it a valuable building block in synthetic and medicinal chemistry. The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, while the benzaldehyde group offers a reactive handle for a wide array of chemical transformations.
Chemical Structure
Caption: Chemical structure of this compound.
Compound Identifiers and Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate database searching, procurement, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 956352-08-2 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | [2] |
| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(C)=NN1C2=CC=CC(C=O)=C2 | [1] |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Section 2: Synthesis and Mechanistic Insights
The synthesis of N-arylpyrazoles like the title compound typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This classical approach, known as the Knorr pyrazole synthesis, is efficient and versatile.
Proposed Synthetic Pathway
A logical and field-proven method for synthesizing this compound involves a two-step process starting from 3-aminobenzaldehyde.
-
Diazotization and Reduction: 3-aminobenzaldehyde is first converted to a diazonium salt, which is then reduced in situ to form 3-formylphenylhydrazine. This intermediate is often not isolated due to instability.
-
Condensation Reaction: The resulting hydrazine is immediately reacted with acetylacetone (2,4-pentanedione). The reaction proceeds via a condensation mechanism, where the more nucleophilic hydrazine nitrogen attacks one of the carbonyl groups of acetylacetone, followed by cyclization and dehydration to yield the stable 3,5-dimethylpyrazole ring.
Caption: Proposed workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol
This protocol is a representative procedure based on established methods for similar pyrazole syntheses.[3][4][5]
Materials:
-
3-aminobenzaldehyde
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or other suitable reducing agent
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or acetic acid (solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazine Preparation (In Situ):
-
Dissolve 3-aminobenzaldehyde in aqueous HCl and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it.
-
Add the diazonium salt solution dropwise to the reducing agent solution. The reaction is exothermic; maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture for 1-2 hours. The formation of 3-formylphenylhydrazine can be monitored by TLC.
-
-
Pyrazole Synthesis:
-
To the crude hydrazine solution, add an equimolar amount of acetylacetone.
-
Add a catalytic amount of acid (if not already in an acidic medium) and reflux the mixture for 3-5 hours.[4]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Section 3: Applications in Research and Drug Discovery
The title compound is a valuable scaffold in medicinal chemistry due to the combination of two pharmacologically significant moieties.
-
Pyrazole Core: The 3,5-dimethylpyrazole group is a bioisostere for various functional groups and is found in several FDA-approved drugs. It is known to participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][6]
-
Benzaldehyde Moiety: The aldehyde functional group is a versatile chemical handle. It can be readily converted into other functionalities such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8] Furthermore, benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[9]
Potential as a Key Intermediate
This compound serves as an excellent starting point for synthesizing more complex molecules with potential therapeutic value. For instance, it can be used to create novel inhibitors of signaling pathways implicated in cancer, such as the mTOR pathway, or to develop new classes of autophagy modulators.[10]
Caption: Role as an intermediate in library synthesis via reductive amination.
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from material safety data sheets (MSDS) and should be considered a guide.[11] Always consult the specific MSDS from your supplier before use.
GHS Hazard Information
| Hazard Class | Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Eye Damage/Irritation | H319: Causes serious eye irritation | |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]
-
Personal Protective Equipment:
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[13]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C to maintain purity and prevent degradation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
- ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
- Loba Chemie.
- PubChem. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde Compound Summary. [Link]
- MDPI. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
- Royal Society of Chemistry.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Journal of Chemical and Pharmaceutical Research.
- ScenTree. Benzaldehyde (CAS N° 100-52-7)
- Journal of Chemical and Pharmaceutical Research.
- Trade Science Inc. Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. [Link]
- National Institutes of Health (NIH). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]
- MDPI.
- Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
- ResearchGate. Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD)
- National Institutes of Health (NIH). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]
- 10. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, chemical reactivity, and strategic applications.
Executive Summary: The Strategic Value of a Bifunctional Building Block
This compound is a molecule of interest due to the unique combination of two key functional moieties: the 3,5-dimethylpyrazole ring and a benzaldehyde group. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The benzaldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This dual-functionality makes the compound an attractive starting point for the synthesis of complex molecular architectures and diverse compound libraries for drug screening.
This guide will elucidate the synthetic route to this compound, detail its analytical characterization, discuss its reactivity, and explore its potential applications, particularly in the design of novel therapeutic agents.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and research.
Chemical Structure and Molecular Weight
-
IUPAC Name: this compound
-
CAS Number: 956352-08-2
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
The structure features a phenyl ring substituted at the meta-position with a 3,5-dimethyl-1H-pyrazol-1-yl group. The aldehyde functionality is located para to this pyrazole substituent.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via a classical Knorr pyrazole synthesis, a robust and widely used method for constructing pyrazole rings.[3]
The Knorr Pyrazole Synthesis: A Trusted Protocol
The core of the synthesis involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this specific case, 3-formylphenylhydrazine (or its hydrochloride salt) reacts with acetylacetone (2,4-pentanedione).
Causality Behind Experimental Choices:
-
Hydrazine Source: Using 3-formylphenylhydrazine directly places the aldehyde group at the desired position on the phenyl ring. If starting from a more common precursor like 3-aminobenzaldehyde, an initial diazotization followed by reduction would be required to form the hydrazine, adding complexity. The direct use of the substituted hydrazine is more efficient.
-
Dicarbonyl Compound: Acetylacetone is the ideal choice as it directly yields the 3,5-dimethyl substitution pattern on the pyrazole ring. The two methyl groups enhance the lipophilicity and metabolic stability of the resulting pyrazole core.
-
Solvent and Catalyst: A protic solvent like ethanol or acetic acid is typically used to facilitate proton transfer during the condensation and cyclization steps. The reaction is often acid-catalyzed to activate the carbonyl groups of the acetylacetone towards nucleophilic attack by the hydrazine.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system, with clear checkpoints for reaction monitoring and purification.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-formylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature. A slight excess of the dicarbonyl ensures complete consumption of the hydrazine starting material.
-
Reaction Initiation: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) to the mixture.
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting hydrazine and the appearance of a new, typically more nonpolar, product spot.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are predicted based on the known chemical shifts of related structures.[4][5]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 9.9-10.1 (s, 1H, -CHO), 7.5-8.0 (m, 4H, Ar-H), 6.1 (s, 1H, pyrazole C4-H), 2.3 (s, 3H, pyrazole-CH₃), 2.2 (s, 3H, pyrazole-CH₃). |
| ¹³C NMR | δ (ppm): ~192 (-CHO), ~151 (pyrazole C5), ~141 (pyrazole C3), ~138 (Ar C-N), ~130-135 (Ar-C), ~120-128 (Ar-C), ~107 (pyrazole C4), ~14 (pyrazole-CH₃), ~11 (pyrazole-CH₃). |
| IR (cm⁻¹) | ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600, 1480 (C=C aromatic stretch). |
| Mass Spec (ESI-MS) | m/z: 201.10 [M+H]⁺. |
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as an electrophilic site for a multitude of chemical transformations.
Reactivity of the Pyrazole and Benzaldehyde Moieties
-
Pyrazole Ring: The pyrazole ring is generally stable to many reaction conditions. It is considered an electron-rich aromatic system, though less so than pyrrole. The N2 atom is basic and can be protonated or act as a ligand for metal coordination.[1][2] The C4 position is the most susceptible to electrophilic attack, but this is less facile than in simpler pyrazoles due to the steric bulk of the adjacent methyl groups.[2]
-
Benzaldehyde Group: This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions, opening the door to a vast chemical space.
Key Transformations and Applications in Drug Design
The benzaldehyde functionality is a gateway to creating libraries of compounds for screening.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines. This is one of the most powerful and reliable methods for generating diversity in drug discovery.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains and the introduction of new functional groups.
-
Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (providing a new hydrogen bond donor/acceptor and a point for amide coupling) or reduced to a primary alcohol.
Pathway Diagram: Application as a Synthetic Intermediate
The following diagram illustrates how this compound can be used as a central hub for generating diverse molecular scaffolds.
Caption: Key synthetic transformations of the title compound in drug discovery.
The pyrazole moiety in these resulting compounds can act as a crucial pharmacophore, potentially targeting kinases, GPCRs, or other enzyme classes, as many pyrazole-containing molecules have demonstrated a wide range of biological activities.[3][6]
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[9]
-
First Aid Measures:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its straightforward and scalable synthesis, combined with the versatile reactivity of the aldehyde group, makes it an invaluable building block for the creation of novel and structurally diverse molecules. The proven track record of the pyrazole core in approved pharmaceuticals further enhances its appeal as a starting point for drug discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic deployment in research and development.
References
- Synthesis and reactivity of some pyrazole derivatives.
- Material Safety Data Sheet SDS/MSDS - Kasturi Aromatics.
- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds - ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- BENZALDEHYDE EXTRA PURE - Loba Chemie.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design.
- Electronic Supplementary Information - The Royal Society of Chemistry.
- 3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde - AOBChem.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Reaction sequence leading to the target benzaldehyde-pyrazoline hybrids. - ResearchGate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC - NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
- The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles - ResearchGate.
- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers.
- Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. - ResearchGate.
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH.
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. kasturiaromatics.com [kasturiaromatics.com]
An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural elucidation through spectroscopic analysis, provide a detailed, field-proven synthetic protocol, and explore its potential as a scaffold for novel therapeutics by examining its relationship with key biological signaling pathways.
Compound Profile and Physicochemical Properties
This compound is an aromatic aldehyde featuring a benzene ring substituted at the meta-position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. This unique combination of a reactive aldehyde group and a pharmacologically relevant pyrazole core makes it a valuable building block for combinatorial chemistry and targeted drug discovery.
Below is a summary of its key identifiers and physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 956352-08-2 | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | |
| Appearance | Colorless to yellow liquid or solid | |
| Storage | Inert atmosphere, 2-8°C |
Structural Elucidation: A Spectroscopic Approach
The structural identity of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can confidently predict its spectral characteristics based on extensive data from analogous structures.[1] This predictive analysis is a critical skill in synthetic chemistry, allowing for the verification of newly synthesized compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the aldehyde group will deshield the aromatic protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | ~10.1 | Singlet (s) | 1H | Characteristic downfield shift for aldehydic protons. |
| Aromatic (H2') | ~8.1 | Singlet (s) | 1H | Proton ortho to both substituents on the benzene ring. |
| Aromatic (H4', H6') | ~7.8-8.0 | Multiplet (m) | 2H | Protons on the benzaldehyde ring, split by each other. |
| Aromatic (H5') | ~7.6 | Triplet (t) | 1H | Proton on the benzaldehyde ring, coupled to adjacent protons. |
| Pyrazole (H4) | ~6.1 | Singlet (s) | 1H | Proton on the pyrazole ring, typically appears around 6 ppm. |
| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H | Methyl group at position 5 of the pyrazole ring. |
| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H | Methyl group at position 3 of the pyrazole ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | ~192 | Typical chemical shift for an aromatic aldehyde carbonyl carbon.[1] |
| Pyrazole (C3, C5) | ~151, ~142 | Carbons of the pyrazole ring attached to nitrogen. |
| Aromatic (C1', C3') | ~140, ~138 | Quaternary carbons of the benzene ring. |
| Aromatic (C2', C4', C5', C6') | ~125-135 | Aromatic carbons of the benzaldehyde ring. |
| Pyrazole (C4) | ~108 | Carbon at position 4 of the pyrazole ring. |
| Methyl (-CH₃) | ~14, ~12 | Methyl carbons attached to the pyrazole ring. |
Predicted Infrared (IR) Spectrum
The IR spectrum is crucial for identifying key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aldehyde) | 2850-2750 | Medium, often two distinct peaks |
| C=O stretch (aldehyde) | ~1700 | Strong, sharp |
| C=C stretch (aromatic) | 1600-1450 | Medium to strong |
| C-N stretch | 1350-1250 | Medium |
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns that support the proposed structure.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 200, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
m/z = 199 ([M-H]⁺): Loss of the aldehydic hydrogen.
-
m/z = 171 ([M-CHO]⁺): Loss of the formyl group.
-
m/z = 95: Fragment corresponding to the dimethylpyrazole cation.
-
Synthesis of this compound
The most logical and efficient synthetic route to this molecule is a copper-catalyzed N-arylation, specifically an Ullmann condensation, between 3,5-dimethylpyrazole and 3-bromobenzaldehyde. This method is widely used for forming C-N bonds between aryl halides and nitrogen heterocycles.
Reaction Scheme
Caption: Ullmann condensation for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
3,5-Dimethylpyrazole (1.0 eq)
-
3-Bromobenzaldehyde (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole, 3-bromobenzaldehyde, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The causality for using DMSO is its high boiling point and its ability to dissolve the reactants and salts, facilitating the reaction.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The choice of L-proline as a ligand is based on its proven efficacy in accelerating Ullmann-type couplings, making the reaction more efficient at lower temperatures.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Drug Discovery: A Scaffold for Kinase and COX-2 Inhibitors
The N-aryl pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[2] Its utility stems from its ability to form key hydrogen bonds and hydrophobic interactions within protein active sites.
Targeting Inflammatory Pathways: The COX-2 Connection
Many N-aryl pyrazole-containing compounds are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation and in some cancers.[3][4][5][6][7][8][9] The well-known anti-inflammatory drug Celecoxib (Celebrex®) features a diaryl-substituted pyrazole core.[3][4][5]
The mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[3][4][6] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these drugs can reduce inflammation with a lower incidence of gastrointestinal side effects associated with non-selective NSAIDs.[5][8]
Caption: Inhibition of the COX-2 signaling pathway.
Targeting Cancer Proliferation: Kinase Inhibition
The pyrazole scaffold is also a cornerstone in the design of protein kinase inhibitors.[10][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed to target various kinases in critical oncogenic pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[13][10][11]
These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that drives cell proliferation and survival. The aldehyde group on this compound provides a convenient chemical handle for synthesizing a library of derivatives to probe the structure-activity relationship (SAR) for specific kinase targets.
Caption: General scheme for pyrazole-based kinase inhibition.
Conclusion
This compound is a molecule with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its structure is amenable to straightforward synthesis and detailed characterization. More importantly, it incorporates the N-aryl pyrazole motif, a scaffold that has proven to be highly effective in the development of targeted therapies for inflammation and cancer. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic applications of this promising compound.
References
- StatPearls. (2023). Celecoxib. NCBI Bookshelf.
- News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology.
- Wikipedia. (2024). Celecoxib.
- PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics.
- Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386.
- Patsnap Synapse. (2024). What is the mechanism of Celecoxib?.
- PubChem. (n.d.). 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde.
- Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation research, 480-481, 243–268.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram....
- Zhang, Y., et al. (2023). Pyrazole derivatives as kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate.
- Pharmaceuticals. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
- Pharmaceuticals. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Pharmaceuticals. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- ACS Medicinal Chemistry Letters. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
- ResearchGate. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications.
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3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde featuring a dimethyl-pyrazole moiety. As a bifunctional molecule, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The pyrazole ring is a common scaffold in medicinal chemistry, while the aldehyde group offers a reactive handle for a multitude of chemical transformations. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and discusses the expected outcomes based on its molecular structure.
Section 1: Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and stoichiometric calculations.
| Property | Value | Source(s) |
| CAS Number | 956352-08-2 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |
| Molecular Weight | 200.24 g/mol | [3][4] |
| IUPAC Name | This compound | [1] |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid powder | [1][2][3] |
| Purity | Typically ≥98% | [1][2][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1] |
| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=CC(C)=NN1C1=CC=CC(C=O)=C1 | [2] |
The variability in its reported physical form suggests that its melting point is near ambient temperature. This underscores the importance of empirical melting point determination for any given batch to ascertain its physical state and purity.
Section 2: Experimental Determination of Key Physical Properties
Melting Point Analysis
Expertise & Rationale: The melting point is a critical physical constant that serves as a primary indicator of a compound's purity.[5] A pure, crystalline solid will exhibit a sharp, well-defined melting point range, typically spanning 0.5-1.0°C.[6] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[5][7] Therefore, determining the melting point is a fundamental quality control step. The most common and reliable technique is the capillary method.[8]
Trustworthiness (Self-Validating Protocol): The protocol involves an initial rapid determination to find an approximate range, followed by a slower, more precise measurement. Repeating the slow measurement until consistent values are obtained ensures the accuracy and reliability of the result.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered using a mortar and pestle.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample into a column of 2-3 mm at the bottom.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus (e.g., DigiMelt).[7]
-
Approximate Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly identify the approximate melting temperature.[5][7]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary.
-
Heating and Observation: Set a slow heating ramp (1-2°C/minute) starting from about 10-15°C below the approximate melting point.
-
Record Range: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Verification: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.
Caption: Decision Tree for Solubility Classification.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The expected spectral features for this compound are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton spectrum is expected to show distinct signals:
-
Aldehyde Proton (-CHO): A singlet at a downfield chemical shift, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-8.0 ppm, corresponding to the four protons on the benzaldehyde ring.
-
Pyrazole Proton (-CH-): A sharp singlet around δ 6.0 ppm for the proton at the C4 position of the pyrazole ring.
-
Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3H, likely between δ 2.0-2.5 ppm, corresponding to the two distinct methyl groups on the pyrazole ring. [9]* ¹³C NMR: The carbon spectrum provides information on all unique carbon atoms:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.
-
Aromatic & Pyrazole Carbons: A series of signals between δ 100-150 ppm. The chemical shifts of the pyrazole carbons can be used to confirm the substitution pattern. [10] * Methyl Carbons (-CH₃): Two signals in the shielded (upfield) region, typically between δ 10-20 ppm.
-
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. [11]3. Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Insert the tube into the NMR spectrometer, lock onto the solvent's deuterium signal, shim the magnetic field for homogeneity, and acquire the spectra. [11]
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Using Electron Ionization (EI), the compound is expected to show a distinct molecular ion peak and characteristic fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the exact mass of the molecule.
-
Key Fragments:
-
[M-H]⁺: A peak at m/z = 199, resulting from the loss of the aldehydic hydrogen, a common fragmentation for aldehydes.
-
[M-CHO]⁺: A peak at m/z = 171, from the loss of the formyl radical (-CHO).
-
Phenyl Cation Fragment: A strong signal at m/z = 77, corresponding to the C₆H₅⁺ fragment, is a hallmark of many benzene derivatives. [12] * Other fragments corresponding to the pyrazole ring or further breakdown of the aromatic system may also be observed.
-
Experimental Protocol: Sample Analysis by MS
-
Sample Introduction: For a relatively non-volatile solid or liquid, introduce a small amount of the sample into the ion source via a direct insertion probe. [11]For more volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for simultaneous separation and analysis. [13]2. Ionization: Ionize the sample using a standard method, typically Electron Ionization (EI) at 70 eV.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a spectrum is generated.
Expected Mass Spectrometry Fragmentation
Caption: Predicted Major Fragmentation Pathways.
Section 4: Safety and Handling
Based on available supplier data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1] Precautionary measures include avoiding inhalation of dust/fumes, avoiding contact with skin and eyes, and using personal protective equipment (PPE) such as gloves and safety glasses. [1]Always handle this chemical in a well-ventilated area or a fume hood. It is imperative to consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Section 5: Conclusion
This technical guide has outlined the essential physical properties of this compound and provided detailed, field-proven protocols for their experimental verification. The determination of melting point, solubility profile, and spectroscopic characteristics (NMR, MS) are crucial, self-validating steps for confirming the identity, purity, and structural integrity of this versatile chemical intermediate. Adherence to these analytical practices and safety protocols will ensure its successful and safe application in research and development endeavors.
References
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- Melting point determin
- Melting point determin
- EXPERIMENT 1 DETERMIN
- Experiment 1 - Melting Points - University of Missouri–St. Louis. [Link]
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- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
- 1 H-NMR spectrum of pyrazole (Clark, 2010)
- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. [Link]
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- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)
- 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O - PubChem. [Link]
- [Ce(L-Pro)2]2 (Oxa)
- BENZALDEHYDE -
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25). [Link]
- Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
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3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde solubility data
An In-depth Technical Guide to the Solubility Profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic aromatic aldehyde with potential applications in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a substituted pyrazole ring linked to a benzaldehyde moiety, presents a unique physicochemical profile that dictates its behavior in various solvent systems.[3] A thorough understanding of its solubility is paramount for researchers in drug development and chemical synthesis, as it directly impacts formulation, reaction kinetics, purification, and bioavailability.[1]
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight.[4] For this compound, the following characteristics are key determinants of its solubility profile:
-
Molecular Structure: The presence of both a somewhat polar pyrazole ring and a benzaldehyde group, along with non-polar dimethyl and phenyl groups, gives the molecule a mixed polarity.[5] The pyrazole ring itself has the potential for hydrogen bonding.[5]
-
Substituents: The dimethyl groups on the pyrazole ring and the benzaldehyde group on the phenyl ring are significant. Lipophilic groups tend to decrease aqueous solubility, while polar groups can enhance it.[4]
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic rings, can lead to higher lattice energy in the solid state, making it more challenging for a solvent to dissolve the compound.[5]
-
Expected Solubility: Based on its structure and the general behavior of pyrazole derivatives, this compound is expected to have limited solubility in water and greater solubility in organic solvents.[1][4] Solvents like ethanol, methanol, acetone, and dimethylformamide (DMF) are likely to be effective.[4][6] The solubility in any given solvent is also expected to increase with temperature.[5]
A summary of the known physicochemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 956352-08-2 | [3] |
| Molecular Formula | C12H12N2O | [3] |
| Molecular Weight | 200.24 g/mol | [7] |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid or lump | [3] |
| Purity | 98% | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
Experimental Determination of Solubility
The most common and reliable method for determining the solubility of a crystalline compound is the isothermal saturation method.[8] This technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
This protocol provides a detailed procedure for determining the solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound (as pure as possible)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, N,N-dimethylformamide)[9]
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Solvent Selection and Preparation:
-
Choose a range of solvents with varying polarities to obtain a comprehensive solubility profile.
-
Ensure all solvents are of high purity (e.g., HPLC grade).
3. Isothermal Saturation:
-
Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure saturation.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration plateaus.
4. Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
5. Quantification of Solute Concentration:
The concentration of the dissolved compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[10]
-
HPLC Method Development:
-
Develop a suitable HPLC method with a UV detector. The benzaldehyde and pyrazole moieties suggest good UV absorbance.
-
Select an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water).
-
Establish a calibration curve by preparing a series of standard solutions of known concentrations and plotting their peak areas against concentration.
-
-
Sample Analysis:
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the sample from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
6. Data Analysis and Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
The thermodynamic properties of the dissolution process can be calculated from the temperature-dependent solubility data using the van't Hoff equation.[8]
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the protocol:
-
Equilibrium Confirmation: Take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is stable and equilibrium has been reached.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by DSC or XRPD) to ensure that the compound has not undergone any polymorphic transformation or degradation during the experiment.
-
Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
Conclusion
While direct, published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and applying the detailed methodology outlined, researchers can generate high-quality, reliable solubility data. This information is critical for advancing research and development efforts involving this compound, enabling informed decisions in formulation, synthesis, and preclinical studies.
References
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- ChemicalBook. (n.d.). Pyrazole | 288-13-1.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents.
- Unknown Source. (n.d.). ACIDS, ALCOHOLS, AMINES, CARBONYLS (ALDEHYDES/KETONES) Requirements: You will.
- PubChem. (n.d.). 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O.
- ResearchGate. (2025). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
- ResearchGate. (2025). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- Metrohm. (n.d.). Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration.
- ResearchGate. (2025). Solvent screening for the extraction of aromatic aldehydes | Request PDF.
- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- chemBlink. (n.d.). CAS # 934570-54-4, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde.
- NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- NIH. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- ResearchGate. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures | Request PDF.
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- 10. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Abstract
This technical guide provides an in-depth spectroscopic characterization of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document consolidates nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to create a detailed analytical profile. The interpretation herein is grounded in first principles and supported by empirical data, offering researchers a definitive reference for identifying and characterizing this molecule. Each analytical section includes a discussion of the underlying causality for the observed spectral features and provides robust, field-proven experimental protocols.
Molecular Structure and Key Features
This compound, with the molecular formula C₁₂H₁₂N₂O, possesses a molecular weight of 200.24 g/mol . The structure is a conjugate system comprising a benzaldehyde moiety linked at the meta-position to a 3,5-dimethylpyrazole ring via a C-N bond. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
The key structural features to be validated are:
-
The aldehyde functional group (-CHO).
-
The 1,3-disubstituted benzene ring.
-
The N-substituted 3,5-dimethylpyrazole ring.
-
The two distinct methyl groups on the pyrazole ring.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| 10.26 | Singlet (s) | 1H | Aldehyde H (-CHO) | The proton is directly attached to a carbonyl carbon, causing significant deshielding and a far downfield shift. No adjacent protons result in a singlet. |
| 7.79 | Doublet (d) | 1H | Aromatic H | Likely the proton ortho to the aldehyde group, deshielded by its anisotropy. Coupled to the neighboring meta proton. |
| 7.47 | Triplet (t) | 1H | Aromatic H | Aromatic proton with two adjacent proton neighbors, resulting in a triplet. |
| 7.35 | Triplet (t) | 1H | Aromatic H | Aromatic proton with two adjacent proton neighbors. |
| 7.25 | Doublet (d) | 1H | Aromatic H | Aromatic proton coupled to a single neighbor. |
| 2.66 | Singlet (s) | 3H | Pyrazole -CH₃ | Methyl protons on the pyrazole ring. Their equivalence and lack of adjacent protons lead to a single sharp peak. |
| Note: | A second methyl signal is expected but may be overlapping or reported differently in the source. | Pyrazole -CH₃ | The two methyl groups on the pyrazole are chemically distinct and should ideally show two separate singlets. |
Data sourced from supplementary information provided by The Royal Society of Chemistry.
Expertise & Causality: The extreme downfield shift of the aldehyde proton (δ 10.26) is a definitive diagnostic marker. Its position is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the C=O bond. The complex multiplet pattern in the aromatic region (δ 7.25-7.79) is characteristic of a 1,3-disubstituted benzene ring, where spin-spin coupling between ortho and meta protons creates the observed doublets and triplets. The methyl protons appear as sharp singlets because there are no adjacent protons to induce splitting.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |
| 192.8 | Aldehyde C (C=O) | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| 140.6 | Aromatic C (C-N) | Quaternary carbon attached to the electronegative pyrazole nitrogen. |
| 134.2 | Aromatic C | Aromatic carbon atom. |
| 133.7 | Aromatic C | Aromatic carbon atom. |
| 132.1 | Aromatic C | Aromatic carbon atom. |
| 131.8 | Aromatic C | Aromatic carbon atom. |
| 126.3 | Aromatic C | Aromatic carbon atom. |
| 19.9 | Methyl C (-CH₃) | Aliphatic carbons are highly shielded and appear upfield. |
| Note: | Additional signals for the pyrazole ring carbons and the second methyl group are expected. | Pyrazole carbons typically appear in the δ 105-150 ppm range. |
Data sourced from supplementary information provided by The Royal Society of Chemistry.
Expertise & Causality: The assignment of the carbonyl carbon at δ 192.8 ppm is unambiguous due to its characteristic downfield position. The remaining signals in the δ 126-141 ppm range correspond to the six carbons of the benzene ring and the three carbons of the pyrazole ring. The specific assignments require more advanced 2D NMR techniques (like HSQC/HMBC), but the data confirms the presence of multiple unique aromatic/heteroaromatic carbons. The upfield signal at δ 19.9 ppm is characteristic of the methyl group carbons.
Experimental Protocol: NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The probe is tuned to the ¹H and ¹³C frequencies, and the magnetic field homogeneity is optimized through a process called shimming.
-
¹H Acquisition: A standard ¹H spectrum is acquired using a 45° or 90° pulse angle with a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[2]
-
¹³C Acquisition: A standard proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3][4]
-
Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic & Pyrazole C-H |
| ~2970-2850 | Medium-Weak | C-H stretch | Methyl (-CH₃) groups |
| ~2850 & ~2750 | Weak (doublet) | C-H stretch (Fermi resonance) | Aldehyde (-CHO) |
| ~1705 | Strong, Sharp | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C & C=N stretch | Aromatic & Pyrazole rings |
| ~1450 | Medium | C-H bend | Methyl (-CH₃) groups |
| ~1380 | Medium | C-N stretch | Pyrazole-Aryl bond |
| Below 900 | Medium-Strong | C-H out-of-plane bend | 1,3-disubstituted benzene |
Expertise & Causality:
-
The Carbonyl Stretch (C=O): The most diagnostic peak is the strong, sharp absorption expected around 1705 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[5] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
Aldehyde C-H Stretch: A hallmark of aldehydes is the appearance of two weak bands near 2850 and 2750 cm⁻¹, known as a Fermi doublet.[6][7] These are often weak but their presence is a strong confirmation of the aldehyde functionality.
-
Aromatic & Heteroaromatic Region: The absorptions between 1470-1600 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring and the C=C/C=N vibrations of the pyrazole ring.[8][9]
-
Substitution Pattern: The pattern of strong bands below 900 cm⁻¹ arises from C-H out-of-plane bending and is highly indicative of the substitution pattern on the benzene ring (in this case, meta-disubstitution).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, convenient method for obtaining IR spectra of solid or liquid samples.[10]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, retract the clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂N₂O), the calculated monoisotopic mass is 200.09496 Da .
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z (mass-to-charge) | Proposed Fragment Ion | Formula | Notes |
| 200 | Molecular Ion [M]⁺˙ | [C₁₂H₁₂N₂O]⁺˙ | The parent ion. Its presence confirms the molecular weight. |
| 199 | [M-H]⁺ | [C₁₂H₁₁N₂O]⁺ | Loss of the weakly bound aldehydic hydrogen radical. Often a prominent peak for aldehydes.[11] |
| 171 | [M-CHO]⁺ | [C₁₁H₁₁N₂]⁺ | Loss of the formyl radical (•CHO), a classic fragmentation pathway for benzaldehyde derivatives.[12] |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage of the C-N bond between the rings could yield this stable cation, though less likely than loss of CHO. |
| 95 | Dimethylpyrazolium Cation | [C₅H₇N₂]⁺ | Cleavage of the C-N bond could also yield the charged pyrazole fragment. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Subsequent loss of CO from the benzoyl cation (m/z 105). A very common fragment for benzene derivatives.[11] |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₁₂H₁₂N₂O]⁺˙\nm/z = 200\n(Molecular Ion)"]; M_H [label="[C₁₂H₁₁N₂O]⁺\nm/z = 199"]; M_CHO [label="[C₁₁H₁₁N₂]⁺\nm/z = 171"];
M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; }
Figure 3: Primary fragmentation pathways for this compound.
Expertise & Causality: The most anticipated fragmentations are the loss of a hydrogen radical from the aldehyde to form the stable [M-H]⁺ acylium ion (m/z 199) and the loss of the entire formyl radical (•CHO) to yield the [M-CHO]⁺ fragment at m/z 171.[11][12][13] The stability of the resulting N-aryl pyrazole cation makes this latter pathway highly favorable. Further fragmentation of the benzaldehyde portion is less likely without initial cleavage from the pyrazole, but if it occurs, it would follow the classic benzaldehyde pattern, leading to fragments like m/z 77.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, making it ideal for confirming molecular weight with minimal fragmentation.[14][15]
-
Sample Preparation: Prepare a dilute solution (~10-100 µM) of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid provides a source of protons to facilitate the formation of the [M+H]⁺ ion.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.
-
Mass Analysis: As the droplets shrink, gas-phase ions (in this case, [C₁₂H₁₂N₂O+H]⁺ at m/z 201.1028 ) are formed and guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio, and a high-resolution instrument can confirm the elemental composition to within a few parts per million (ppm).
Conclusion
The collective spectral data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct aldehyde, aromatic, and pyrazole-methyl environments. FT-IR spectroscopy confirms the presence of the key aldehyde carbonyl and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and predicts a fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for researchers, ensuring confident identification and utilization of this compound in further scientific endeavors.
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The Ascendant Role of Pyrazole-Containing Benzaldehydes in Modern Drug Discovery: A Technical Guide to Their Synthesis and Biological Activity
Foreword: Beyond the Scaffold - A Nexus of Reactivity and Bioactivity
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have consistently demonstrated a remarkable breadth of biological activities.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug design.[3][4] When this potent scaffold is functionalized with a benzaldehyde moiety, specifically as a pyrazole-4-carbaldehyde, the resulting molecule gains a reactive carbonyl group that serves as a crucial anchor for further chemical elaboration and a key pharmacophore for interacting with biological targets.[5][6] This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of pyrazole-containing benzaldehydes, offering a technical resource for researchers engaged in the discovery of novel therapeutics. We will explore their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by field-proven experimental insights and protocols.
Synthetic Strategies: The Vilsmeier-Haack Reaction as a Cornerstone
The efficient synthesis of pyrazole-4-carbaldehydes is paramount to exploring their therapeutic potential. Among the various synthetic routes, the Vilsmeier-Haack reaction has emerged as a robust and widely adopted method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles.[3][7] This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.[8]
The causality behind this choice of reaction lies in its efficiency and regioselectivity. The Vilsmeier-Haack cyclization of hydrazones, for instance, provides a direct and efficient pathway to 1H-pyrazole-4-carbaldehydes in good yields.[3] The reaction proceeds through the formation of a dichlorophosphoryl-dimethylaminomethane intermediate, which then acts as the electrophile for the formylation of the pyrazole precursor.
Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones, a method validated in numerous studies.[3]
Materials:
-
Substituted hydrazone (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Apparatus for flash column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted hydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add phosphorus oxychloride (3.0 mmol) dropwise to the cooled solution. Caution: The reaction is exothermic. Maintain strict temperature control.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Heat the mixture to 80°C and maintain this temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the solid precipitate by filtration and wash with cold water.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to yield the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[3]
Self-Validation: The purity and identity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to validate the success of the synthesis.[3]
Anticancer Activity: Inducing Apoptosis and Targeting Kinase Pathways
Pyrazole-containing benzaldehydes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers.[4][7][9] Their mechanism of action is often multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are dysregulated in cancer.[3][7]
One notable pyrazole carbaldehyde derivative demonstrated excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 μM, acting as a potent PI3 kinase inhibitor.[7] Mechanistic studies have revealed that some pyrazole derivatives induce apoptosis through the activation of caspase-3 and PARP, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX and the tumor suppressor p53.[7]
Apoptotic Signaling Pathway
The induction of apoptosis is a critical mechanism for the anticancer activity of many pyrazole-containing benzaldehydes. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.
Caption: Intrinsic apoptosis pathway induced by pyrazole-containing benzaldehydes.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazole-containing benzaldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 4-5 x 10³ cells per well and allow them to adhere overnight in a CO₂ incubator.[8]
-
Prepare serial dilutions of the pyrazole-containing benzaldehyde derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 72 hours.[8]
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% growth inhibition (GI₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Cytotoxicity of Pyrazole-Carbaldehyde Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | [7] |
| Doxorubicin (Std.) | MCF-7 (Breast) | 0.95 | [7] |
| Pyrazoline deriv. | MCF-7 (Breast) | 5.8 | [4] |
| Pyrazoline deriv. | HCT-116 (Colon) | 7.74 | [9] |
| Doxorubicin (Std.) | HCT-116 (Colon) | 5.23 | [9] |
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole-containing benzaldehydes have demonstrated significant potential in this arena, exhibiting activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][11] The mechanism of their antibacterial action is thought to involve the disruption of the bacterial cell wall.[12]
The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining the antimicrobial potency. For instance, the presence of electron-withdrawing groups can enhance the activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Pyrazole-containing benzaldehyde derivatives
-
Standard antibiotic (e.g., Ampicillin, Chloramphenicol)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Data Presentation: Antimicrobial Activity of Pyrazole-Carbaldehyde Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Compound 21a | 62.5 | 125 | [15] |
| Compound 21b | 125 | 250 | [15] |
| Chloramphenicol (Std.) | 62.5 | 62.5 | [15] |
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of their management. Many pyrazole derivatives, most notably Celecoxib, are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16][17] Pyrazole-containing benzaldehydes are also being investigated for their potential as novel anti-inflammatory agents.[6][18]
The mechanism of action involves the inhibition of prostaglandin synthesis by blocking the active site of COX enzymes. The structural features of the pyrazole scaffold allow for selective binding to the COX-2 isoform, which is upregulated at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
COX Inhibition Workflow
The evaluation of COX inhibitory activity is a critical step in the development of new anti-inflammatory drugs. In vitro assays provide a reliable method for determining the potency and selectivity of compounds against COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for assessing the COX inhibitory activity of test compounds using a commercial enzyme immunoassay (EIA) kit.[19][20]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Standard COX inhibitor (e.g., Celecoxib, Indomethacin)
-
1 M HCl
-
Stannous chloride (SnCl₂)
-
Enzyme immunoassay (EIA) kit for PGF₂α measurement
Procedure:
-
In a reaction tube, combine the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations.
-
Incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction by adding 1 M HCl.
-
Reduce the PGH₂ product to PGF₂α by adding stannous chloride.
-
Quantify the amount of PGF₂α produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of COX activity and determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrazole-containing benzaldehydes is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[7][21][22]
Key SAR Insights:
-
Anticancer Activity: The presence of electron-withdrawing groups on the phenyl rings often enhances cytotoxic activity.[7] The substitution pattern on the pyrazole ring also significantly influences the potency.
-
Antimicrobial Activity: Lipophilic substituents, such as chloro and bromo groups, have been shown to improve antimicrobial efficacy.[23] The presence of a free carbothiohydrazide moiety can also contribute to potent activity.[15]
-
Anti-inflammatory Activity: A sulfonamide group is often crucial for selective COX-2 inhibition, as it allows for binding to the secondary pocket of the COX-2 active site.[17]
The future of research in this field lies in the rational design of novel pyrazole-containing benzaldehyde derivatives based on these SAR principles. The integration of computational modeling and in silico screening can accelerate the discovery of new lead compounds with improved therapeutic profiles. Furthermore, exploring the potential of these compounds as dual- or multi-target agents could open new avenues for the treatment of complex diseases like cancer and chronic inflammatory disorders. The versatility of the pyrazole-benzaldehyde scaffold ensures its continued prominence in the quest for next-generation therapeutics.
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- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(3), 235-242.
- Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7769-7782.
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- Rostom, S. A. F., et al. (2009). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archives of Pharmacal Research, 32(9), 1217-1230.
- Al-Warhi, T., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Molecular Pharmacology, 14(4), 570-581.
- Ballo, S., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
- Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
- Kumar, S., & Pandey, A. K. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
- Rostom, S. A. F., et al. (2009). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Archives of Pharmacal Research, 32(9), 1217-1230.
- Fan, C. D., et al. (2008). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 1(1), 1-10.
- de Oliveira, R. S., et al. (2020). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 25(11), 2588.
- Sreevidya, V. G., et al. (2018). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Research Journal of Pharmacy and Technology, 11(12), 5363-5367.
- Pontiki, E., & Hadjipavlou-Litina, D. (2012).
- Nassar, E., et al. (2021). Pyrazoles as anticancer agents: Recent advances.
- Gokhale, S. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3629-3641.
- Khidre, R. E. (2017).
- El-Sabbagh, O. I., et al. (2009). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. International Journal of Molecular Sciences, 10(9), 3859-3871.
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The Versatile Pyrazole Core: A Technical Guide to the Applications of 3,5-Dimethylpyrazole Derivatives
Abstract
The 3,5-dimethylpyrazole (3,5-DMP) scaffold, a seemingly simple five-membered aromatic heterocycle, has emerged as a cornerstone in modern chemistry. Its unique structural features, including two adjacent nitrogen atoms, offer a versatile platform for the development of a vast array of derivatives with significant potential across diverse scientific and industrial domains. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current and emerging applications of 3,5-dimethylpyrazole derivatives. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that underpin their utility in medicinal chemistry, agriculture, and materials science. This guide is designed to be a practical resource, offering not only a conceptual understanding but also detailed experimental protocols and quantitative data to empower further innovation in this exciting field.
The 3,5-Dimethylpyrazole Core: A Hub of Chemical Versatility
The inherent chemical properties of the 3,5-dimethylpyrazole ring system are central to its broad applicability. The two nitrogen atoms, one pyrrole-like and one pyridine-like, provide sites for substitution and coordination, while the methyl groups at the 3 and 5 positions offer steric and electronic modulation. This unique arrangement facilitates the synthesis of a wide range of derivatives with tailored properties.
The most common and efficient method for synthesizing the 3,5-dimethylpyrazole core is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source, such as hydrazine hydrate or hydrazine sulfate. This robust reaction provides a straightforward entry point to the pyrazole ring system, which can then be further functionalized to create a library of derivatives.
Medicinal Chemistry: Targeting Disease with Precision
The 3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal building block for designing potent and selective enzyme inhibitors and receptor modulators.
Phosphodiesterase 4 (PDE4) Inhibition for Inflammatory Diseases
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety have been designed and synthesized as potent PDE4 inhibitors. One such derivative, compound If , demonstrated significant inhibitory activity against PDE4B with an IC₅₀ value of 1.7 μM and showed promising in vivo activity in animal models of asthma and COPD.
Structure-Activity Relationship (SAR) Insights:
The primary structure-activity relationship studies revealed that the 3,5-dimethylpyrazole moiety is crucial for the biological activity. Furthermore, the introduction of substituent groups on the phenyl ring, particularly a methoxy group at the para-position, was found to enhance the inhibitory activity against PDE4B.
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of PDE4 inhibition by 3,5-dimethylpyrazole derivatives.
Anticonvulsant Activity
Several 3,5-dimethylpyrazole derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds are often designed as analogues of known anticonvulsant drugs. For instance, a series of amide and imine derivatives were prepared by reacting 4-amino-3,5-dimethylpyrazole with various carboxylic acids, benzoyl chlorides, and benzaldehydes. Initial screenings using pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure tests in mice identified promising candidates.
Anticancer Activity
The pyrazole core is a prominent feature in many anticancer agents, targeting various pathways involved in tumor growth and proliferation. Derivatives of 3,5-dimethylpyrazole have shown promising activity against several cancer cell lines.
2.3.1. Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer. The pyrazole scaffold is a key component of numerous kinase inhibitors. For example, pyrazole derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway that regulates cell growth and differentiation.
2.3.2. Carbothioamide Derivatives with Cytotoxic Activity
A series of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have been synthesized and evaluated for their anti-tumor activity. One particular derivative, compound 17 , exhibited potent cytotoxic activity against both liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC₅₀ values of 5.35 μM and 8.74 μM, respectively. Notably, this compound showed low toxicity against normal lung fibroblast (MRC-5) cells, suggesting a degree of selectivity for cancer cells.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 17 | HepG2 (Liver Carcinoma) | 5.35 |
| A549 (Lung Carcinoma) | 8.74 | |
| Cisplatin (Reference) | HepG2 (Liver Carcinoma) | 3.78 |
| A549 (Lung Carcinoma) | 6.39 |
Agricultural Applications: Enhancing Crop Nutrition and Growth
Beyond the pharmaceutical realm, 3,5-dimethylpyrazole and its derivatives have made a significant impact on modern agriculture, primarily through their role as nitrification inhibitors.
Nitrification Inhibition for Improved Nitrogen Use Efficiency
Nitrogen is an essential nutrient for plant growth, but it is often a limiting factor in agricultural systems. A significant portion of applied nitrogen fertilizers can be lost from the soil through nitrification, the microbial oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), followed by leaching or denitrification. Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency (NUE) and reducing the environmental impact of fertilizer use.
3,4-Dimethylpyrazole phosphate (DMPP) is a widely used nitrification inhibitor. The mechanism of action involves the chelation of copper ions within the active site of the ammonia monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. By inhibiting AMO, DMPP slows the conversion of ammonium to nitrate, keeping nitrogen in the more stable ammonium form for a longer period.
Impact on Crop Yield:
Field studies have demonstrated the positive effects of DMPP on the yield of various crops.
-
Maize: The application of DMPP with urea has been shown to reduce nitrate leaching, although in some studies, no significant differences in grain yield were observed at the same nitrogen application rate. However, other studies have shown that the combination of biochar with DMPP-stabilized ammonium sulphate can increase maize biomass yield by up to 14% and nitrogen uptake by up to 34%.
-
Wheat and Barley: The use of DMPP has been reported to increase the mean grain yield of winter wheat by +0.25 t/ha.
Mechanism of Nitrification Inhibition
Caption: The role of 3,4-DMPP in inhibiting nitrification.
Materials Science: Engineering Advanced Coatings
In the realm of materials science, 3,5-dimethylpyrazole has carved out a niche as a highly effective blocking agent for isocyanates in the production of one-component (1K) polyurethane coatings.
Blocked Isocyanates for Stable, High-Performance Coatings
Isocyanates are highly reactive compounds that are essential for the formation of polyurethane linkages. In 1K polyurethane systems, the isocyanate groups must be "blocked" to prevent premature reaction and ensure storage stability. A blocking agent reversibly reacts with the isocyanate to form a stable adduct. Upon heating to a specific "deblocking" temperature, the blocking agent is released, regenerating the reactive isocyanate group, which can then crosslink with polyols to form the final polyurethane network.
3,5-Dimethylpyrazole is an excellent blocking agent for isocyanates, offering several advantages over other commonly used agents like caprolactam and methyl ethyl ketoxime (MEKO). DMP-blocked isocyanates typically have a deblocking temperature in the range of 110-120°C, which is lower than that of caprolactam (160-180°C). This lower curing temperature can lead to energy savings and faster processing times. Furthermore, DMP-blocked systems often exhibit better resistance to yellowing upon overbaking compared to MEKO-blocked systems.
Industrial Applications:
The favorable properties of DMP-blocked isocyanates have led to their widespread use in various industrial coating applications, including:
-
Automotive Clear Coats: Providing a durable, high-gloss finish with excellent scratch and chemical resistance.
-
Coil Coatings: For pre-painted metal sheets used in construction and appliances.
-
Digital Inkjet Printing: In the formulation of blocked waterborne polyurethanes for textile printing.
Deblocking Mechanism of DMP-Blocked Isocyanates
Caption: Thermal deblocking of a 3,5-DMP-blocked isocyanate.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the 3,5-dimethylpyrazole core and a representative derivative, as well as a protocol for evaluating kinase inhibitory activity.
Synthesis of 3,5-Dimethylpyrazole
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
Procedure:
-
Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, a thermometer, and a stirrer.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for 1 hour at 15°C.
-
Dilute the contents of the flask with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with four 40-mL portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure. The expected yield is 37–39 g (77–81%), with a melting point of 107–108°C.
-
The product can be recrystallized from approximately 250 mL of 90–100° petroleum ether for further purification.
Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine
Materials:
-
N-amino-N'-nitroguanidine
-
Pentane-2,4-dione (acetylacetone)
Procedure:
-
React N-amino-N'-nitroguanidine with pentane-2,4-dione. This reaction can be performed under either acidic or basic conditions.
-
The condensation reaction leads to the formation of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
-
The product can be purified by recrystallization.
Protocol for Evaluating Kinase Inhibitory Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 3,5-dimethylpyrazole derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (3,5-dimethylpyrazole derivative) dissolved in DMSO
-
Positive control inhibitor
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
Test compound or control solution (final DMSO concentration should be ≤1%).
-
Kinase solution diluted in kinase buffer.
-
Substrate solution.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of ATP remaining.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition, and a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The 3,5-dimethylpyrazole scaffold has proven to be an exceptionally versatile and valuable building block in the development of functional molecules. Its derivatives have demonstrated significant potential in addressing critical challenges in medicine, agriculture, and materials science. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships governing their biological and chemical properties, will undoubtedly lead to the discovery of novel and improved 3,5-dimethylpyrazole-based compounds. As we move forward, the focus will likely be on developing more selective and potent drug candidates with improved safety profiles, designing more efficient and environmentally friendly agrochemicals, and engineering advanced materials with tailored functionalities. The future of 3,5-dimethylpyrazole chemistry is bright, with countless opportunities for innovation and discovery.
References
- Kocyigit-Kaymakcioglu, B., Aker, R. G., Tezcan, K., Sakalli, E., Ketenci, S., Oruç-Emre, E. E., ... & Rollas, S. (2011). Anticonvulsant activity of 3, 5-dimethylpyrazole derivatives in animal models. Medicinal Chemistry Research, 20(5), 607-614.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
literature review of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, reactivity, and its role as a precursor to novel compounds with therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable scaffold in their research endeavors.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The pyrazole ring system is a feature of many pharmaceuticals and agrochemicals, exhibiting a wide spectrum of activities including anti-inflammatory, analgesic, antibacterial, and neuroprotective properties.[1][2][3] The compound this compound combines the privileged 3,5-dimethylpyrazole moiety with a reactive benzaldehyde group, making it an exceptionally useful intermediate for the synthesis of diverse and complex molecular architectures. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of libraries of novel compounds for screening and development.
Physicochemical Properties
This compound is commercially available and its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 956352-08-2 | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | [4] |
| IUPAC Name | This compound | |
| Appearance | Colorless to Yellow Liquid or Semi-Solid or solid or lump | |
| Purity | ≥98% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | [5] |
Note: A hydrochloride salt of this compound is also available (CAS: 1185293-01-9).[6][7]
Synthesis of this compound
The synthesis of this compound can be achieved through the N-arylation of 3,5-dimethylpyrazole. A common and effective method is the Ullmann condensation, which involves the coupling of an N-H containing heterocycle with an aryl halide in the presence of a copper catalyst and a base.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure based on established methods for N-arylation of pyrazoles.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole (1.0 eq), 3-bromobenzaldehyde (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehydic proton (~9.9-10.1 ppm).- Aromatic protons in the range of 7.5-8.0 ppm.- A singlet for the pyrazole C4-H (~6.0-6.2 ppm).- Two singlets for the two methyl groups on the pyrazole ring (~2.2-2.5 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190-192 ppm).- Aromatic and pyrazole carbon signals in the range of 110-150 ppm.- Signals for the two methyl carbons (~13-15 ppm). |
| IR (Infrared) | - A strong C=O stretching band for the aldehyde (~1700 cm⁻¹).- C-H stretching bands for aromatic and aliphatic protons (~2800-3100 cm⁻¹).- C=N and C=C stretching bands for the pyrazole and benzene rings (~1400-1600 cm⁻¹). |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (200.24). |
Reactivity and Synthetic Utility
The aldehyde functionality of this compound makes it a versatile precursor for a wide array of derivatives.
Caption: Potential reaction pathways for this compound.
Sample Protocol: Schiff Base Formation
This protocol describes the synthesis of an imine derivative, a common step in the development of bioactive molecules.
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add a primary amine (1.0-1.1 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 2-12 hours. The reaction can be monitored by TLC.
-
Isolation: Upon completion, the Schiff base product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
Derivatives of 3,5-dimethylpyrazole are known to possess a wide range of biological activities. The title compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, pyrazole-containing compounds have been investigated for their neuroprotective effects.[3] The synthesis of various N-propananilide derivatives from pyrazole precursors has shown promise in models of neurotoxicity.[2][3]
Caption: Hypothetical neuroprotective mechanism of a pyrazole derivative.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse range of derivatives. The established biological significance of the pyrazole core makes this compound a highly attractive starting point for drug discovery programs targeting a variety of diseases.
References
- TARIKOĞULLARI DOĞAN AH, SAYLAM M, YILMAZ S, PARLAR S, BALLAR P, ALPTÜZÜN V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci. 2025;22(1):1-9. [Link]
- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde. PubChem. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
- [Ce(L-Pro)2]2 (Oxa)
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole deriv
- Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and...
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC - NIH. [Link]
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
- Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.
- General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).
- Pyrazol-3-ones, Part 1: Synthesis and Applications.
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- 7. 1185293-01-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Safety and Handling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Introduction
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Its utility as a molecular building block stems from the reactive aldehyde group, which serves as a handle for diverse chemical transformations, and the substituted pyrazole ring, a pharmacophore present in numerous bioactive molecules.[1] As with any specialized research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the safety considerations and handling procedures for this compound. In the absence of exhaustive toxicological data for this specific molecule, this document employs a well-established risk assessment strategy: analysis by chemical analogy. By examining the known hazard profiles of its core structural components—benzaldehyde and substituted pyrazoles—we can construct a robust and scientifically-grounded framework for its safe use.
Section 1: Compound Identification and Properties
Proper identification is the first step in any safety protocol. The properties of this compound necessitate careful handling, likely as a solid powder.
| Property | Data | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | 3-(3,5-dimethyl-pyrazol-1-yl)-benzaldehydehydrochloride | [2] |
| CAS Number | 260563-36-6 (for the free base) | N/A (Inferred from supplier data) |
| Molecular Formula | C₁₂H₁₂N₂O | [2] (for HCl salt) |
| Molecular Weight | 200.24 g/mol | N/A (Calculated) |
| Appearance | Likely a white to off-white or yellow crystalline powder or solid. | Inferred from analogs like 3,5-dimethylpyrazole[3] |
Section 2: Hazard Identification and Risk Assessment by Analogy
Due to a lack of specific toxicological studies on this compound, a conservative risk assessment must be performed by evaluating its structural motifs: the benzaldehyde moiety and the 3,5-dimethylpyrazole moiety .
Predicted GHS Classification
Based on the hazards of its analogues, the following GHS classifications are predicted. This is a precautionary assessment and the compound should be handled as if it possesses these hazards until proven otherwise.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[5][7]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[4][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][7]
-
Specific Target Organ Toxicity - Repeated Exposure (Category 2): May cause damage to organs (liver) through prolonged or repeated exposure.[4][8]
Analysis of the Benzaldehyde Moiety
Benzaldehyde, the simplest aromatic aldehyde, is a well-characterized compound. Its known hazards provide a baseline for the risks associated with the aldehyde functional group in the target molecule.
-
Acute Toxicity: Benzaldehyde is classified as harmful if swallowed.[9][10][11][12][13] Ingestion can lead to adverse effects.
-
Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[12][13] Direct contact can cause redness and inflammation, while inhalation of its dust or vapors can irritate the mucous membranes.
-
Sensitization: Some data suggests that benzaldehyde may cause allergic skin reactions.[12][13]
Analysis of the Pyrazole Moiety
The pyrazole ring system is a common feature in pharmaceuticals and agrochemicals.[1] While many pyrazole derivatives are safe and effective in their intended applications, the core heterocycle and its substituted forms carry specific toxicological warnings.
-
Systemic Toxicity: The parent compound, pyrazole, is known to cause liver damage (hepatotoxicity) with repeated exposure.[5][14] Animal studies have shown effects such as fatty liver degeneration and necrosis.[5]
-
Reproductive Hazards: 3,5-Dimethylpyrazole, a direct structural component of the target molecule, is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[4][8] This is a significant concern that mandates stringent handling precautions, especially for researchers of child-bearing potential.
-
Irritation: Like benzaldehyde, pyrazole and its derivatives are often irritating to the skin, eyes, and respiratory system.[5][15]
Causality Behind the Risk Assessment
The logic for this precautionary approach is illustrated below. By dissecting the molecule into its primary functional components and assessing their individual, well-documented hazards, we can synthesize a reliable, albeit conservative, safety profile for the uncharacterized target compound.
Caption: Step-by-step safe handling workflow.
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment (spatulas, weigh boats, flasks, solvents).
-
-
Don PPE:
-
Put on all required PPE as described in Section 3.2 before bringing the chemical container into the fume hood.
-
-
Weighing:
-
Gently open the container, avoiding any puff of powder.
-
Use a spatula to carefully transfer the approximate amount of solid to an anti-static weigh boat or directly into a tared flask.
-
Avoid scooping motions that could generate dust. Use a gentle tapping motion to dispense the powder.
-
Securely close the main container immediately after dispensing.
-
-
Solubilization:
-
If preparing a solution, add the solvent slowly to the flask containing the solid. Do not add the solid to the solvent, as this can increase dust generation.
-
Gently swirl the flask to dissolve the compound. Capping and sonicating may be performed if necessary.
-
-
Reaction Transfer:
-
Once dissolved, the compound is less of an inhalation hazard. However, the risk of skin/eye contact remains.
-
Use a pipette or cannula for liquid transfers.
-
-
Decontamination:
-
After the procedure is complete, decontaminate the spatula and any non-disposable equipment by rinsing with an appropriate solvent into a designated waste container.
-
Wipe down the work surface in the fume hood.
-
-
Waste Disposal:
Section 4: Exposure Control and Emergency Procedures
| Exposure Route | First Aid Measure | Source(s) |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][15][16] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [12][15][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [12][15][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][12][16] |
Spill Response: For a small spill of solid material inside a fume hood, gently cover the spill with an absorbent material (e.g., vermiculite or sand). [11]Carefully sweep the mixture into a labeled hazardous waste container. Wipe the area with a solvent-moistened cloth, and place the cloth in the waste container. Do not use a dry paper towel, as this can create dust. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Section 5: Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Keep away from sources of ignition. Aldehydes can be sensitive to air and light, so storage in a dark place or in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [6][12]* Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions with the aldehyde or pyrazole functionalities. [6][8][16]
References
- Carl ROTH. (2020-01-30).
- Carl ROTH. (2020-01-30).
- Chemos GmbH&Co.KG. (2021-06-17).
- Wacker Chemie AG. 3,5-Dimethylpyrazole (3,5-DMP) | Heterocycles. [Link]
- Journal of Chemical Health Risks.
- Kasturi Aromatics.
- European Chemicals Agency (ECHA). Benzaldehyde Brief Profile. [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016-07-01). Benzaldehyde: Human health tier II assessment. [Link]
- National Center for Biotechnology Information (PMC).
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3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde suppliers and cost
An In-Depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Sourcing, Synthesis, and Application in Drug Discovery
Abstract
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique bifunctional structure, combining a reactive aldehyde handle with the pharmaceutically privileged 3,5-dimethylpyrazole scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules and compound libraries. This technical guide provides a comprehensive overview for researchers and drug development professionals, covering its commercial availability and cost, reliable synthetic protocols, and its application as a scaffold in modern medicinal chemistry, with a particular focus on the development of kinase inhibitors targeting the mTOR/autophagy pathway.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a well-established "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2] The 3,5-dimethylpyrazole moiety, in particular, offers a stable, lipophilic core that can engage in various non-covalent interactions within biological targets. When coupled with a benzaldehyde functional group, as in the title compound, it provides chemists with a reactive handle for extensive chemical modification through reactions such as reductive amination, Wittig olefination, and condensation chemistry, enabling the rapid generation of novel chemical entities.[3]
Physicochemical Properties & Sourcing
Before initiating any synthetic campaign, a thorough understanding of the starting material's properties and reliable sourcing is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 956352-08-2 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | This compound |
| Appearance | Colorless to yellow liquid or solid |
| Purity | Typically ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Commercial Availability and Cost Analysis
This compound is readily available from a variety of chemical suppliers. The cost is dependent on purity, quantity, and the specific vendor. Below is a comparative analysis based on publicly available data.
Table 2: Supplier and Cost Comparison
| Supplier | Pack Size | Price (USD) | Purity | Notes |
| Sigma-Aldrich | 100 mg | $63.25 | 98% | Ships from Aldrich Partner.[4] |
| Sigma-Aldrich | 250 mg | $104.65 | 98% | Ships from Aldrich Partner.[4] |
| Fluorochem | 100 mg | £55.00 | N/A | Inquire for stock status.[5] |
| Fluorochem | 250 mg | £71.00 | N/A | In Stock (China).[5] |
| Fluorochem | 1 g | £186.00 | N/A | In Stock (China).[5] |
| Matrix Scientific | 500 mg | $173.00 | N/A | Sourced via ChemicalBook.[6] |
Note: Prices are subject to change and may not include shipping and handling fees. Researchers should always obtain a formal quote before purchasing.
Synthesis and Chemical Reactivity
While commercially available, an in-house synthesis may be desirable for large-scale campaigns or for the creation of analogs. The most robust and common approach for N-arylation of pyrazoles is the copper-catalyzed Ullmann condensation.[6]
Conceptual Workflow: Sourcing to Synthesis
The following diagram illustrates the logical workflow from identifying a supplier to executing an in-house synthesis if required.
Protocol: Ullmann-Type Synthesis
This protocol describes a copper-catalyzed N-arylation of 3,5-dimethylpyrazole with 3-bromobenzaldehyde. The choice of a ligand like a diamine is crucial for improving catalyst solubility and reaction efficiency, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[6][7]
Materials:
-
3,5-Dimethylpyrazole
-
3-Bromobenzaldehyde
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene, anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous NH₄Cl, Brine
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dimethylpyrazole (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Ligand Addition: Add anhydrous toluene, followed by 3-bromobenzaldehyde (1.0 eq.) and DMEDA (0.2 eq.).
-
Causality: Toluene is a suitable high-boiling, non-polar solvent. DMEDA acts as a ligand to solubilize the copper catalyst and accelerate the reaction.[7]
-
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove residual copper), water, and brine.
-
Self-Validation: The blue color of the aqueous NH₄Cl layer indicates successful removal of copper salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Application in Drug Discovery: A Case Study on mTOR/Autophagy Pathway Modulation
The pyrazole scaffold is a key feature in many kinase inhibitors.[8] Recent studies have identified N-benzyl-3,5-dimethyl-pyrazole derivatives as potent modulators of the mTORC1 signaling pathway and cellular autophagy, processes critically dysregulated in cancers like pancreatic cancer.[9]
The mTORC1 and Autophagy Signaling Axis
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism.[8] It forms two distinct complexes, mTORC1 and mTORC2. mTORC1, when active, promotes protein synthesis and suppresses autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates.[9] In many cancers, the mTORC1 pathway is hyperactive, preventing autophagy and allowing malignant cells to proliferate unchecked. Inhibiting mTORC1 can thus restore autophagy, leading to cancer cell death. The conversion of the cytosolic protein LC3-I to the lipidated, autophagosome-associated form LC3-II is a hallmark of autophagy induction.[10]
Experimental Workflow: From Building Block to Bioactive Compound
This section provides a validated workflow for using this compound to synthesize a potential anticancer agent and assess its biological activity.
Protocol: Synthesis of N-Benzyl-1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine via Reductive Amination
Reductive amination is a robust method for forming C-N bonds. This protocol describes the reaction of the title compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq.) in DCE. Add benzylamine (1.1 eq.) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Causality: The reaction first forms an intermediate imine. Acetic acid catalyzes this condensation step by protonating the aldehyde's carbonyl oxygen.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.
-
Expertise: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than other hydrides like sodium borohydride, making the reaction more reliable.
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Stir for 30 minutes until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol: Assessment of Antiproliferative Activity using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Self-Validation: A dose-dependent decrease in absorbance indicates that the compound has antiproliferative activity.
-
Conclusion
This compound is a commercially accessible and synthetically tractable chemical building block with significant utility in drug discovery. Its straightforward derivatization via the aldehyde handle allows for the exploration of vast chemical space. As demonstrated by its relevance to the development of mTOR/autophagy modulators, this scaffold continues to be a valuable starting point for the design of novel therapeutics targeting complex cellular pathways. The protocols and data presented in this guide offer a solid foundation for researchers to source, synthesize, and strategically employ this compound in their research and development programs.
References
- Kabeya, Y. et al. LC3, a mammalian homologue of yeast Apg8p, is localized in autophagosome membranes after processing. The EMBO Journal. [Link]
- MDPI. The Autophagy Signaling Pathway: A Potential Multifunctional Therapeutic Target of Curcumin in Neurological and Neuromuscular Diseases. [Link]
- Wikipedia.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- PubMed Central (PMC). Recent Advances in the Development of Selective, ATP-competitive Inhibitors of mTOR. [Link]
- ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
- Journal of Organic Chemistry & Pharmaceutical Process.
- PubMed Central (PMC). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]
- PubMed.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- PubMed Central (PMC). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- ResearchGate. 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. [Link]
- MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. [Link]
- ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
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- 5. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Recent advances in the development of selective, ATP-competitive inhibitors of mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQs – LC3 and Autophagy [novusbio.com]
The Genesis and Synthetic Evolution of Pyrazole-Based Aldehydes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of pyrazole-based aldehydes. It traces the journey from the foundational discovery of the pyrazole nucleus to the development of sophisticated formylation techniques that have established these compounds as pivotal intermediates in medicinal chemistry and materials science. This guide offers field-proven insights into experimental choices, detailed protocols for key synthetic transformations, and a forward-looking perspective on the burgeoning applications of this versatile class of molecules.
A Historical Perspective: From Knorr's Discovery to Modern Synthesis
The story of pyrazole-based aldehydes begins with the seminal work of German chemist Ludwig Knorr, who first synthesized the parent pyrazole ring in 1883.[1][2] Knorr's synthesis, achieved through the condensation of ethyl acetoacetate with phenylhydrazine, laid the groundwork for the exploration of this novel heterocyclic system.[1][2] For several decades following this discovery, research primarily focused on the synthesis and characterization of various pyrazole derivatives.
A pivotal advancement that directly led to the advent of pyrazole-based aldehydes was the development of the Vilsmeier-Haack reaction in 1927 by Anton Vilsmeier and Albrecht Haack.[3][4] This reaction provided a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] While the precise first application to a pyrazole ring is not definitively documented in a single landmark paper, the confluence of a readily accessible pyrazole core and a robust formylation method paved the way for the synthesis of pyrazole-4-carbaldehydes. These compounds were quickly recognized for their utility as versatile synthetic intermediates.[7]
The electrophilic substitution on the pyrazole ring, particularly at the C4 position, is a key characteristic that enables the Vilsmeier-Haack reaction to proceed efficiently.[8][9][10] The electron-donating nature of the nitrogen atoms in the pyrazole ring activates the C4 position towards electrophilic attack by the Vilsmeier reagent.[11]
The Cornerstone of Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction remains the most prevalent and indispensable method for the synthesis of pyrazole-4-carbaldehydes.[1][7][12] The reaction involves the treatment of a pyrazole substrate with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]
The Mechanism: A Step-by-Step Look
The causality behind the Vilsmeier-Haack reaction lies in the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. This reagent is then attacked by the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
This protocol provides a detailed, self-validating methodology for the synthesis of a common pyrazole-based aldehyde.
Materials:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice. Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and flame-dried glassware is critical to prevent its decomposition and ensure a high yield.[13]
-
Slow Addition of POCl₃ at 0 °C: The reaction between DMF and POCl₃ is highly exothermic. Slow, dropwise addition at low temperatures is essential for controlling the reaction and preventing the formation of byproducts.[13]
-
Monitoring by TLC: TLC allows for the real-time tracking of the consumption of the starting material and the formation of the product, enabling the determination of the optimal reaction time and preventing over-reaction or decomposition.
-
Careful Quenching and Neutralization: The quenching of the reaction with ice and subsequent neutralization must be performed slowly and carefully to control the exothermic reaction and avoid the degradation of the product.
Modern Synthetic Approaches and Functionalization
While the Vilsmeier-Haack reaction is the workhorse for pyrazole formylation, other methods and subsequent functionalizations have expanded the synthetic chemist's toolbox.
Multicomponent Reactions
Multicomponent reactions (MCRs) have emerged as an efficient strategy for the one-pot synthesis of highly substituted pyrazole derivatives, sometimes incorporating an aldehyde or a precursor group. These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.
Functionalization of the Aldehyde Group
The aldehyde functionality of pyrazole-based aldehydes is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common reactions include:
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To yield the alcohol.
-
Wittig Reaction: To introduce a carbon-carbon double bond.
-
Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.
Significance in Drug Discovery and Materials Science
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[14][15] The introduction of an aldehyde group further enhances the synthetic versatility of pyrazole-containing molecules, making them valuable building blocks in drug discovery programs.[7]
Pharmacological Importance
Numerous pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. While there are many FDA-approved drugs containing the pyrazole moiety, the direct incorporation of a pyrazole-based aldehyde is less common.[16][17][18] However, Voxelotor (Oxbryta), a drug approved for the treatment of sickle cell disease, features a benzaldehyde derivative where the aldehyde group is crucial for its mechanism of action, and the molecule also contains a pyrazole ring, highlighting the potential for this combination of functional groups.[19][20][21]
Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Moiety
| Drug Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory |
| Sildenafil | Erectile Dysfunction |
| Ruxolitinib | Myelofibrosis |
| Crizotinib | Non-small cell lung cancer |
| Apixaban | Anticoagulant |
Applications in Materials Science
The unique photophysical and electronic properties of pyrazole derivatives have led to their investigation in materials science. Pyrazole-based aldehydes serve as key precursors for the synthesis of fluorescent dyes, organic light-emitting diodes (OLEDs), and other advanced materials.
Conclusion and Future Outlook
The journey of pyrazole-based aldehydes from a synthetic curiosity to a cornerstone of modern organic synthesis is a testament to the power of fundamental discoveries in chemistry. The robust and versatile Vilsmeier-Haack reaction has provided a reliable gateway to this important class of molecules. As our understanding of the biological and material properties of pyrazole derivatives continues to grow, the demand for novel and efficient synthetic routes to functionalized pyrazole-based aldehydes will undoubtedly increase. Future research in this area is expected to focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of new applications in areas such as targeted drug delivery, diagnostics, and advanced materials.
References
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- Li, Z., et al. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO 2017197083.
- U.S. Food and Drug Administration. (2021). Oxbryta (voxelotor)
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148.
- Oksenberg, D., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321-326.
- Shetty, P., et al. (2008). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5042.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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Introduction: The Pyrazole Scaffold and the Ascendancy of Computational Chemistry
An In-depth Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are foundational components in a vast array of pharmacologically active agents, demonstrating therapeutic potential across numerous disease areas, including cancer, inflammation, and infectious diseases.[2][3] Pyrazole-based drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors used in oncology underscore the scaffold's clinical significance.[1][3] The versatility of the pyrazole core, its synthetic accessibility, and its ability to engage in diverse molecular interactions make it a focal point of drug discovery efforts.[2][4]
Traditionally, the discovery and optimization of such compounds involved lengthy cycles of synthesis and biological testing. However, the integration of theoretical and computational chemistry has revolutionized this landscape.[5] Computational methods provide profound insights into molecular structure, reactivity, and biological interactions, enabling a more rational, cost-effective, and efficient approach to drug design.[2][5] This guide offers a technical overview of the key computational methodologies employed in the study of pyrazole derivatives, explaining not just the "how" but the critical "why" behind each technique, from fundamental quantum mechanics to advanced simulations of drug-target interactions.
Part 1: Foundational Theory — Elucidating the Pyrazole Core with Density Functional Theory (DFT)
Before investigating how pyrazole derivatives interact with biological targets, it is crucial to understand their intrinsic electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to explore the electronic structure, stability, and reactivity of molecules.[6][7] For pyrazole derivatives, DFT is instrumental in determining the relative stability of different isomers and tautomers, understanding the effects of substituents on the ring's electronics, and calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting reactivity.[8][9][10]
Computational studies consistently show that the aromatic 1H-pyrazole tautomer is the most stable form by a significant margin compared to non-aromatic tautomers, a crucial piece of information for synthesis and molecular design.[8]
Data Presentation: Relative Energetics of Pyrazole Tautomers
The following table summarizes the relative energies of pyrazole tautomers calculated using DFT methods, highlighting the pronounced stability of the aromatic form.
| Pyrazole Isomer | Tautomer Description | Relative Energy (kJ/mol) |
| PyA (1H-pyrazole) | Aromatic, NH group in the ring | 0.00 (Reference) [8] |
| PyB (3H-pyrazole) | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100[8] |
| PyC (4H-pyrazole) | Non-aromatic, CH2 group distant from nitrogen atoms | >100[8] |
Experimental Protocol: DFT Study of Pyrazole Isomer Energetics
This protocol outlines a validated workflow for determining the relative stability of pyrazole isomers.
-
Geometry Optimization:
-
Construct the initial 3D structures of the pyrazole isomers (e.g., 1H, 3H, 4H-pyrazole).
-
Perform a full geometry optimization using a DFT functional (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)).[8] This step finds the lowest energy conformation for each isomer.
-
-
Frequency Calculation:
-
Perform a vibrational frequency analysis on each optimized structure at the same level of theory.
-
Self-Validation Check: Confirm that there are no imaginary frequencies. The absence of imaginary frequencies indicates a true energy minimum on the potential energy surface.[8]
-
-
Single-Point Energy Calculation:
-
Using the optimized geometries, perform a high-accuracy single-point energy calculation to obtain the final electronic energies.
-
Optionally, incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to simulate stability in a specific solvent environment.[8]
-
-
Relative Energy Determination:
-
Calculate the relative energy of each isomer by subtracting the total energy of the most stable isomer (the reference, typically 1H-pyrazole) from its own total energy.[8]
-
Visualization: DFT Computational Workflow
Part 2: Structure-Based Design — Docking and Dynamics at Biological Targets
A primary application of computational chemistry in drug discovery is predicting how a molecule will interact with its biological target, typically a protein. This is the domain of structure-based drug design.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second (the receptor, e.g., a protein kinase) to form a stable complex.[11] The causality behind its widespread use is its ability to rapidly screen large libraries of compounds and prioritize those with the highest predicted binding affinity, saving immense time and resources.[12] Docking studies have been successfully used to identify pyrazole derivatives as potential inhibitors of targets like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A kinase, all crucial in cancer progression.[13][14]
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[15]
-
-
Ligand Preparation:
-
Create a 3D library of pyrazole derivatives.
-
Optimize the geometry and assign charges to each ligand.
-
-
Binding Site Definition:
-
Identify the active site of the protein, typically based on the location of a co-crystallized native ligand.
-
-
Docking Simulation:
-
Post-Docking Analysis:
-
Analyze the top-ranked poses. Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrazole derivatives and protein residues.[16][17]
-
Self-Validation Check: Compare the docking pose of a known inhibitor to its co-crystallized position to validate the docking protocol (if available). The Root Mean Square Deviation (RMSD) should ideally be low (< 2.0 Å).
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of a potential binding pose, biological systems are dynamic. Molecular Dynamics (MD) simulations are essential for validating the stability of a docked ligand-protein complex.[16] An MD simulation calculates the motion of atoms over time, providing insights into the conformational changes and the persistence of key interactions predicted by docking.[5][18] A stable binding pose in an MD simulation, indicated by a low and stable RMSD for the ligand, significantly increases confidence in the docking result.[16][19]
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the desired level (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
-
Production Run:
-
Remove the restraints and run the simulation for a significant period (e.g., 100 ns).[16] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the protein backbone and the ligand's binding pose.
-
Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.
-
Calculate binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to get a more quantitative estimate of binding affinity.[16]
-
Part 3: Ligand-Based Design — Building Predictive QSAR Models
When the 3D structure of a biological target is unknown, researchers can turn to ligand-based methods. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to correlate the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors).[20]
The core principle is that the structural properties of a molecule determine its activity. By building a mathematical model based on a set of known pyrazole derivatives and their measured activities (e.g., IC₅₀ values), one can predict the activity of new, unsynthesized compounds.[21][22] This guides medicinal chemists in deciding which functional groups to add or modify to enhance potency.[23]
Data Presentation: Statistical Validation of a QSAR Model
A robust QSAR model must be statistically validated. The table below shows typical parameters used to assess a model's predictive power.
| Statistical Parameter | Description | Acceptable Value |
| R² (Correlation Coefficient) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model via internal validation. | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability on an external test set. | > 0.6 |
Experimental Protocol: 2D-QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of pyrazole derivatives with experimentally measured biological activity (e.g., pIC₅₀).
-
Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.[21]
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical).
-
-
Feature Selection & Model Building:
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate Q². This is a critical self-validation step to check for overfitting.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate R²_pred. A good correlation confirms the model's predictive power.[21]
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model's predictions are reliable.
-
-
Interpretation and Design:
-
Analyze the descriptors in the final model to understand which molecular properties are key for activity. Use this knowledge to design new, more potent pyrazole derivatives.[23]
-
Visualization: QSAR Development and Validation Workflow
Part 4: Predicting Drug-Likeness with In Silico ADMET
A compound with high potency at its target is useless if it cannot reach that target in the body or if it is toxic. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery.[24] Performing these assessments in silico allows for the early filtering of compounds with poor pharmacokinetic profiles, a concept known as "failing fast and cheap," which significantly reduces late-stage clinical trial failures.[24][25] Various web-based tools and software can predict properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity.[11][15]
Data Presentation: Predicted ADMET Properties for Pyrazole Derivatives
| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability | BBB Permeant |
| PZ-01 | 310.4 | 2.5 | 1 | 4 | High | Yes |
| PZ-02 | 450.2 | 4.8 | 2 | 6 | High | No |
| PZ-03 | 525.6 | 5.5 | 3 | 7 | Low | No |
Note: This is example data. Values are typically predicted based on established rules like Lipinski's Rule of Five.
Experimental Protocol: In Silico ADMET Screening
-
Input Structures:
-
Prepare the 2D or 3D structures of the lead pyrazole derivatives in a suitable format (e.g., SMILES).
-
-
Select Prediction Tool:
-
Run Prediction:
-
Submit the structures to the server. The software calculates a wide range of physicochemical and pharmacokinetic properties based on its internal models.
-
-
Analyze Results:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five, bioavailability scores, toxicity flags).
-
Prioritize compounds that exhibit a balance of good predicted activity (from docking/QSAR) and a favorable ADMET profile for further synthesis and in vitro testing.
-
Conclusion and Future Directions
The theoretical and computational study of pyrazole derivatives is a mature and indispensable component of modern drug discovery. The integrated application of DFT, molecular docking, MD simulations, QSAR, and in silico ADMET prediction provides a powerful, multi-faceted strategy to design and optimize novel therapeutics. This rational, data-driven approach allows researchers to understand molecular behavior at a fundamental level, predict drug-target interactions with increasing accuracy, and prioritize compounds with the highest probability of success, ultimately accelerating the journey from concept to clinic.
Future advancements will likely involve the deeper integration of artificial intelligence and machine learning to build more sophisticated and predictive models, analyze vast chemical spaces, and further refine the design of next-generation pyrazole-based medicines.[5][20]
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- 21. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Introduction
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of a reactive aldehyde group and a pharmaceutically relevant dimethylpyrazole moiety makes it an attractive precursor for the synthesis of a diverse range of complex molecules, including potential kinase inhibitors and novel ligands for catalysis. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development. The described methodology is based on a modified Ullmann-type condensation, a classic and reliable method for the formation of C-N bonds.
The causality behind the choice of an Ullmann condensation over other methods, such as the Buchwald-Hartwig amination, lies in its operational simplicity, cost-effectiveness, and demonstrated efficacy for the N-arylation of pyrazoles. While palladium-catalyzed methods are powerful, they often require expensive and air-sensitive phosphine ligands. Copper-catalyzed Ullmann reactions, on the other hand, can be more tolerant of atmospheric conditions and utilize a more abundant and economical metal catalyst.
Reaction Principle
The synthesis of this compound is achieved through a copper-catalyzed N-arylation reaction between 3,5-dimethylpyrazole and an aryl halide, in this case, 3-iodobenzaldehyde. The reaction proceeds via a catalytic cycle initiated by the coordination of a copper(I) species to the pyrazole nitrogen. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, furnishes the desired N-arylpyrazole and regenerates the active copper catalyst. The choice of a suitable ligand and base is critical for promoting the catalytic cycle and achieving high yields.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3,5-Dimethylpyrazole | ReagentPlus®, 99% | Sigma-Aldrich | 67-51-6 |
| 3-Iodobenzaldehyde | 97% | Sigma-Aldrich | 696-41-3 |
| Copper(I) Iodide (CuI) | 99.999% trace metals basis | Sigma-Aldrich | 7681-65-4 |
| N,N'-Dimethylethylenediamine (DMEDA) | 99% | Sigma-Aldrich | 110-72-5 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Safety Precautions
-
3,5-Dimethylpyrazole: Harmful if swallowed and causes skin and serious eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
3-Iodobenzaldehyde: Causes skin, eye, and respiratory irritation.[2][3] Avoid inhalation of dust and contact with skin and eyes. Use appropriate PPE and handle in a fume hood.
-
Copper(I) Iodide: May cause skin and eye irritation. Avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol, 1.0 equiv.), 3-iodobenzaldehyde (2.66 g, 11.4 mmol, 1.1 equiv.), copper(I) iodide (0.198 g, 1.04 mmol, 0.1 equiv.), and potassium carbonate (2.87 g, 20.8 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (40 mL) via syringe. Then, add N,N'-dimethylethylenediamine (DMEDA) (0.22 mL, 2.08 mmol, 0.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated heating mantle set to 110 °C. Stir the reaction mixture vigorously under reflux.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the copper salts and potassium carbonate. Wash the filter cake with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a yellow to brown oil or semi-solid. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure this compound.
Expected Results
| Starting Material | Product | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 3,5-Dimethylpyrazole & 3-Iodobenzaldehyde | This compound | 200.24 | 75-85% | Colorless to pale yellow solid or oil |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, CHO), 8.08 (s, 1H, Ar-H), 7.95 (d, J = 7.6 Hz, 1H, Ar-H), 7.70 (d, J = 7.6 Hz, 1H, Ar-H), 7.60 (t, J = 7.6 Hz, 1H, Ar-H), 6.05 (s, 1H, pyrazole-H), 2.40 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 191.5 (CHO), 151.0 (pyrazole-C), 141.5 (pyrazole-C), 137.5 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 107.0 (pyrazole-C), 14.0 (CH₃), 13.5 (CH₃).
-
Mass Spectrometry (ESI+): m/z 201.10 [M+H]⁺.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified catalytic cycle for the Ullmann condensation.
Discussion
The presented protocol for the synthesis of this compound via a copper-catalyzed Ullmann-type reaction offers a reliable and scalable method for obtaining this valuable intermediate. The choice of N,N'-dimethylethylenediamine (DMEDA) as a ligand is based on its proven effectiveness in accelerating copper-catalyzed C-N bond formation by stabilizing the copper catalyst and increasing its solubility.[4] Potassium carbonate serves as an effective and economical base to deprotonate the pyrazole, facilitating its coordination to the copper center.
The reaction conditions, including the use of toluene as a solvent and a reaction temperature of 110 °C, are typical for Ullmann condensations and provide a good balance between reaction rate and stability of the aldehyde functionality. The purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent applications in drug discovery and materials science.
The predicted characterization data is based on analogous structures found in the literature and provides a benchmark for researchers to confirm the identity and purity of their synthesized material. It is recommended to perform full analytical characterization, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the structure of the final compound.
References
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- PubChem. (n.d.). 3-Iodobenzaldehyde. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023).
- MDPI. (2023).
- Royal Society of Chemistry. (n.d.).
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Application Notes and Protocols for the Utilization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Pyrazole-Functionalized Benzaldehyde
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a versatile bifunctional building block in modern organic synthesis. Its structure uniquely combines the electrophilic reactivity of an aromatic aldehyde with the rich chemical and biological properties of the pyrazole nucleus. The pyrazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The strategic placement of this heterocycle on a benzaldehyde scaffold opens up a plethora of synthetic possibilities, allowing for the facile introduction of this privileged core into diverse molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key transformations such as Schiff base formation, Claisen-Schmidt and Knoevenagel condensations, and cyclocondensation reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and materials science.
Diagrammatic Overview of Synthetic Pathways
The following diagram illustrates the central role of this compound as a precursor to various important classes of organic compounds.
Caption: Key synthetic transformations of this compound.
Synthesis of Schiff Bases: Accessing Bioactive Imines
The condensation of this compound with primary amines is a straightforward and high-yielding method to produce Schiff bases (imines). These compounds are not only valuable intermediates but also exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The pyrazole moiety in these structures often enhances their therapeutic potential.[1][2][3][4][5]
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol are commonly used as they are excellent solvents for both the aldehyde and most primary amines, and they facilitate the removal of the water byproduct, driving the reaction to completion.
-
Catalyst: A few drops of glacial acetic acid are often added to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6]
-
Temperature: The reaction is typically performed under reflux to ensure a sufficient reaction rate.
Detailed Experimental Protocol: Synthesis of (E)-N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)benzylidene)aniline
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 214.24 mg) in 15 mL of absolute ethanol.
-
Addition of Amine: To this solution, add aniline (1.0 mmol, 93.13 mg, 0.091 mL) followed by 2-3 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A pale-yellow precipitate will form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure Schiff base as a crystalline solid.
-
Characterization: Dry the purified product under vacuum and characterize by melting point, FT-IR, and NMR spectroscopy.
| Expected Spectroscopic Data | |
| FT-IR (KBr, cm⁻¹) | ~1625 (C=N, imine), ~1590 (C=C, aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | Singlet for the azomethine proton (-CH=N-) around 8.3-8.5 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Signal for the azomethine carbon around 160 ppm. |
Claisen-Schmidt Condensation: Synthesis of Pyrazole-Containing Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are well-regarded for their broad spectrum of biological activities, particularly their anticancer properties.[7][8][9][10] The Claisen-Schmidt condensation of this compound with various acetophenones provides a direct route to novel chalcones bearing the pyrazole scaffold.
Causality Behind Experimental Choices:
-
Base Catalyst: The reaction is typically catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The base abstracts an acidic α-proton from the acetophenone to generate a reactive enolate ion, which then acts as the nucleophile.[11]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.
-
Temperature: The reaction is often initiated at room temperature and may be gently heated to ensure completion.
Detailed Experimental Protocol: Synthesis of (E)-1-(phenyl)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 mmol, 214.24 mg) and acetophenone (1.0 mmol, 120.15 mg, 0.12 mL) in 20 mL of 95% ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 1 M aqueous sodium hydroxide solution.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.
-
Work-up and Isolation: After the reaction period, cool the mixture in an ice bath for 30 minutes.
-
Collect the crude chalcone by vacuum filtration and wash the solid with plenty of cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.
-
Characterization: Dry the purified product and characterize by melting point and spectroscopic methods.
| Expected Spectroscopic Data | |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O, α,β-unsaturated ketone), ~1600 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | Two doublets for the vinylic protons (α- and β-protons) with a coupling constant (J) of approximately 15-16 Hz, characteristic of a trans-alkene. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon signal around 190 ppm. |
Knoevenagel Condensation: Formation of Activated Alkenes
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound in the presence of a weak base.[12] Using this compound in this reaction, particularly with malononitrile, leads to the formation of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)benzylidene)malononitrile. This product is a highly functionalized intermediate, useful for the synthesis of various heterocyclic systems.
Causality Behind Experimental Choices:
-
Active Methylene Compound: Malononitrile is frequently used due to the high acidity of its methylene protons, allowing the use of mild bases for deprotonation.
-
Catalyst: A weak base like piperidine or an ammonium salt (e.g., ammonium acetate) is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde.[13]
-
Reaction Conditions: The reaction is often carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent, sometimes with microwave or ultrasonic irradiation to accelerate the reaction.
Detailed Experimental Protocol: Synthesis of 2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)benzylidene)malononitrile
-
Reactant Mixture: In a 25 mL round-bottom flask, mix this compound (1.0 mmol, 214.24 mg) and malononitrile (1.0 mmol, 66.06 mg).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) or ammonium acetate (~0.1 mmol, 7.7 mg).
-
Reaction: Heat the mixture in a preheated oil bath at 80-100 °C for 1-2 hours, with stirring. Alternatively, the reaction can be performed in a microwave reactor at a suitable temperature and power for a shorter duration (e.g., 5-10 minutes). Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, add a small amount of ethanol to the solidified reaction mixture and triturate to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.
-
Characterization: Dry the product and confirm its structure using spectroscopic techniques.
| Expected Spectroscopic Data | |
| FT-IR (KBr, cm⁻¹) | ~2220 (C≡N, nitrile), ~1600 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | A singlet for the vinylic proton around 7.5-8.0 ppm. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for the nitrile carbons around 115-120 ppm. |
Synthesis of Pyrazolo[1,5-a]pyrimidines: Building Fused Heterocyclic Systems
The aldehyde functionality of this compound allows for its participation in cyclocondensation reactions to form fused heterocyclic systems. A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogs and exhibit a wide range of pharmacological activities.[14][15] This is typically a multi-step process where the aldehyde is first converted into a more complex intermediate that can then undergo cyclization.
General Synthetic Strategy:
A common route involves the initial reaction of the aldehyde with an active methylene compound (like in the Knoevenagel condensation) to form a benzylidene intermediate. This intermediate can then be reacted with a suitable nitrogen-containing nucleophile, such as 3-amino-1H-pyrazole, to construct the pyrimidine ring.
Illustrative Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: A general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol: Two-Step Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
Step 1: Synthesis of the Benzylidene Intermediate (as per Knoevenagel protocol above)
Step 2: Cyclocondensation with 3-Aminopyrazole
-
Reactant Mixture: In a suitable solvent such as ethanol or DMF, dissolve the benzylidenemalononitrile derivative (from the Knoevenagel reaction, 1.0 mmol) and 3-amino-1H-pyrazole (1.0 mmol, 83.09 mg).
-
Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Characterize the final product using standard analytical techniques.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide for the synthesis of Schiff bases, chalcones, activated alkenes, and fused pyrimidine systems demonstrate its broad applicability. The resulting compounds, incorporating the biologically significant pyrazole moiety, are promising candidates for further investigation in drug discovery and development. The straightforward nature of these transformations, coupled with the potential for generating large and diverse chemical libraries, underscores the importance of this reagent in modern medicinal and materials chemistry.
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The Versatile Scaffolding of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazole Moiety
In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its prevalence in FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, underscores its significance.[3][4] The pyrazole ring's utility stems from its metabolic stability, its capacity to engage in various non-covalent interactions with biological targets, and its synthetic tractability.[5][6] When incorporated into a larger molecular framework, the 3,5-dimethylpyrazole moiety offers distinct advantages, including enhanced lipophilicity and the ability to occupy specific hydrophobic pockets within protein active sites.
This application note focuses on a particularly valuable building block: 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde . This molecule synergistically combines the proven pharmacological relevance of the dimethylpyrazole unit with the reactive versatility of a benzaldehyde functional group. The aldehyde serves as a synthetic linchpin, enabling medicinal chemists to readily introduce a diverse array of chemical functionalities through well-established reactions. This guide provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its application in constructing molecular architectures with high therapeutic potential.
Physicochemical Properties of the Building Block
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | N/A |
| Molecular Weight | 200.24 g/mol | N/A |
| CAS Number | 1185293-01-9 (for hydrochloride salt) | [7] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |
Synthesis of the Core Scaffold: 3,5-Dimethylpyrazole
The journey towards utilizing this compound begins with the synthesis of its pyrazole core. The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic and efficient method for constructing the pyrazole ring.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established methods for pyrazole synthesis.[2][8][9][10]
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Hydrazine hydrate
-
Ethanol or Water
-
Glacial acetic acid (catalyst)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (1.0 eq.) in ethanol or water.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.0 eq.) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 50°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (if using ethanol) or maintain at 50°C (if using water) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Drying: Dry the product under vacuum to obtain 3,5-dimethylpyrazole.
Causality and Insights: The acid catalyst protonates one of the carbonyl groups of acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. Using water as a solvent offers a greener and more cost-effective approach.[2]
Attaching the Benzaldehyde Moiety: N-Arylation
The next critical step is the N-arylation of 3,5-dimethylpyrazole with a suitable 3-formylphenyl precursor. A common method for this transformation is the Ullmann condensation or a similar copper- or palladium-catalyzed cross-coupling reaction. For the purpose of this guide, a generalized protocol is provided.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common N-arylation methods.
Materials:
-
3,5-Dimethylpyrazole
-
3-Halobenzaldehyde (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde)
-
Copper(I) iodide (CuI) or a suitable palladium catalyst
-
A ligand (e.g., L-proline or a phosphine ligand)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling point solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add 3,5-dimethylpyrazole (1.0 eq.), 3-halobenzaldehyde (1.1 eq.), the copper or palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Medicinal Chemistry: Harnessing the Aldehyde Functionality
The true synthetic power of this compound lies in the reactivity of its aldehyde group. This functionality is a gateway to a vast chemical space through reactions such as reductive amination and multicomponent reactions.
Application 1: Synthesis of Novel Amine Scaffolds via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine (or Schiff base), which is then reduced in situ to the corresponding amine.[7] This one-pot procedure is highly efficient for generating diverse libraries of substituted amines.
Materials:
-
This compound
-
A primary or secondary amine
-
A reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride [NaBH₃CN])
-
An appropriate solvent (e.g., dichloromethane [DCM], 1,2-dichloroethane [DCE], or methanol)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
Imine Formation: In a flask, dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in the chosen solvent. If necessary, add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: To the solution containing the imine, add the reducing agent (1.2-1.5 eq.) portion-wise. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Rationale for Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that can be used in the presence of the aldehyde, making a true one-pot reaction possible.[7] Sodium cyanoborohydride is also effective but generates toxic cyanide byproducts upon acidic workup.[10]
Application 2: Rapid Assembly of Complex Molecules via Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in drug discovery for rapidly generating molecular diversity.[11][12] The Ugi four-component reaction (Ugi-4CR) is a prominent example, allowing for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Materials:
-
This compound
-
A primary amine
-
A carboxylic acid
-
An isocyanide
-
Methanol or another suitable protic solvent
Procedure:
-
Reaction Setup: In a flask, dissolve the amine (1.0 eq.) and this compound (1.0 eq.) in methanol. Stir for 15-30 minutes.
-
Component Addition: Add the carboxylic acid (1.0 eq.) followed by the isocyanide (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can often be purified by recrystallization or by column chromatography.
Significance in Drug Discovery: The Ugi reaction allows for the rapid generation of peptide-like scaffolds with a high degree of structural diversity, as four points of variation can be introduced in a single step.[3][6][11][13] This is highly advantageous in the early stages of drug discovery for building compound libraries for high-throughput screening.
Conclusion
This compound is a high-value building block for medicinal chemists. Its synthesis is accessible through established chemical transformations, and its aldehyde functionality provides a versatile handle for introducing a wide range of molecular complexity. The protocols detailed in this guide for reductive amination and the Ugi reaction serve as a foundation for researchers to explore the vast chemical space accessible from this scaffold, paving the way for the discovery of novel therapeutic agents. The strategic combination of a proven pharmacophore with a reactive functional group makes this compound an indispensable tool in the modern drug discovery arsenal.
References
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- Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate.
- Ferreira, L. G., et al. (2018). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 23(7), 1696.
- Bennani, F., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(114), 113638-113655.
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- Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. (n.d.). National Institutes of Health.
- CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents. (n.d.).
- El-Kaube, M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 42644-42681.
- Eudragit® L100 Post-Modification via Ugi Multicomponent Reaction. (2024). SciELO.
- (PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (2024). ResearchGate.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR.
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design. (2025).
- Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). JOCPR.
- Curr. Pharm. Res. 2019, 412, 98-103 98 - Journal Of Current Pharma Research. (n.d.).
- CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents. (n.d.).
- The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. (2025). ResearchGate.
- Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca. (n.d.). Sciforum.
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Application Notes and Protocols for the Development of Novel Bioactive Compounds from 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde as a versatile starting material for the synthesis of novel bioactive compounds. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide details the synthesis of the core scaffold, protocols for its derivatization into diverse chemical libraries, and methodologies for their subsequent biological evaluation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the scientific rationale behind key experimental steps to empower researchers in their drug discovery endeavors.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be of immense value in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for interacting with biological targets.[1] Several blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, feature a pyrazole core, underscoring its therapeutic significance.[2] The starting material, this compound, combines this privileged pyrazole scaffold with a reactive aldehyde functionality, offering a gateway to a vast chemical space for the development of new chemical entities. The aldehyde group is a versatile handle for a multitude of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR).[3]
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, high functional group tolerance, and generally excellent yields.[1][4][5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the core scaffold via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzaldehyde
-
3,5-Dimethylpyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Deionized water
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 mmol, 1.0 eq.), 3,5-dimethylpyrazole (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).
-
Catalyst Addition: Under a stream of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Rationale: The use of a palladium catalyst is crucial for facilitating the cross-coupling between the aryl halide and the pyrazole.[4][5] Sodium carbonate acts as the base required for the transmetalation step. The mixed solvent system of dioxane and water ensures the solubility of both organic and inorganic reagents.[4]
Derivatization Strategies for Compound Library Generation
The aldehyde functionality of the core scaffold is a versatile starting point for numerous chemical transformations. Below are protocols for two distinct and powerful methods for generating a library of novel compounds: the Knoevenagel condensation and a multicomponent reaction.
Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[6][7] This reaction introduces a conjugated system, which is a common feature in many bioactive molecules.
Caption: Workflow for Knoevenagel condensation.
Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add an active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Rationale: The basic catalyst (piperidine) deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable, conjugated product.[6][7]
Multicomponent Reaction for Highly Substituted Heterocycles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[8][9][10] This strategy allows for the rapid generation of molecular complexity from simple precursors.
Protocol: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
-
In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (3-4 drops).
-
Stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.
Rationale: This reaction proceeds through a tandem Knoevenagel-Michael addition mechanism.[11] The initial Knoevenagel condensation between the benzaldehyde and malononitrile forms an electrophilic intermediate, which then undergoes a Michael addition with the enol form of the pyrazolin-5-one, followed by cyclization to yield the highly substituted pyranopyrazole derivative.
Biological Evaluation of Novel Compounds
Based on the known biological activities of pyrazole derivatives, the newly synthesized compounds should be screened against relevant targets. Below are protocols for in vitro assays to assess their potential as anticancer, anti-inflammatory, and antimicrobial agents.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Principle: Many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases. This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity. A decrease in signal in the presence of a test compound indicates inhibition.[12]
Caption: General workflow for a fluorescence-based kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase solution to all wells (except negative controls).
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control inhibitor and a DMSO vehicle control (0% inhibition).
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and measure ADP production using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). Follow the manufacturer's instructions to add the detection reagents and measure the luminescent or fluorescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
COX-2 Inhibition Assay (Colorimetric)
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib act by inhibiting cyclooxygenase (COX) enzymes. This assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a chromogenic substrate, leading to a color change. Inhibition of COX-2 by a test compound reduces the rate of color development.[13][14][15]
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, heme, and a colorimetric probe in the provided assay buffer. Prepare a solution of the substrate, arachidonic acid.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Include wells for background measurement (no enzyme).
-
Inhibitor Addition: Add serial dilutions of the test compounds. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (100% activity).
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes.
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.
-
Signal Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the reaction rate for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique to determine MIC values.[2][16][17][18]
Protocol:
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clear, well-structured tables to facilitate comparison and SAR analysis.
Table 1: Summary of Biological Activity Data
| Compound ID | Structure | Kinase IC50 (µM) | COX-2 IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| SC-01 | Aldehyde | > 50 | > 50 | > 128 | > 128 |
| KN-01 | Derivative 1 | 12.5 | 25.2 | 32 | 64 |
| MCR-01 | Derivative 2 | 2.8 | 5.1 | 8 | 16 |
| Control | e.g., Celecoxib | N/A | 0.1 | N/A | N/A |
N/A: Not Applicable
The interpretation of this data will guide the next steps in the drug discovery process. For instance, potent activity in the kinase assay may warrant further investigation into the specific kinases being inhibited and progression into cell-based cancer models. Similarly, low MIC values would suggest promising antibacterial activity that could be further explored through time-kill assays and in vivo infection models.
References
- PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- PubMed. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- ResearchGate. (n.d.). Three‐component reaction of benzaldehyde (2a), malononitrile (3) and....
- National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- National Institutes of Health (NIH). (n.d.). An ELISA method to measure inhibition of the COX enzymes.
- protocols.io. (2023). In vitro kinase assay.
- ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters.
- Oxford Academic. (n.d.). Reaction of Aromatic Aldehydes with Pharmaceutical Amino Compounds. Part I | Journal of Pharmacy and Pharmacology.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). Multicomponent reactions involving substituted aldehydes, malononitrile....
- MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- PubMed. (n.d.). Aldehyde oxidase and its role as a drug metabolizing enzyme.
- Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
- Knoevenagel Condensation. (n.d.). Knoevenagel Condensation.
- National Institutes of Health (NIH). (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry.
- Multicomponent reactions of methyl substituted all-cis tetrafluorocyclohexane aldehydes. (2015). Multicomponent reactions of methyl substituted all-cis tetrafluorocyclohexane aldehydes.
- ResearchGate. (2025). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- A Solvent Free Wittig Reaction. (n.d.). A Solvent Free Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- National Institutes of Health (NIH). (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
- Wikipedia. (n.d.). Knoevenagel condensation.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Wikipedia. (n.d.). Wittig reaction.
- Solvent Free Wittig Reactions. (n.d.). Solvent Free Wittig Reactions.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- JOCPR. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (2025). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
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Application Notes and Protocols for the Analytical Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS No: 956352-08-2).[1] As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are critical. This guide is designed for researchers, scientists, and drug development professionals, detailing the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectroscopy for complete characterization.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a benzaldehyde moiety substituted at the meta-position with a 3,5-dimethylpyrazole ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.[2][3] Given its role as a synthetic building block, rigorous analytical characterization is essential to ensure its identity, purity, and stability, thereby guaranteeing the integrity of downstream applications.
Molecular Structure:
-
Chemical Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
IUPAC Name: this compound[1]
-
InChI Key: UAFUKSXYBLMCCQ-UHFFFAOYSA-N[1]
Comprehensive Analytical Workflow
A multi-technique approach is necessary for the definitive characterization of this compound. Each technique provides orthogonal, complementary information regarding the molecule's structure, mass, functional groups, and purity.
Caption: Overall workflow for the synthesis and analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Protocol: ¹H and ¹³C NMR
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert, volatile, and its signal (a sharp singlet at 0.00 ppm) does not overlap with most organic proton or carbon signals.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃.
-
Standard Addition: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set spectral width to 0-12 ppm.
-
Use a 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set spectral width to 0-200 ppm.
-
Use a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Data Interpretation: Expected Spectra
The chemical structure dictates a unique pattern of signals. Based on published data for similar substituted benzaldehydes and pyrazoles, the following shifts are expected.[5][6][7]
Caption: Structure of this compound with proton and carbon labels.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Label | Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| H-a | Aldehyde CH | ~9.9 - 10.1 | Singlet (s) | 1H |
| H-b | Aromatic CH (ortho to CHO) | ~7.8 - 8.1 | Multiplet (m) | 2H |
| H-c | Aromatic CH (para to CHO) | ~7.5 - 7.7 | Triplet (t) | 1H |
| H-d | Aromatic CH (ortho to Pyrazole) | ~7.6 - 7.8 | Multiplet (m) | 1H |
| H-e | Pyrazole H-4 | ~6.0 - 6.2 | Singlet (s) | 1H |
| H-f | Pyrazole CH₃ (C-3) | ~2.2 - 2.4 | Singlet (s) | 3H |
| H-g | Pyrazole CH₃ (C-5) | ~2.3 - 2.5 | Singlet (s) | 3H |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Assignment | Expected Shift (δ, ppm) |
|---|---|---|
| C-1 | Aldehyde C=O | ~191 - 193 |
| C-2 | Aromatic C-CHO | ~137 - 139 |
| C-3 | Aromatic C-Pyrazole | ~139 - 141 |
| C-4,5,6,7 | Aromatic CHs | ~125 - 135 |
| C-8 | Pyrazole C-5 | ~149 - 151 |
| C-9 | Pyrazole C-3 | ~140 - 142 |
| C-10 | Pyrazole C-4 | ~107 - 109 |
| C-11 | Pyrazole CH₃ (C-5) | ~13 - 15 |
| C-12 | Pyrazole CH₃ (C-3) | ~11 - 13 |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. If using a high-resolution instrument, calculate the elemental composition from the accurate mass.
Data Interpretation
-
Molecular Ion: The calculated exact mass of C₁₂H₁₂N₂O is 200.09496. The primary ion expected in the ESI-MS spectrum will be the protonated molecule [M+H]⁺ at m/z 201.1028 .
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Potential fragmentation could involve the loss of the aldehyde group (-CHO) or cleavage of the bond between the phenyl and pyrazole rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Rationale: ATR is a modern, convenient alternative to traditional KBr pellets. It requires minimal sample preparation and provides high-quality spectra for solid or semi-solid samples.[8]
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[9]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or semi-solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software.
Data Interpretation
The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.[10][11][12][13]
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic & Pyrazole C-H | Medium-Weak |
| ~2950 - 2850 | C-H Stretch | Methyl (CH₃) | Medium |
| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (CHO) | Weak, but characteristic |
| ~1700 - 1715 | C=O Stretch | Aldehyde Carbonyl | Strong, Sharp |
| ~1600, ~1580, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1550 | C=N Stretch | Pyrazole Ring | Medium |
| ~1450 | C-H Bend | Methyl (CH₃) | Medium |
| Below 900 | C-H Bend (out-of-plane) | m-Disubstituted Benzene | Strong |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for quantification. A reversed-phase method is typically suitable for this molecule.[14]
Protocol: Reversed-Phase HPLC for Purity Analysis
Caption: Workflow for HPLC purity analysis.
Table 4: Recommended HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for aromatic compounds.[14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 15 min | A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. A full DAD/PDA scan is recommended during method development. |
| Sample Conc. | ~0.5 mg/mL in Acetonitrile/Water (1:1) | Ensures a strong detector response without overloading the column. |
System Suitability and Data Analysis
Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing correctly. This involves injecting a standard solution multiple times.
-
Key Parameters:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be <2.0%.
-
-
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated systems.
Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., Methanol, Ethanol, or Acetonitrile).[4]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in the chosen solvent.[15]
-
Baseline Correction: Record a baseline spectrum using a quartz cuvette filled with the pure solvent.
-
Spectrum Acquisition: Record the absorption spectrum of the sample solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Data Interpretation
The molecule contains both a pyrazole and a substituted benzaldehyde system. The UV-Vis spectrum is expected to show absorption bands characteristic of π → π* transitions.[15][16][17]
-
Expected λₘₐₓ: A strong absorption band is expected in the range of 240-280 nm , corresponding to the electronic transitions within the conjugated aromatic system.
Summary of Analytical Data
The following table provides a consolidated summary of the expected analytical data for a high-purity sample of this compound.
Table 5: Consolidated Analytical Characterization Data
| Technique | Parameter | Expected Result |
|---|---|---|
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ ~9.9 - 10.1 ppm |
| Pyrazole H-4 | Singlet, δ ~6.0 - 6.2 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~191 - 193 ppm |
| Pyrazole C-4 | δ ~107 - 109 ppm | |
| ESI-MS | Molecular Ion | [M+H]⁺ at m/z 201.1028 |
| FT-IR | Carbonyl Stretch (C=O) | Strong, sharp band at ~1700 - 1715 cm⁻¹ |
| Aldehyde C-H Stretch | Two weak bands at ~2850 & ~2750 cm⁻¹ | |
| HPLC | Purity | ≥98% (by area % at 254 nm) |
| UV-Vis | λₘₐₓ (in Methanol) | ~240 - 280 nm |
References
- Electronic Supplementary Information. The Royal Society of Chemistry.
- UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate.
- Supplementary Information. The Royal Society of Chemistry.
- The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate.
- 4 - Supporting Information.
- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Molbank.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health (NIH).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Benzaldehyde, 3,5-dimethyl-. NIST WebBook.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. National Institutes of Health (NIH).
- Benzaldehyde. NIST WebBook.
- FT-IR Spectrum of Benzaldehyde. ResearchGate.
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health (NIH).
- Benzaldehyde, 3,5-dimethyl-. NIST WebBook.
- Benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase.
- Benzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Benzaldehyde, 3,5-dimethyl-. NIST WebBook.
- Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. ResearchGate.
- FTIR spectrum of benzaldehyde. ResearchGate.
- Article - Synthesis and Characterization of Some New Pyrazole Derivatives. Digital Repository.
- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. ResearchGate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The method is developed to separate the main component from its potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] A forced degradation study was conducted under various stress conditions as per ICH Q1A guidelines to establish the stability-indicating nature of the method.[6][7][8][9]
Introduction
This compound (Figure 1) is a heterocyclic aldehyde containing a pyrazole moiety.[10] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[11][12][13] The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for purity assessment is essential for quality control during its synthesis and storage.[11]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds and is widely employed for the analysis of pyrazole derivatives due to its high resolution and sensitivity.[11][12] This document provides a detailed protocol for a reversed-phase HPLC method for the purity analysis of this compound.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound[10]
-
Molecular Formula: C₁₂H₁₂N₂O[10]
-
Molecular Weight: 200.24 g/mol [14]
-
CAS Number: 956352-08-2[10]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended as it is a common choice for separating pyrazole derivatives.[11][12]
-
Chemicals and Reagents:
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of this compound from its potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Justification of Parameters:
-
Mobile Phase: A combination of acidified water and acetonitrile is a common mobile phase for reversed-phase chromatography of pyrazole derivatives and aromatic aldehydes, providing good peak shape and resolution.[12][15] Phosphoric acid is used to control the pH and suppress the ionization of any acidic or basic functional groups.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
Detection Wavelength: 254 nm was selected based on the UV spectrum of this compound, which shows significant absorbance at this wavelength, a common choice for aromatic compounds.[12]
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][5]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[1] A standard solution was injected six times, and the parameters were evaluated.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Specificity (Forced Degradation Study)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6][7][8][9] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[6][7]
-
Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours.
Results: In all stressed samples, the main peak was well-resolved from the degradation products, and the peak purity analysis indicated that the main peak was spectrally pure. This confirms the specificity and stability-indicating capability of the method.
Linearity
The linearity of the method was established by analyzing a series of solutions at different concentrations. A linear relationship between the peak area and the concentration is expected.[4]
| Concentration (µg/mL) | Peak Area |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125654 |
| 150 | 1351234 |
-
Correlation Coefficient (r²): 0.9998
-
Linearity Range: 50 - 150 µg/mL
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120%).
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution were made on the same day. The %RSD of the peak areas was calculated.
-
%RSD: 0.6%
-
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.
-
%RSD: 0.8%
-
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions.
| Parameter Changed | Result |
| Flow Rate (±0.1 mL/min) | No significant change in resolution. |
| Column Temp. (±2°C) | Minor shift in retention time, resolution maintained. |
| Mobile Phase pH (±0.2) | No significant impact on separation. |
Visual Workflow Diagrams
Caption: HPLC Method Validation Process Overview.
Conclusion
The developed RP-HPLC method for the purity analysis of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated as per ICH guidelines and was found to be stability-indicating. This method can be effectively used for routine quality control analysis of this compound in bulk drug manufacturing and for stability studies.
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BenchChem. (n.d.). Comparative analysis of analytical methods for pyrazole derivatives.
- MedCrave. (2016). Forced Degradation Studies.
- ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- PubChem. (n.d.). 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
- Zhuhai Aubo Kai Biomedical Technology Co., Ltd. (n.d.). 3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde.
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Spectroscopic Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde Reaction Products: An Application Guide
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Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of reaction products derived from 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives. This document outlines detailed protocols for the synthesis of representative derivatives, such as Schiff bases and chalcones, and provides an in-depth guide to their structural elucidation using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The emphasis is on the practical application and interpretation of spectral data to ensure structural confirmation and purity assessment, empowering researchers to confidently advance their drug discovery and materials development programs.
Introduction: The Chemical Versatility of this compound
The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] this compound serves as a key intermediate, enabling the synthesis of a diverse library of compounds through reactions targeting its aldehyde functional group. The most common derivatizations include condensation reactions to form Schiff bases (imines) and Claisen-Schmidt condensations to yield chalcones.[3][4] These reaction products often possess extended conjugated systems, making them promising candidates for applications in nonlinear optics, as fluorescent probes, and as therapeutic agents.
Accurate and unambiguous structural characterization of these newly synthesized molecules is paramount. This guide provides a systematic approach to spectroscopic analysis, explaining the causality behind experimental choices and offering a self-validating system for data interpretation.
Synthetic Protocols and Workflow
A generalized workflow for the synthesis and analysis of derivatives from this compound is presented below. This workflow emphasizes the iterative nature of synthesis, purification, and spectroscopic confirmation.
Figure 1: General workflow from synthesis to spectroscopic analysis.
Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a representative synthesis of a Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol: Synthesis of a Chalcone Derivative
This protocol details the Claisen-Schmidt condensation of this compound with acetophenone to form a chalcone.[3][4]
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 30%)
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol in a beaker.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise while stirring vigorously.
-
Continue stirring at room temperature for 30 minutes.[3]
-
Monitor the reaction by TLC.
-
The chalcone product will precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral, then wash with cold ethanol.
-
Recrystallize the crude chalcone from ethanol to yield the pure product.
Spectroscopic Characterization: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural determination of the synthesized products. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Protocol for Sample Preparation:
-
Dissolve the sample in approximately 0.55-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5][8] The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key analyte resonances.
-
Transfer the solution to a clean, high-quality NMR tube.[5][6] The optimal sample height is typically around 4 cm.[5]
-
If quantitative analysis is not required, the residual proton signal of the deuterated solvent can be used as a secondary reference.[5] For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[7]
Interpretation of ¹H NMR Spectra:
-
Schiff Base: The most characteristic signal is the singlet for the imine proton (-CH=N-), which typically appears in the δ 8.0-9.0 ppm region. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material is a key indicator of a successful reaction. Aromatic protons will appear in the δ 7.0-8.5 ppm range, and the two methyl groups on the pyrazole ring will be observed as sharp singlets around δ 2.2-2.6 ppm.[9]
-
Chalcone: The α- and β-protons of the enone system (-CH=CH-CO-) are diagnostic. They appear as doublets in the δ 6.5-8.0 ppm region with a large coupling constant (J ≈ 15-18 Hz), confirming a trans configuration. The disappearance of the aldehyde proton and the methyl protons of the acetophenone starting material confirms the reaction.
| Functional Group | Representative ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-CH₃ | 2.2 - 2.6 | Singlet |
| Pyrazole-H | ~6.0 | Singlet |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Imine-H (-CH=N-) | 8.0 - 9.0 | Singlet |
| Chalcone α,β-H | 6.5 - 8.0 | Doublet (J ≈ 15-18 Hz) |
| Aldehyde-H (Starting Material) | 9.5 - 10.5 | Singlet |
Table 1: Typical ¹H NMR chemical shifts for key functional groups.
Protocol for Sample Preparation:
-
Sample preparation is similar to that for ¹H NMR, but a higher concentration (50-100 mg) is generally required to obtain a good signal-to-noise ratio in a reasonable time.[7]
Interpretation of ¹³C NMR Spectra:
-
Schiff Base: Look for the imine carbon (-C=N-) signal around δ 150-165 ppm. The aldehyde carbonyl carbon signal (around δ 190 ppm) from the starting material will be absent.
-
Chalcone: The carbonyl carbon of the enone system will appear around δ 185-195 ppm. The α- and β-carbons of the double bond will be in the δ 120-145 ppm region.
| Functional Group | Representative ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-CH₃ | 11 - 15 |
| Pyrazole-C4 | ~106 |
| Pyrazole-C3, C5 | ~140, ~148 |
| Aromatic-C | 120 - 140 |
| Imine-C (-C=N-) | 150 - 165 |
| Chalcone C=O | 185 - 195 |
| Aldehyde C=O (Starting Material) | ~190 |
Table 2: Typical ¹³C NMR chemical shifts for key functional groups.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the presence or absence of key functional groups by detecting their vibrational frequencies.[10]
Protocol for Sample Preparation:
-
For solid samples, the most common methods are preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and minimal sample preparation. Ensure the sample is dry and finely powdered for good contact with the ATR crystal.
Interpretation of FT-IR Spectra:
-
Key Transformation: The primary indicator of a successful reaction is the disappearance of the strong C=O stretching vibration of the aldehyde starting material, typically found around 1705 cm⁻¹.[11] Aldehydes also show characteristic C-H stretching absorptions between 2700-2860 cm⁻¹, which will also be absent in the product spectrum.[11][12]
-
Schiff Base: A new, strong absorption band corresponding to the C=N (imine) stretch will appear in the 1600-1650 cm⁻¹ region.
-
Chalcone: A strong C=O stretching band for the α,β-unsaturated ketone will be present, typically in the range of 1650-1685 cm⁻¹.[11][13] The C=C stretching of the enone system is usually observed around 1600 cm⁻¹.
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| Aldehyde C=O (Starting Material) | ~1705 | Strong |
| Aldehyde C-H (Starting Material) | 2700-2860 | Medium, often two bands |
| Imine C=N | 1600-1650 | Strong |
| Chalcone C=O | 1650-1685 | Strong |
| Aromatic C=C | 1450-1600 | Medium to Weak |
Table 3: Key FT-IR absorption frequencies.
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Application Notes and Protocols: A Scalable Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a key building block in pharmaceutical and materials science research. The protocol herein details a robust two-step synthetic sequence, commencing with the Knorr pyrazole synthesis to form 3,5-dimethylpyrazole, followed by a copper-catalyzed Ullmann condensation with 3-formylphenylboronic acid. This application note emphasizes the critical parameters for successful scale-up, including reaction optimization, process safety, and purification strategies. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and high yields.
Introduction
This compound is a valuable intermediate due to the presence of two reactive functional groups: an aldehyde and a pyrazole moiety. The aldehyde allows for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations. The pyrazole ring is a common pharmacophore found in numerous bioactive molecules, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The strategic placement of the dimethylpyrazole group on the benzaldehyde scaffold makes it an attractive starting material for the synthesis of novel drug candidates and functional materials.
The synthetic route described in this guide was chosen for its scalability, use of readily available starting materials, and high overall yield. The initial formation of 3,5-dimethylpyrazole via the condensation of acetylacetone and hydrazine is a well-established and efficient reaction.[3][4][5][6][7] The subsequent N-arylation of the pyrazole is achieved through an Ullmann-type coupling reaction, which has proven to be a reliable method for the formation of carbon-nitrogen bonds.[8][9][10][11]
Synthetic Strategy and Logic
The overall synthetic pathway is a two-step process. The first step is the synthesis of the pyrazole core, followed by its coupling to the benzaldehyde moiety.
Part 1: Synthesis of 3,5-Dimethylpyrazole
The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles.[12] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this protocol, acetylacetone (a 1,3-dicarbonyl) is reacted with hydrazine hydrate. The reaction proceeds readily and typically provides high yields of the desired 3,5-dimethylpyrazole.[3][4][5]
Part 2: Ullmann Condensation for N-Arylation
The second step involves the formation of a C-N bond between the pyrazole nitrogen and the aromatic ring of the benzaldehyde. While several cross-coupling methodologies exist for this transformation, such as the Buchwald-Hartwig amination,[13][14][15][16][17] the Ullmann condensation was selected for this protocol. The Ullmann reaction is a copper-catalyzed coupling that is often more cost-effective and can be more suitable for large-scale synthesis, particularly when dealing with nitrogen heterocycles.[8][9][10][11] In this protocol, 3,5-dimethylpyrazole is coupled with 3-formylphenylboronic acid. The use of a boronic acid as the aryl partner is advantageous due to its stability and generally lower toxicity compared to aryl halides.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Protocols
Part 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from established literature procedures.[3][4][5][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.5 mol scale) |
| Acetylacetone | 100.12 | 50.0 g (0.5 mol) |
| Hydrazine hydrate (~55%) | 50.06 | 30.0 g (~0.55 mol) |
| Ethanol (95%) | 46.07 | 250 mL |
| Diethyl ether | 74.12 | As needed for extraction |
| Anhydrous Sodium Sulfate | 142.04 | As needed for drying |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 30.0 g of hydrazine hydrate in 250 mL of 95% ethanol.
-
Addition of Acetylacetone: Cool the flask in an ice bath. Slowly add 50.0 g of acetylacetone dropwise to the stirred solution over a period of 30-40 minutes, maintaining the internal temperature below 20 °C. The reaction can be exothermic.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.[5]
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 150 mL of water and extract with diethyl ether (3 x 100 mL).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole as a crystalline solid.
-
Purification (Optional): The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a minimal amount of hot hexane or petroleum ether.[3][5]
Part 2: Synthesis of this compound
This protocol utilizes an L-proline promoted Ullmann-type coupling.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) |
| 3,5-Dimethylpyrazole | 96.13 | 9.61 g (0.1 mol) |
| 3-Formylphenylboronic acid | 149.94 | 16.5 g (0.11 mol) |
| Copper(I) Iodide (CuI) | 190.45 | 1.90 g (0.01 mol) |
| L-Proline | 115.13 | 2.30 g (0.02 mol) |
| Potassium Carbonate (K2CO3) | 138.21 | 27.6 g (0.2 mol) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 200 mL |
| Ethyl acetate | 88.11 | As needed for extraction |
| Brine (saturated NaCl solution) | - | As needed for washing |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying |
Procedure:
-
Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dimethylpyrazole (9.61 g), 3-formylphenylboronic acid (16.5 g), copper(I) iodide (1.90 g), L-proline (2.30 g), and potassium carbonate (27.6 g).
-
Solvent Addition: Add 200 mL of DMSO to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, purification can be achieved by forming a bisulfite adduct.[18][19][20]
Purification via Bisulfite Adduct Formation (for Aldehyde Purification)
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[20]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Filter the precipitated bisulfite adduct and wash with diethyl ether.
-
To regenerate the aldehyde, suspend the adduct in a biphasic mixture of ethyl acetate and water, and add a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic.[18][20]
-
Stir until the solid dissolves, then separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the purified product.
Process Safety and Handling
Hydrazine Hydrate:
-
Hazards: Hydrazine hydrate is highly corrosive, toxic, and a suspected carcinogen.[21][22][23][24] It can cause severe skin burns and eye damage. Inhalation of vapors can be fatal. It is also combustible.
-
Precautions: Always handle hydrazine hydrate in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[24] Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[23]
Copper(I) Iodide:
-
Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.
-
Precautions: Avoid creating dust. Use in a well-ventilated area. Wear standard PPE.
3-Formylphenylboronic Acid:
-
Hazards: Causes severe skin burns and eye damage.[25]
-
Precautions: Handle with care, avoiding contact with skin and eyes. Wear appropriate PPE.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Check the quality of the hydrazine hydrate. |
| Loss of product during workup. | Ensure efficient extraction with diethyl ether. Minimize the amount of water used in the initial workup. | |
| Low yield in Step 2 | Inactive catalyst. | Use fresh, high-purity CuI. Ensure the reaction is carried out under an inert atmosphere. |
| Incomplete reaction. | Extend the reaction time and monitor by TLC/LC-MS. Ensure efficient stirring. | |
| Difficulty in purification of the final product | Presence of unreacted starting materials or byproducts. | Optimize the chromatography conditions. Consider using the bisulfite adduct purification method for selective isolation of the aldehyde.[18][19][20] |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity for their drug discovery and materials science endeavors.
References
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- ResearchGate: Large-scale synthesis of 1H-pyrazole.
- Acros Organics: Hydrazine hydrate, 55% (Hydrazine, 35%) Safety Data Sheet.
- Reddit: Purifying aldehydes?
- YouTube: Synthesis of 3,5-Dimethylpyrazole.
- Oxford Lab Fine Chem LLP: HYDRAZINE HYDRATE MSDS.
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- PubMed: Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation.
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- Google Patents: Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
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- ResearchGate: L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
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- ResearchGate: Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.
- Kyung Hee University: Efficient Synthesis of Alkoxypyrazole- or Pyrazolone-Fused 1,4-Naphthoquinones via Ullmann Cyclization and Evaluation of Their Cytotoxicity.
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- MDPI: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
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- ResearchGate: Overview of synthesis of pyrazole derivatives [a].
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ResearchGate: 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- ResearchGate: 3-Formylphenylboronic acid.
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- Google Patents: US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- JOCPR: Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
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Application Notes and Protocols for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in Metal-Catalyzed Reactions
Introduction: A Versatile Heterocyclic Building Block
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a 3,5-dimethylpyrazole moiety with a benzaldehyde group. The pyrazole ring, a five-membered nitrogen heterocycle, is a "biologically privileged" scaffold found in numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The benzaldehyde functional group, on the other hand, is a versatile synthetic handle for a multitude of organic transformations.
The strategic placement of the pyrazole at the meta-position of the benzaldehyde ring offers intriguing possibilities for creating complex molecular architectures. The pyrazole's nitrogen atoms can act as coordinating sites for metal catalysts, suggesting its potential use in the development of novel ligands. Concurrently, the aldehyde group can be elaborated through various metal-catalyzed and classical reactions to build diverse molecular libraries for drug discovery and functional materials development.
This guide provides detailed protocols for the synthesis of this compound and explores its potential applications as both a ligand and a substrate in metal-catalyzed reactions, offering insights into the experimental design and rationale.
Application Note 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of N-aryl pyrazoles is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and high-yielding method for the formation of C-N bonds, even with substrates bearing sensitive functional groups like aldehydes. This protocol details the synthesis of the title compound from 3-formylphenylboronic acid and 3,5-dimethylpyrazole.
Reaction Principle
The Suzuki-Miyaura C-N coupling involves the reaction of a boronic acid with an N-H containing heterocycle in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle is believed to proceed through oxidative addition of a palladium(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura C-N cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Formylphenylboronic acid
-
3,5-Dimethylpyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-formylphenylboronic acid (1.0 eq.), 3,5-dimethylpyrazole (1.2 eq.), and potassium phosphate tribasic (2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) in anhydrous 1,4-dioxane (2 mL per 1 mmol of boronic acid).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous 1,4-dioxane (3 mL per 1 mmol of boronic acid) and deionized water (0.5 mL per 1 mmol of boronic acid) to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Summary
| Parameter | Value |
| Reactants | 3-Formylphenylboronic acid, 3,5-Dimethylpyrazole |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 100 °C |
| Typical Yield | 75-90% |
Application Note 2: Utility in Palladium-Catalyzed Heck Reaction
The synthesized this compound can serve as a versatile substrate for further functionalization. The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool for this purpose. This protocol outlines a general procedure for the Heck reaction using the title compound to introduce an alkenyl substituent, thereby expanding its molecular complexity.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by migratory insertion of an alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active palladium(0) catalyst. The regioselectivity of the alkene addition is influenced by steric and electronic factors.
Figure 2: General experimental workflow for a Heck reaction.
General Protocol: Heck Reaction with this compound
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq.), the alkene (1.5 eq.), and triethylamine (2.0 eq.).
-
Add anhydrous DMF (5 mL per 1 mmol of the benzaldehyde).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction mixture under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Causality in Experimental Choices
-
Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and promotes the desired reactivity.
-
Base: Triethylamine is used to neutralize the hydrogen halide that is formed during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.
-
Solvent: DMF is a polar aprotic solvent that is suitable for dissolving the reactants and withstanding the high reaction temperatures required for many Heck couplings.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. The protocols provided herein for its synthesis and subsequent functionalization via the Heck reaction offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. The principles outlined can be adapted and optimized for a wide range of substrates and desired target molecules, paving the way for new discoveries in chemical synthesis.
References
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- Semantic Scholar. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study.
- ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- ScienceDirect. (n.d.). Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- ACS Publications. (n.d.). Direct C–H Alkenylation of Functionalized Pyrazoles.
- ResearchGate. (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Research and Reviews: Journal of Medicinal & Organic Chemistry. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- ResearchGate. (n.d.). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- Semantic Scholar. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group.
- ACS Publications. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
- National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- [No valid URL found]
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (2004). Transition metal-catalyzed reactions.
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- ResearchGate. (n.d.). Synthesis of new tripodal ligand 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, catecholase activities studies of three functional tripodal pyrazolyl N-donor ligands, with different copper (II) salts.
- YouTube. (2020). Suzuki Coupling.
- Northeastern University. (n.d.). Metal-catalyzed cross-coupling reactions.
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- National Institutes of Health. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide.
- MDPI. (n.d.). 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- National Institutes of Health. (2017). Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions.
- ResearchGate. (n.d.). 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione.
- National Institutes of Health. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Application Note & Protocols: A Modular Approach to Synthesizing a Diverse Chemical Library from 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved pharmaceuticals demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for leveraging the versatile chemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a strategic starting material for the rapid generation of a diverse library of novel chemical entities. We present detailed, field-proven protocols for key chemical transformations targeting the aldehyde functional group, including Schiff base formation, Knoevenagel condensation, and Wittig reactions. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, expected characterization data, and troubleshooting insights, empowering researchers to efficiently expand their compound collections for high-throughput screening and lead optimization campaigns.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties.[2] Their ability to participate in hydrogen bonding as both donors and acceptors, coupled with their metabolic stability, makes them highly effective pharmacophores.[1] Consequently, pyrazole derivatives have found extensive application as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents.[3][4][5]
The starting material, this compound, is an ideal scaffold for library synthesis. The pyrazole moiety provides a consistent core for structure-activity relationship (SAR) studies, while the strategically positioned benzaldehyde group serves as a reactive handle for a multitude of chemical transformations. This allows for the systematic introduction of diverse functional groups and exploration of a vast chemical space.
Sources
Application Notes and Protocols for Screening the Bioactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde Derivatives
Introduction: The Therapeutic Potential of Pyrazole-Benzaldehyde Scaffolds
Nitrogen-containing heterocyclic compounds, such as pyrazoles, are foundational scaffolds in medicinal chemistry, renowned for their wide spectrum of pharmacological activities.[1][2][3][4][5] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile template for designing potent and selective therapeutic agents.[1][2] Extensive research has demonstrated the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of various pyrazole derivatives.[2][3][4][5][6][7][8][9][10][11][12]
The benzaldehyde moiety, another privileged structure in drug discovery, is known for its diverse biological activities, including antimicrobial and antioxidant effects.[13][14] The conjugation of a pyrazole nucleus with a benzaldehyde scaffold, as in the case of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde derivatives, presents a compelling strategy for the development of novel bioactive molecules. This unique combination of pharmacophores offers the potential for synergistic or novel mechanisms of action.
These application notes provide a comprehensive experimental framework for the initial screening of a library of this compound derivatives. The proposed workflow is designed to be a robust and efficient starting point for identifying promising lead compounds for further development.
Experimental Design: A Multi-Faceted Approach to Bioactivity Screening
A successful screening campaign hinges on a well-conceived experimental design that maximizes the information obtained while minimizing resource expenditure.[15][16][17] For the initial bioactivity profiling of this compound derivatives, a tiered approach is recommended, beginning with broad-spectrum assays and progressing to more specific investigations for promising "hits."
Primary Screening Cascade
The primary screen will consist of three key assays to assess the anticancer, antimicrobial, and antioxidant potential of the compound library. This parallel screening approach provides a rapid and comprehensive overview of the diverse biological activities that these derivatives may possess.
-
Anticancer Activity Screening: Given the well-documented anticancer properties of pyrazole derivatives, a cytotoxicity assay against a panel of human cancer cell lines is a logical starting point.[6][7][18][19][20] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and metabolic activity.[21][22][23]
-
Antimicrobial Activity Screening: The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area.[8][9][10][11][12] A preliminary screen using the broth microdilution method will determine the minimum inhibitory concentration (MIC) of the derivatives against a representative panel of Gram-positive and Gram-negative bacteria.[24][25][26][27][28]
-
Antioxidant Activity Screening: Oxidative stress is implicated in a multitude of chronic diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and rapid spectrophotometric method to evaluate the antioxidant potential of the synthesized compounds.[29][30][31][32][33][34][35][36]
The following diagram illustrates the proposed primary screening workflow:
Caption: Primary screening workflow for the bioactivity assessment of pyrazole-benzaldehyde derivatives.
Detailed Protocols
Protocol 1: In Vitro Anticancer Activity - MTT Assay
Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[22] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[37]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solutions)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.
Data Presentation:
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| Derivative 1 | 15.2 | 25.8 | 18.5 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Protocol 2: Antimicrobial Susceptibility - Broth Microdilution Method
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[38]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative 1 | 16 | 32 |
| Derivative 3 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH free radical, which is a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.[29][30] The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplates
-
Test compounds dissolved in methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[34]
-
-
Assay Procedure:
-
Add 100 µL of the test compound solutions at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[29]
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
| Derivative 1 | 25.3% | > 100 |
| Derivative 4 | 85.6% | 45.2 |
| Ascorbic Acid | 98.2% | 10.5 |
Hit Identification and Further Steps
Compounds that exhibit significant activity in the primary screens (e.g., IC50 < 20 µM for anticancer activity, MIC < 16 µg/mL for antimicrobial activity, or significant % inhibition in the antioxidant assay) should be considered "hits". These compounds should be subjected to further investigation, including:
-
Dose-response studies: To confirm the activity and accurately determine the potency (IC50 or MIC).
-
Selectivity testing: For anticancer hits, cytotoxicity against non-cancerous cell lines should be evaluated to assess selectivity.
-
Mechanism of action studies: To elucidate the molecular targets and pathways through which the active compounds exert their effects.
The following diagram illustrates a potential pathway for hit validation and lead optimization:
Caption: Workflow for hit validation and lead optimization.
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the initial bioactivity screening of this compound derivatives. By employing a multi-faceted screening approach, researchers can efficiently identify promising lead compounds for further development as potential anticancer, antimicrobial, or antioxidant agents. The systematic progression from primary screening to hit validation and mechanism of action studies is crucial for the successful translation of these novel chemical entities into therapeutic candidates.
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- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing from established organometallic chemistry principles and field-proven insights, this document provides a comprehensive resource for the successful preparation of this valuable synthetic intermediate.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a C-N cross-coupling reaction, specifically the N-arylation of 3,5-dimethylpyrazole. The primary challenge lies in efficiently forming the bond between the pyrazole nitrogen and the aryl ring of 3-halobenzaldehyde while preserving the reactive aldehyde functionality. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both pathways are known to tolerate a variety of functional groups, including aldehydes, making them suitable for this synthesis.[1][2]
This guide will explore both methodologies, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to empower you to optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: Which method is better for this synthesis: Ullmann condensation or Buchwald-Hartwig amination?
Both methods are viable. The choice often depends on available resources and specific experimental constraints.
-
Ullmann Condensation: This copper-catalyzed reaction is generally less expensive, as copper catalysts are more economical than palladium catalysts.[3] However, traditional Ullmann conditions often require high temperatures (over 150 °C), which can sometimes lead to side reactions or degradation of sensitive substrates.[3] Modern protocols with specialized ligands have made milder conditions possible.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is renowned for its broad substrate scope, high efficiency, and generally milder reaction conditions.[5] It often provides higher yields and better functional group tolerance, but the cost of palladium catalysts and specialized phosphine ligands can be a significant factor.
For initial attempts, a modern, ligand-assisted Ullmann approach is a cost-effective starting point. If yield optimization is critical and budget allows, the Buchwald-Hartwig reaction is an excellent alternative.
Q2: My reaction is not going to completion. What are the likely causes?
Incomplete conversion is a common issue. Consider the following:
-
Catalyst Inactivity: The catalyst (either copper or palladium) may have been deactivated. This can be due to exposure to air (for Pd(0) species), impurities in the reagents or solvent, or thermal decomposition at very high temperatures.
-
Insufficient Base: The base is crucial for deprotonating the pyrazole, making it nucleophilic. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) and that the base is of high purity and anhydrous.
-
Low Reaction Temperature: While milder conditions are desirable, the reaction may require a certain activation energy. If the reaction is sluggish, a modest increase in temperature (e.g., in 10 °C increments) may be beneficial.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Anhydrous, aprotic polar solvents like DMF, dioxane, or toluene are generally preferred.
Q3: I'm observing multiple spots on my TLC plate, indicating side products. What are they likely to be?
Several side products can form:
-
Homocoupling of the Aryl Halide: This results in the formation of a biphenyl species. This is more common in Ullmann reactions.
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Oxidation of the Aldehyde: The benzaldehyde group may be oxidized to a carboxylic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures.
-
Reaction at the Aldehyde: While generally well-tolerated, the aldehyde could potentially undergo side reactions, such as condensation, particularly under strongly basic conditions at high temperatures.
Q4: How do I purify the final product? The aldehyde seems to be sensitive.
Purification is typically achieved by column chromatography on silica gel.[6]
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Decomposition on Silica: Some aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition.[7] If you observe streaking or product loss, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).
-
Alternative Purification: If chromatography proves difficult, forming a bisulfite adduct can be an effective purification method. The adduct is typically water-soluble, allowing for extraction of organic impurities. The aldehyde can then be regenerated by treatment with a base.[7]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter.
Guide 1: Low Yield in Ullmann Condensation
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive Copper Source: Copper(I) salts can oxidize on storage. | Use freshly purchased CuI or wash the CuI with a dilute acid solution, followed by ethanol and ether, and dry under vacuum. |
| 2. Inappropriate Ligand: The ligand is crucial for solubilizing the copper and facilitating the catalytic cycle. | For this reaction, a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) is a good starting point.[2] | |
| 3. Incorrect Base: The pKa of the base must be sufficient to deprotonate the pyrazole. | Use a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure it is finely powdered and anhydrous. | |
| Significant amount of starting material remains | 1. Reaction Temperature Too Low: The reaction may be kinetically slow. | Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for modern Ullmann reactions are in the range of 100-140 °C.[8] |
| 2. Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. | |
| Formation of dark, tarry material | 1. Reaction Temperature Too High: This can lead to decomposition of the starting materials or product. | Reduce the reaction temperature. Consider a solvent with a lower boiling point if necessary. |
| 2. Oxygen Contamination: The presence of oxygen can promote side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Low Yield in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive Palladium Catalyst: The Pd(0) active species is sensitive to air. | Use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ which is reduced in situ. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strict inert atmosphere. |
| 2. Inappropriate Ligand: The choice of phosphine ligand is critical for success. | For sterically accessible aryl halides like 3-bromobenzaldehyde, bulky, electron-rich biarylphosphine ligands such as XPhos, t-BuXPhos, or RuPhos are generally effective.[9] | |
| 3. Incorrect Base: A strong, non-nucleophilic base is required. | Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be used.[9] | |
| Significant amount of starting material remains | 1. Catalyst Loading Too Low: Insufficient catalyst will result in incomplete conversion. | Typical catalyst loadings are 1-5 mol% of the palladium source. For challenging substrates, this may need to be increased. |
| 2. Ligand to Palladium Ratio: This ratio is crucial for catalyst stability and activity. | A ligand-to-palladium ratio of 1.5:1 to 2:1 is generally optimal. | |
| Formation of dehalogenated side product | 1. Presence of Water: Traces of water can lead to hydrodehalogenation. | Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. |
| 2. Ligand Decomposition: Some phosphine ligands can be unstable at high temperatures. | Choose a thermally stable ligand and avoid excessive reaction temperatures. |
Part 3: Experimental Protocols & Data
Protocol 1: Ullmann Condensation
This protocol is a starting point and may require optimization.
dot
Caption: Workflow for Ullmann Condensation.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add copper(I) iodide (0.05-0.10 equiv), 3,5-dimethylpyrazole (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF or dioxane via syringe.
-
Add 3-bromobenzaldehyde (1.0 equiv) and N,N'-dimethylethylenediamine (DMEDA) (0.1-0.2 equiv) via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution with 5-20% ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Inside a glovebox, add Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.03-0.05 equiv), and sodium tert-butoxide (1.5 equiv) to an oven-dried vial.
-
Add 3-bromobenzaldehyde (1.0 equiv) and 3,5-dimethylpyrazole (1.2 equiv).
-
Add anhydrous toluene or dioxane.
-
Seal the vial with a screw cap, and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Follow the same work-up and purification procedure as described in the Ullmann condensation protocol (steps 7-11).
Data Summary Table
The following table provides a comparative overview of the two methods for synthesizing this compound. Expected yields are based on literature for similar N-arylations and may vary.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | XPhos, RuPhos, t-BuXPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄ |
| Solvent | DMF, Dioxane | Toluene, Dioxane |
| Temperature | 110 - 130 °C | 80 - 110 °C |
| Typical Yield | 60 - 85% | 75 - 95% |
| Cost | Lower | Higher |
| Atmosphere | Inert (N₂ or Ar) | Strict Inert (N₂ or Ar) |
Part 4: Mechanistic Overview
A fundamental understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Ullmann Condensation Mechanism
The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.
dot
Caption: Simplified Ullmann Catalytic Cycle.
-
Deprotonation: The base deprotonates the 3,5-dimethylpyrazole to form the pyrazolate anion.
-
Ligand Exchange: The pyrazolate anion displaces the halide on the Cu(I) salt.
-
Oxidative Addition: The aryl halide (3-halobenzaldehyde) adds to the Cu(I)-pyrazolate complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the Cu(III) center, regenerating the Cu(I) catalyst.
Buchwald-Hartwig Amination Mechanism
This reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
dot
Sources
- 1. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to overcome common hurdles in obtaining this compound in high purity.
Introduction: Understanding the Purification Landscape
The synthesis of this compound, commonly achieved through a copper-catalyzed Ullmann condensation between 3,5-dimethylpyrazole and 3-halobenzaldehyde, presents a unique set of purification challenges. These stem from the inherent reactivity of the aldehyde functional group and the potential for side-products characteristic of N-arylation reactions. This guide will systematically address these issues, providing both diagnostic insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A: A dark, oily crude product often indicates the presence of several common impurities. The primary culprits are typically residual copper catalyst from the Ullmann reaction, polymeric materials, and side-products from the coupling reaction. It is also possible that some of the starting materials, such as 3-halobenzaldehyde, remain.
Q2: I've noticed a new spot on my TLC that is more polar than my product, and it seems to increase over time. What could this be?
A: This is a classic sign of the aldehyde group oxidizing to a carboxylic acid, in this case, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.[1] Benzaldehyde derivatives are particularly susceptible to air oxidation.[2] This impurity is significantly more polar and will appear as a distinct spot closer to the baseline on a normal-phase TLC plate.
Q3: Is it necessary to remove the copper catalyst before proceeding with purification?
A: Yes, it is highly advisable. Residual copper can interfere with subsequent purification steps, particularly chromatography, by causing band tailing or even catalyzing product degradation on the stationary phase. A simple filtration through a pad of Celite after the initial workup is often effective.[3]
Q4: How should I properly store the purified this compound to prevent degradation?
A: To ensure the long-term stability of your purified compound, it should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[4] Use a tightly sealed amber glass vial to minimize exposure to light, oxygen, and moisture. Refrigeration is recommended for extended storage.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound. However, the acidic nature of silica gel and the reactivity of the aldehyde can lead to complications.
Problem 1: Product decomposition or streaking on the silica gel column.
-
Underlying Cause: The aldehyde functional group can be sensitive to the acidic surface of standard silica gel, leading to degradation or the formation of acetals if alcohol-containing eluents are used.[2]
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing your column slurry with the chosen eluent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v).[2]
-
Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less likely to cause decomposition of acid-sensitive compounds.
-
Solvent Choice: Avoid reactive solvents like methanol in your eluent if possible. A hexane/ethyl acetate system is a common and effective choice for N-arylpyrazoles.[5]
-
Problem 2: Poor separation of the product from a close-running impurity.
-
Underlying Cause: The impurity may have a polarity very similar to the desired product. This could be an unreacted starting material or a regioisomeric byproduct.
-
Solution:
-
Optimize the Solvent System with TLC: Before running the column, meticulously test various solvent systems using thin-layer chromatography (TLC). The goal is to find a system that provides a retention factor (Rf) of approximately 0.25-0.35 for your product and maximizes the separation from the impurity.[6]
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar polarities.
-
Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, explore other options such as dichloromethane/ethyl acetate or toluene/ethyl acetate.
-
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) treated with 1% triethylamine | Neutralizes acidic sites, preventing product degradation.[2] |
| Eluent System | Hexane/Ethyl Acetate | A versatile system with tunable polarity.[5][7] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Start with a low polarity to elute non-polar impurities. |
| Gradient | Gradually increase the concentration of Ethyl Acetate | To elute the product and then more polar impurities. |
Troubleshooting Guide: Recrystallization
Recrystallization can be a highly effective method for obtaining crystalline, high-purity this compound, especially for removing minor impurities after chromatography.
Problem 1: The compound "oils out" instead of forming crystals.
-
Underlying Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution may be cooling too rapidly, preventing the ordered arrangement of molecules into a crystal lattice.[4] The presence of significant impurities can also inhibit crystallization.
-
Solution:
-
Select a Lower-Boiling Point Solvent: Choose a solvent or solvent system with a boiling point below the melting point of your compound.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.
-
Two-Solvent System: A two-solvent system can be very effective.[8] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]
-
Problem 2: Poor recovery of the product after recrystallization.
-
Underlying Cause: The compound may have significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.[4]
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solvent Selection: Test the solubility of your compound in various solvents at both room temperature and their boiling points to find a system where the solubility difference is maximized.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[4]
-
Recommended Solvent Systems for Recrystallization
| Solvent System | Application Notes |
| Ethanol/Water | A common choice for pyrazole derivatives. Dissolve in hot ethanol and add water dropwise until turbidity persists, then clarify with a few drops of hot ethanol and cool.[10] |
| Ethyl Acetate/Hexane | Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Isopropanol | Can be a good single-solvent option for some pyrazole derivatives. |
Experimental Workflow for Purification
The following workflow provides a comprehensive approach to the purification of this compound, integrating steps to address the most common challenges.
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
I. Synthesis Overview & Common Challenges
The synthesis of this compound typically involves the N-arylation of 3,5-dimethylpyrazole with a suitable 3-formylphenyl electrophile. The two most prevalent methods are the Ullmann condensation and the Buchwald-Hartwig amination. While both can be effective, they are not without their challenges, particularly concerning side reactions that can complicate purification and reduce yields.
The primary challenges encountered during this synthesis include:
-
Formation of regioisomers: Although 3,5-dimethylpyrazole is symmetrical, unsymmetrical pyrazoles can lead to isomeric products.
-
Homocoupling of the aryl halide: This side reaction can occur in both Ullmann and Buchwald-Hartwig reactions, leading to the formation of biphenyl derivatives.
-
Reduction of the aldehyde: The aldehyde functionality can be sensitive to certain reaction conditions, leading to the formation of the corresponding alcohol.
-
Oxidation of the aldehyde: Conversely, under certain conditions, the aldehyde can be oxidized to a carboxylic acid.
-
Difficult purification: The structural similarity between the desired product and certain side products can make purification by standard methods like column chromatography challenging.
This guide will delve into these issues and provide practical solutions.
II. Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most established methods are the Ullmann Condensation and the Buchwald-Hartwig Amination .
-
Ullmann Condensation: This is a classical copper-catalyzed N-arylation reaction.[1][2][3][4] It typically involves reacting 3,5-dimethylpyrazole with an activated aryl halide, such as 3-fluorobenzaldehyde or 3-bromobenzaldehyde, in the presence of a copper catalyst (e.g., CuI, Cu2O, or copper powder) and a base (e.g., K2CO3, Cs2CO3) in a high-boiling polar solvent like DMF or NMP at elevated temperatures.[1]
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction.[5][6][7] It offers milder reaction conditions and often broader substrate scope compared to the Ullmann reaction.[5] The reaction couples 3,5-dimethylpyrazole with an aryl halide (typically 3-bromobenzaldehyde) or triflate using a palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K3PO4).[6][8]
Q2: I am observing a significant amount of a side product with a mass corresponding to the homocoupling of my aryl halide. How can I minimize this?
A2: Homocoupling of the aryl halide is a common side reaction in both Ullmann and Buchwald-Hartwig couplings. Here are some strategies to mitigate it:
-
For Ullmann Reactions:
-
Use of Ligands: The addition of ligands like diamines or phenanthrolines can stabilize the copper catalyst and favor the desired C-N bond formation over C-C homocoupling.[1][9]
-
Control of Stoichiometry: Ensure that the pyrazole is not the limiting reagent. Using a slight excess of the pyrazole can help to outcompete the homocoupling pathway.
-
Lower Reaction Temperature: While Ullmann reactions often require high temperatures, carefully optimizing for the lowest effective temperature can reduce the rate of homocoupling.[1]
-
-
For Buchwald-Hartwig Reactions:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress homocoupling. Experiment with different ligands to find the optimal one for your specific substrate.
-
Catalyst Loading: Using the lowest effective catalyst loading can sometimes reduce the incidence of side reactions.
-
Slow Addition of Aryl Halide: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of the halide and disfavor the homocoupling reaction.
-
Q3: My aldehyde group is being reduced to an alcohol during the reaction. What can I do to prevent this?
A3: Reduction of the aldehyde is a potential issue, especially if certain reducing agents are inadvertently present or generated in situ.
-
Choice of Base: Some bases, under certain conditions, can act as hydride donors. If you suspect this is the case, consider switching to a non-reducing base like K2CO3 or Cs2CO3.
-
Solvent Purity: Ensure your solvent is anhydrous and free of any contaminants that could act as reducing agents.
-
Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions, including potential reductions or oxidations.
Q4: I am having difficulty separating my product from the starting 3,5-dimethylpyrazole. What are my options?
A4: The difference in polarity between the product and the starting pyrazole should allow for separation by column chromatography. However, if you are facing challenges, consider these approaches:
-
Acid-Base Extraction: 3,5-dimethylpyrazole is basic and can be protonated. An acidic wash (e.g., dilute HCl) of the organic layer during workup can help to remove unreacted pyrazole into the aqueous phase. Be cautious, as the product also has a basic pyrazole nitrogen, but its pKa will be different. A carefully controlled pH may allow for selective extraction.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10]
-
Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation. Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting a large-scale column.
Troubleshooting Common Side Reactions
| Side Product | Potential Cause | Troubleshooting Strategy |
| Biphenyl-3,3'-dicarbaldehyde | Homocoupling of the aryl halide. | - Optimize catalyst and ligand.- Adjust stoichiometry.- Lower reaction temperature. |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl alcohol | Reduction of the aldehyde group. | - Use a non-reducing base.- Ensure anhydrous conditions.- Maintain an inert atmosphere. |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | Oxidation of the aldehyde group. | - Maintain an inert atmosphere.- Use purified, peroxide-free solvents. |
| Isomeric N-arylation products (with unsymmetrical pyrazoles) | Lack of regioselectivity in the N-arylation step. | - Not applicable for 3,5-dimethylpyrazole, but for unsymmetrical pyrazoles, steric and electronic factors of both coupling partners and the catalyst system need to be carefully considered.[11] |
III. Experimental Protocols
Protocol 1: Ullmann Condensation
This protocol provides a general starting point. Optimization may be required for specific substrates and scales.
Materials:
-
3-Bromobenzaldehyde
-
3,5-Dimethylpyrazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction flask under an inert atmosphere (N2 or Ar), add 3,5-dimethylpyrazole (1.2 eq), K2CO3 (2.0 eq), and CuI (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Add 3-bromobenzaldehyde (1.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromobenzaldehyde
-
3,5-Dimethylpyrazole
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Add 3,5-dimethylpyrazole (1.2 eq) and NaOtBu (1.4 eq).
-
Add 3-bromobenzaldehyde (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Common synthetic routes to the target compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical approach to troubleshooting low product yield.
V. References
-
Wikipedia. Ullmann condensation. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Daugulis, O., et al. (2015). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 5(88), 72031-72034. [Link]
-
Kollár, L., & Keglevich, G. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 9(4), 27. [Link]
-
Goodbrand, H. B., & R. E. Ireland. (1979). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 44(22), 3969-3974. [Link]
-
Hassan, S. S. M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(10), 1103. [Link]
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Scilit. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
-
Royal Society of Chemistry. A simple, efficient, one-pot and metal-free synthesis of 3,5-disubstituted 1H- and 1-aryl-1H-pyrazoles from 1,4-disubstituted 1,3-diynes. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Organic Syntheses. A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. [Link]
-
Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. [Link]
-
MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
ResearchGate. 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. [Link]
-
ResearchGate. 3,5-Dimethylpyrazole. [Link]
-
ResearchGate. The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]
-
PubMed. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. [Link]
-
ResearchGate. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]
-
MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl pyrazole derivatives. Specifically, we will address the optimization and troubleshooting of reaction conditions for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common experimental challenges.
Section 1: Foundational Synthetic Strategy: The Buchwald-Hartwig Amination
The most robust and versatile method for constructing the C-N bond between an aryl group and a pyrazole nitrogen is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction offers high functional group tolerance, which is critical when dealing with a reactive aldehyde moiety. The general transformation involves the coupling of 3,5-dimethylpyrazole with a 3-halobenzaldehyde (typically bromo or iodo) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Understanding the catalytic cycle is paramount for effective troubleshooting. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the pyrazole and deprotonation by the base, followed by reductive elimination, yields the desired N-aryl pyrazole product and regenerates the Pd(0) catalyst.[2]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis of this compound.
FAQ 1: Low or No Product Yield
Question: My reaction is providing a very low yield, or I am only recovering my starting materials (3,5-dimethylpyrazole and 3-bromobenzaldehyde). What are the primary causes and how can I fix this?
Answer: Low or nonexistent yield is the most common issue and can almost always be traced to one of the five core components of the reaction. A systematic approach is crucial for diagnosis.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |
| Inactive Catalyst System | The active Pd(0) species is susceptible to oxidation. Using old palladium precatalysts, improperly stored phosphine ligands (which can oxidize to phosphine oxides), or introducing air into the reaction can completely inhibit catalysis.[2] | • Use fresh, high-purity palladium precatalysts (e.g., G3/G4 palladacycles are often more robust).• Ensure phosphine ligands are stored under an inert atmosphere and appear as free-flowing solids.• Thoroughly degas the reaction solvent and maintain a positive pressure of nitrogen or argon throughout the setup and reaction. |
| Inappropriate Base | The base's role is to deprotonate the pyrazole N-H proton to form the nucleophilic pyrazolide anion. If the base is too weak, this equilibrium does not favor the active nucleophile. If the base is poorly soluble, the reaction becomes diffusion-limited.[2][3] | • For Aldehyde Substrates: Start with moderately strong, inorganic bases like K₃PO₄ or Cs₂CO₃. Very strong bases (e.g., NaOtBu) can potentially react with the aldehyde.• Solubility: If using K₃PO₄, ensure vigorous stirring. Cs₂CO₃ offers better solubility in many organic solvents.[3] |
| Poor Solvent Choice | The solvent must solubilize the aryl halide, the pyrazole, and, to some extent, the base-pyrazolide salt. Poor solubility of any reactant will dramatically slow the reaction rate.[3] | • Standard Choice: Toluene or dioxane are excellent starting points for Buchwald-Hartwig reactions.• Solubility Issues: If starting materials are poorly soluble, consider more polar aprotic solvents like DMF. However, be aware that DMF can be difficult to remove and may coordinate to the metal center. |
| Sub-Optimal Temperature | Oxidative addition and reductive elimination are often the rate-limiting steps and are temperature-dependent. Too low a temperature will result in a sluggish or stalled reaction. Excessively high temperatures can lead to catalyst decomposition or side reactions.[1] | • A typical temperature range for these couplings is 80-110 °C.• If no reaction is observed at 80 °C after several hours, incrementally increase the temperature to 100-110 °C while monitoring by TLC or LC-MS. |
FAQ 2: Significant Side Product Formation
Question: My reaction works, but I'm observing significant, difficult-to-separate impurities alongside my desired product. What are these side products and how can I minimize them?
Answer: Side product formation often arises from competing reaction pathways. Identifying the impurity is the first step to mitigating its formation.
| Common Side Product | Identification (vs. Product) | Formation Mechanism | Mitigation Strategy |
| Benzaldehyde | Loss of bromine signal in MS. ¹H NMR will show a proton signal where the bromine was. | Hydrodehalogenation: A competing pathway where the aryl halide is reduced instead of coupled. This is often promoted by moisture or certain phosphine ligands. | • Ensure rigorously anhydrous conditions (dry solvent, flame-dried glassware).• Screen different phosphine ligands. Bulky biarylphosphine ligands like XPhos or RuPhos often suppress this pathway.[2] |
| 3,3'-Biphenyldicarbaldehyde | Molecular weight in MS corresponding to the dimer of the aryl portion. | Homocoupling: Two molecules of the aryl halide couple with each other. This is more common with highly reactive aryl iodides and can be exacerbated by high catalyst loading or high temperatures. | • Use the minimum effective catalyst loading (start at 1-2 mol %).• If using 3-iodobenzaldehyde, consider switching to the less reactive 3-bromobenzaldehyde.• Avoid excessively high reaction temperatures. |
| Aldehyde Condensation Products | Complex mixture of higher molecular weight species. | The aldehyde functional group can be susceptible to base-catalyzed self-condensation (aldol) reactions, particularly with strong bases at high temperatures. | • Use a milder base such as K₃PO₄ or K₂CO₃ instead of stronger organic bases like NaOtBu.• Maintain the lowest effective reaction temperature. |
FAQ 3: Purification Challenges
Question: The polarity of my product is very similar to the unreacted 3-bromobenzaldehyde, making column chromatography difficult. What strategies can I employ for effective purification?
Answer: Co-elution of starting materials and products is a common frustration. A multi-step purification strategy is often most effective.
-
Aqueous Workup with a Bisulfite Wash: After the reaction is complete, a wash with a saturated aqueous sodium bisulfite (NaHSO₃) solution can help remove unreacted 3-bromobenzaldehyde. The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.
-
Acid/Base Extraction: Unreacted 3,5-dimethylpyrazole is weakly basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Be sure to re-neutralize the organic layer with a bicarbonate wash afterward.
-
Optimizing Column Chromatography:
-
Solvent System: Instead of a standard Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol system. The change in solvent properties can often improve separation. Toluene/Acetone is another effective alternative.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder onto the column often results in sharper bands and better separation than wet loading in solution.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective final purification step. Screen various solvent systems such as ethanol/water, isopropanol, or ethyl acetate/heptane.
Section 3: A Systematic Approach to Reaction Optimization
Instead of a one-variable-at-a-time (OVAT) approach, a more efficient method is to screen key parameters systematically. The choice of ligand and base often has the most dramatic impact on reaction success.
Caption: A systematic workflow for troubleshooting and optimizing the N-arylation reaction.
Table of Key Parameters for Screening
| Parameter | Recommended Options for Screening | Rationale & Key Considerations |
| Palladium Source | G3/G4 Palladacycles (e.g., XPhos Pd G3), Pd₂(dba)₃ | Palladacycle precatalysts are generally more air-stable and form the active Pd(0) species more readily and cleanly than sources like Pd(OAc)₂.[2][4] |
| Phosphine Ligand | Monodentate Biaryl: XPhos, RuPhos, SPhosBidentate: Xantphos | The ligand dictates the stability and reactivity of the catalyst. Bulky, electron-rich biaryl phosphines are often superior for C-N coupling. Xantphos can be useful for preventing side reactions but may require higher temperatures.[2][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base must be strong enough to deprotonate the pyrazole but not so strong that it promotes aldehyde side reactions. Solubility is key; Cs₂CO₃ is often the most effective but also the most expensive.[3] |
| Solvent | Toluene, 1,4-Dioxane, CPME, DMF | The solvent's polarity affects reactant solubility, while its boiling point determines the accessible temperature range. Toluene and dioxane are standard first choices. |
Section 4: Detailed Experimental Protocols
The following protocols provide a robust starting point for the synthesis and purification.
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis
Materials:
-
3-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
3,5-Dimethylpyrazole (1.2 mmol, 115 mg)
-
XPhos Pd G3 (0.02 mmol, 17 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.1 mmol, 446 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromobenzaldehyde, 3,5-dimethylpyrazole, XPhos Pd G3, and K₃PO₄.
-
Seal the flask with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or LC-MS by taking small aliquots via syringe.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved product and concentrate to dryness to create a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.
References
- BenchChem. (n.d.). Common side products in the synthesis of N-aryl pyrazoles. BenchChem.
- BenchChem. (n.d.).
- Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- BenchChem. (n.d.).
- Metwally, N. H., et al. (2025). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- BLDpharm. (n.d.). This compound hydrochloride. BLDpharm.
- Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]
- Guo, B., et al. (2016).
- MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.
- Trade Science Inc. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Tsiournals.
- Patel, D. R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
- Google Patents. (2009). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. bristol.ac.uk [bristol.ac.uk]
stability issues of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde under different conditions
Welcome to the technical support center for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results and the stability of your compound.
I. Frequently Asked Questions (FAQs) - Quick Guide
Q1: I just received my vial of this compound. How should I store it?
For optimal stability, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This compound is susceptible to oxidation, and these conditions will minimize degradation.
Q2: My sample of this compound has a yellowish tint, is it still usable?
A yellowish tint may indicate some degree of degradation, as benzaldehyde derivatives can yellow upon keeping.[2] The primary degradation product is likely the corresponding benzoic acid, which is a white solid. While a slight coloration may not significantly impact all experiments, for sensitive applications, it is advisable to assess the purity of the compound before use.
Q3: I am seeing a new, more polar spot on my TLC plate after leaving my solution of this compound on the bench. What could it be?
The most probable new spot is 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, the oxidation product of the aldehyde. Benzaldehydes are known to readily oxidize in the presence of air.[3]
Q4: Can I use standard laboratory solvents with this compound?
Yes, this compound is soluble in common polar organic solvents. However, be aware that alcohols can potentially form hemiacetals or acetals with the aldehyde group, especially under acidic or basic conditions. For long-term storage of solutions, aprotic solvents like acetonitrile or THF are recommended.
II. Troubleshooting Guide: In-depth Stability Issues
This section provides a more detailed exploration of potential stability problems and offers solutions based on chemical principles.
Issue 1: Rapid Degradation of the Compound in Solution
Q: I've noticed a significant decrease in the concentration of my this compound stock solution over a short period. What is causing this and how can I prevent it?
A: The most likely cause is oxidative degradation.
The aldehyde functional group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This process, known as auto-oxidation, can be accelerated by light and trace metal impurities. The primary degradation product is 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your solution, degas the solvent by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. Use of a glovebox or Schlenk line techniques are highly recommended for handling the solid and preparing solutions.[4][5][6][7][8]
-
Light Protection: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light, which can catalyze oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides which will accelerate the oxidation of the aldehyde.
-
Addition of Antioxidants: For long-term storage, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).
Issue 2: Inconsistent Results in Reactions Involving Basic Conditions
Q: My reaction yields are inconsistent when using basic reagents with this compound. What could be the issue?
A: Aldehydes can undergo several reactions under basic conditions, which may compete with your desired transformation.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this one, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Aldol-type Condensations: While this specific aldehyde does not have enolizable protons, impurities or other reactants in your mixture might, leading to side reactions.
-
Pyrazole Ring Reactivity: The pyrazole ring itself has a proton on the nitrogen in its tautomeric form which can be deprotonated by a strong base. While the 3,5-dimethyl substitution makes the ring relatively stable, strong basic conditions could potentially lead to unforeseen reactivity.
Troubleshooting Steps:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Temperature Control: Run your reactions at the lowest effective temperature to reduce the rate of competing reactions.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts.
Issue 3: Suspected Hydrolysis or Acetal Formation
Q: I am running a reaction in an acidic aqueous or alcoholic solvent and observing unexpected byproducts. Could this be a stability issue?
A: Yes, the aldehyde group can be susceptible to reactions in protic solvents under acidic conditions.
-
Hydrate Formation: In aqueous solutions, aldehydes can form geminal diols (hydrates) in an equilibrium that can be acid or base-catalyzed.
-
Acetal Formation: In alcoholic solvents, aldehydes can react to form hemiacetals and then acetals, especially with acid catalysis. This is a reversible reaction.
Troubleshooting Steps:
-
Solvent Choice: If the reaction chemistry allows, switch to an aprotic solvent.
-
pH Control: If an aqueous medium is necessary, carefully buffer the solution to a pH where the aldehyde is most stable (typically near neutral, but this should be experimentally determined).
-
Use of Drying Agents: In organic solvents, ensure anhydrous conditions by using freshly dried solvents and performing the reaction under an inert atmosphere.
III. Experimental Protocols for Stability Assessment
For critical applications, it is essential to perform your own stability studies. The following are generalized protocols for a forced degradation study and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
This study will help identify potential degradation products and the conditions that cause degradation.[8][9][10]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., acetonitrile) for 24 hours.
- Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in foil and stored under the same conditions.
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration and analyze by HPLC-UV (see Protocol 2).
- Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound and separating it from any degradation products.[11][12][13][14][15]
1. Initial HPLC Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in both).
- Start with a lower percentage of acetonitrile (e.g., 20%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the compound and potential degradation products have good absorbance (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).
- Column Temperature: 30°C.
2. Method Optimization:
- Inject the stressed samples from the forced degradation study.
- Adjust the gradient, mobile phase composition, and pH to achieve good separation between the parent compound and all degradation peaks. The goal is to have a resolution of >1.5 between all peaks.
3. Validation:
- Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
IV. Data and Visualization
Table 1: Potential Degradation Pathways and Conditions
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product |
| Oxidation | Oxidation of the aldehyde | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |
| Strong Base | Cannizzaro disproportionation | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl alcohol and 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |
| Acid/Alcohol | Acetal formation | Corresponding acetal |
| Acid/Water | Hydrate formation | Corresponding gem-diol |
| Light | Photo-oxidation | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |
Diagrams
Caption: Oxidative degradation of the aldehyde to a carboxylic acid.
Caption: Workflow for a forced degradation study.
V. References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved January 11, 2026, from [Link]
-
Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde - RSC Publishing. (2023, May 5). Retrieved January 11, 2026, from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH. (2019, February 26). Retrieved January 11, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved January 11, 2026, from [Link]
-
BENZALDEHYDE - Techno PharmChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. (2025, August 6). Retrieved January 11, 2026, from [Link]
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Draw the product of the oxidation of benzaldehyde to the corresponding carboxylic acid. (2023, May 13). Retrieved January 11, 2026, from [Link]
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Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors | Request PDF. (2025, August 5). Retrieved January 11, 2026, from [Link]
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Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 11, 2026, from [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). Retrieved January 11, 2026, from [Link]
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Oxidation of aromatic aldehydes to their carboxylic acid a - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Hints for Handling Air-Sensitive Materials - Fauske & Associates. (2020, October 28). Retrieved January 11, 2026, from [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved January 11, 2026, from [Link]
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Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (2025, August 7). Retrieved January 11, 2026, from [Link]
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Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). Retrieved January 11, 2026, from [Link]
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Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2 | Request PDF. (2025, August 9). Retrieved January 11, 2026, from [Link]
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Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.). Retrieved January 11, 2026, from [Link]
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Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine. (n.d.). Retrieved January 11, 2026, from [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). Retrieved January 11, 2026, from [Link]
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The Cobalt-3,5-Dimethylpyrazole Reaction - UNI ScholarWorks. (n.d.). Retrieved January 11, 2026, from [Link]
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proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Aldehydes and Ketones Tests: Simple Guide for Students - Vedantu. (n.d.). Retrieved January 11, 2026, from [Link]
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Tests for Aldehydes and Ketones - BYJU'S. (2019, October 9). Retrieved January 11, 2026, from [Link]
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stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Retrieved January 11, 2026, from [Link]
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Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma | Journal of Pharmaceutical Negative Results. (2022, December 31). Retrieved January 11, 2026, from [Link]
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Green Chemistry - RSC Publishing. (2022, July 26). Retrieved January 11, 2026, from [Link]
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(PDF) Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles - ResearchGate. (2020, February 24). Retrieved January 11, 2026, from [Link]
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Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. (n.d.). Retrieved January 11, 2026, from [Link]
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common impurities in 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde and their removal
Technical Support Center: 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support guide for this compound (Product CAS No. 956352-08-2). This document is designed for researchers, medicinal chemists, and process development scientists to navigate common purity challenges associated with this versatile building block. We will delve into the likely impurities, their origins, and robust, field-proven methods for their removal, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The primary impurity of concern is the corresponding carboxylic acid, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid . This arises from the aerobic oxidation of the aldehyde functional group, a common degradation pathway for many benzaldehydes. Other potential impurities include residual starting materials from the synthesis, such as 3-formylphenylhydrazine and acetylacetone, though these are typically controlled during manufacturing.
Q2: How can I quickly assess the purity of my sample?
Thin-Layer Chromatography (TLC) is an excellent first-pass technique. Spot your sample on a silica gel plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. The desired aldehyde product should be the major, less polar spot. The carboxylic acid impurity, being more polar, will have a lower Rf value (it will not travel as far up the plate). For quantitative analysis, ¹H NMR spectroscopy is definitive. The aldehyde proton (-CHO) typically appears as a singlet around 9.9-10.1 ppm. The presence of a broad singlet between 10-13 ppm would suggest the carboxylic acid impurity.
Q3: What is the single most effective method for removing the carboxylic acid impurity?
For routine purification, a simple acid-base liquid-liquid extraction is highly effective and efficient. By dissolving the crude material in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic impurity is selectively deprotonated and drawn into the aqueous layer, leaving the pure aldehyde in the organic phase.[1] For higher purity requirements, column chromatography is the method of choice.[2]
Q4: How should I store this compound to minimize degradation?
To prevent oxidation, this compound should be stored under an inert atmosphere (Argon or Nitrogen) at a low temperature (2-8°C). It is also advisable to protect it from light. Proper storage is critical to maintaining its purity over time.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides to address specific purity issues you may encounter during your experiments.
Issue 1: Analytical data (NMR, LC-MS) indicates the presence of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Root Cause: This is a classic case of aldehyde oxidation. It can occur during the reaction workup if exposed to air for extended periods, or during storage if not properly handled.
Below is a diagram illustrating the target molecule and its primary oxidative impurity.
Caption: Target compound and its common oxidative impurity.
Solution A: Purification via Basic Aqueous Wash (Acid-Base Extraction)
This method is fast, scalable, and ideal for removing acidic impurities. It relies on the differential solubility of the neutral aldehyde and the deprotonated carboxylate salt.
Sources
enhancing the reactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support center for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common reactivity challenges encountered during its use in synthesis. The following question-and-answer-based troubleshooting guide provides in-depth explanations, validated protocols, and practical solutions to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or failing. Why might this compound be less reactive than standard benzaldehyde?
A1: Understanding the Reactivity Profile
The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1][2][3] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by nucleophiles. In the case of this compound, the pyrazole substituent at the meta-position plays a crucial electronic role.
-
Electronic Effects: The pyrazole ring, with its two nitrogen atoms, can exert an electron-donating effect through resonance (a +M or mesomeric effect). This effect can increase electron density on the benzene ring, which in turn can slightly reduce the electrophilicity of the remote carbonyl carbon. While aldehydes are generally more reactive than ketones due to less steric hindrance and electronic factors, the substituent's nature is critical.[1][2][4]
-
Causality: A less electrophilic carbonyl carbon results in a higher activation energy for nucleophilic attack, leading to slower reaction rates. This is a common observation when working with benzaldehydes substituted with electron-donating groups.
Caption: General mechanism of Lewis acid activation of an aldehyde.
Q3: I am attempting a Claisen-Schmidt condensation and getting low yields. What specific troubleshooting steps should I take?
A3: Troubleshooting the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a type of crossed-aldol reaction, involves an aldehyde reacting with a ketone or ester in the presence of a base or acid catalyst. [5][6]Low yields with our substrate are common and can be systematically addressed.
Troubleshooting Workflow:
-
Re-evaluate Basicity: The pKa of the ketone's α-proton is critical. If using a weak base like NaOH and a less acidic ketone, the enolate concentration may be too low. Consider a stronger base.
-
Temperature Control: Aldol condensations are reversible. Initial addition is often favored at low temperatures (0-5 °C) to minimize side reactions. The subsequent dehydration step to form the α,β-unsaturated product is often promoted by heating. [5]3. Solvent Choice: The solvent affects both reactant solubility and the reactivity of the base. Protic solvents like ethanol are common, but for stronger bases, aprotic solvents like THF or DMF might be necessary.
-
Lewis Acid Co-catalysis: For particularly stubborn cases, adding a Lewis acid can activate the aldehyde even under basic conditions.
Caption: Troubleshooting workflow for a low-yielding condensation reaction.
Validated Experimental Protocol
Protocol 1: Optimized Claisen-Schmidt Condensation
This protocol provides a robust starting point for the condensation of this compound with acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (10% aqueous solution)
-
Stir plate and stir bar
-
Round-bottom flask
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.05 eq) in 95% ethanol (approx. 10 mL per gram of aldehyde).
-
Initiation: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add the 10% aqueous NaOH solution (0.5 eq) dropwise over 10 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC every 30 minutes (a typical mobile phase is 30:70 ethyl acetate/hexane). The formation of a more nonpolar product spot should be visible.
-
Completion & Workup: Once the aldehyde is consumed (typically 2-4 hours), pour the reaction mixture into cold water. If a solid precipitates, filter, wash with cold water until the filtrate is neutral, and dry.
-
Purification: If an oil forms or the solid is impure, perform an extraction with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from ethanol.
Data Summary Table
The choice of catalyst is crucial for activating the aldehyde. The table below summarizes common catalysts used for various transformations of substituted benzaldehydes.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Key Considerations | Reference |
| Knoevenagel Condensation | Ammonium Bicarbonate | Catalytic | Solvent-free | Green chemistry approach; heat may be required. | [6] |
| Aldol Condensation | NaOH / KOH | 10-50% | Water / Ethanol | Classic, cost-effective method. [5] | [5] |
| Biginelli Reaction | Nano-TiCl₄·SiO₂ | 1-5% | Solvent-free | High efficiency for multicomponent reactions. [7] | [7] |
| Benzoin Condensation | Thiamine HCl | 5-10% | Water / Ethanol | A safer, "green" alternative to cyanide catalysts. [8] | [8] |
| Pyrazole Synthesis | Acetic Acid / [Ce(L-Pro)₂]₂(Oxa) | Catalytic | Ethanol / Propanol | Used in Knorr synthesis for forming pyrazole rings. [9][10] | [9][10] |
References
- Benzaldehyde Condens
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoacetate, and urea under solvent free conditions.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Benzoin Condensation Reaction using Thiamine HCl. (2018). YouTube. [Link]
- Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. (2023). JoVE. [Link]
- 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]
- Nucleophilic Addition Reactions of Aldehydes and Ketones. The Med-Life. [Link]
- Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
- Condensation reaction of benzaldehyde and acetone.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- [Ce(L-Pro)2]2 (Oxa)
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- 10. rsc.org [rsc.org]
Technical Support Center: Navigating Solubility Challenges with 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter solubility issues with this versatile building block. The inherent crystallinity and aromatic nature of this compound can lead to poor solubility in common reaction solvents, posing a significant hurdle to achieving optimal reaction kinetics, yield, and purity.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these challenges. Our methodologies are grounded in established principles of physical organic chemistry and validated by extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new reaction. Which solvent should I try first to dissolve this compound?
A1: A systematic approach starting with small-scale solubility tests is highly recommended before committing to a large-scale reaction.[1] The choice of solvent is critically dependent on the specific reaction conditions and downstream processing (e.g., work-up and purification).
Initial Screening Recommendations:
Your starting point should be common polar aprotic solvents, where many aromatic compounds show reasonable solubility.
-
High-Solubility (Often Good Starting Points):
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for many organic molecules and are excellent starting points for initial tests.[1] However, be mindful of their high boiling points, which can complicate product isolation, and their potential reactivity under certain conditions (e.g., with strong bases or electrophiles).[2]
-
-
Moderate Solubility (Widely Compatible):
-
Tetrahydrofuran (THF) , Dioxane , and Acetonitrile (ACN) offer a good balance of solvating power and compatibility with a wide range of reagents. They are often the preferred choice for reactions that are sensitive to DMSO or DMF.
-
-
Lower Solubility (Consider for Specific Applications):
-
Dichloromethane (DCM) and Chloroform (CHCl₃) may be effective, particularly if the reaction partners are nonpolar.
-
Alcohols (Methanol, Ethanol): While benzaldehyde itself has some solubility in alcohols, the larger, more rigid pyrazole substituent on your compound may limit its solubility. They are more suitable when used as a co-solvent.
-
Expert Tip: Always consider the polarity of all reactants. The principle of "like dissolves like" is a fundamental guide; the ideal solvent system will have a polarity that is complementary to all components in the reaction mixture.[3][4]
Q2: My compound won't dissolve at room temperature. Is heating the reaction mixture a good idea?
A2: Yes, gentle heating is a standard and effective technique to increase both the solubility and the rate of dissolution.[1][5] As you increase the temperature, the kinetic energy of the solvent molecules increases, enabling them to overcome the intermolecular forces (crystal lattice energy) of the solid aldehyde more effectively.[5]
Causality and Precautions:
-
Mechanism: Heating provides the energy needed to break the solute-solute and solvent-solvent interactions and form new, more favorable solute-solvent interactions.
-
Critical Warning: Aldehydes can be susceptible to degradation or side reactions at elevated temperatures, such as oxidation or aldol condensation.[1][6]
-
Self-Validation: Before scaling up, run a small-scale, heated stability test. Dissolve your aldehyde in the chosen solvent at the target temperature and monitor it by TLC or LCMS over the intended reaction time. If new spots or peaks appear, this indicates degradation, and a lower temperature or different solvent should be used.
-
| Parameter | Recommendation | Rationale |
| Initial Heating | Start with gentle warming (e.g., 40-50 °C). | Minimizes risk of degradation while still providing a significant solubility boost. |
| Monitoring | Visually inspect for dissolution and check for color changes. | A dark color change may indicate decomposition.[1] |
| Maximum Temp. | Avoid prolonged heating near the solvent's boiling point unless necessary. | Reduces risk of side reactions and solvent loss. |
Q3: Heating isn't enough or is causing degradation. What is a co-solvent system and how do I use it?
A3: A co-solvent system is a mixture of two or more miscible solvents and is one of the most powerful tools for fine-tuning solubility.[7] The strategy involves using a primary solvent in which other reagents are soluble, and adding a second, stronger solvent in which your target aldehyde is highly soluble.
The Principle: The goal is to create a solvent blend with an optimal polarity that can accommodate all reaction components. For example, if your reaction uses water-soluble reagents but your aldehyde is insoluble in water, you can use a mixture of water and an organic solvent like dioxane or THF.
Workflow: Implementing a Co-Solvent System
Caption: Workflow for developing a co-solvent system.
See Protocol 1 for a detailed, step-by-step guide to screening co-solvents.
Q4: I see undissolved particles even with heating and co-solvents. Can sonication help?
A4: Absolutely. Sonication is a mechanical method that uses high-frequency sound waves to agitate the solvent and solute.[7] It is particularly effective for breaking up aggregates of solid particles and increasing the rate of dissolution, often succeeding where simple stirring or heating fails.
Mechanism of Action: The process, known as cavitation, creates and collapses microscopic bubbles in the liquid. This generates localized high-energy jets and shockwaves that scour the surface of the solid particles, enhancing mass transfer between the solid and liquid phases.[1][7]
-
When to Use It: Sonication is an excellent choice when you have a stubborn solid that dissolves very slowly. It can often achieve dissolution at a lower temperature than heating alone, thereby preserving thermally sensitive compounds.
-
Self-Validation: The proof is visual. If you observe the solution becoming clearer and the amount of solid diminishing during sonication, the technique is working. Always check a final sample under a light source to ensure no fine particulates remain.
See Protocol 2 for a step-by-step guide to sonication-assisted dissolution.
Q5: What if my aldehyde dissolves initially, but then precipitates out after I add my other reagents?
A5: This is a common and frustrating issue. It typically points to one of two causes:
-
Change in Solvent Composition: The added reagent, or the solvent it was dissolved in, has altered the overall polarity of the reaction mixture, reducing the solubility of your aldehyde. This is often seen when adding an aqueous solution to an organic solution of the aldehyde.
-
Formation of an Insoluble Intermediate: The aldehyde may be reacting immediately to form a new compound (e.g., an imine, salt, or adduct) that is less soluble than the starting material itself.
Troubleshooting Strategy:
Caption: Logic diagram for troubleshooting precipitation upon reagent addition.
Expert Tip: "Inverse addition" can be highly effective. Instead of adding reagent B to your dissolved aldehyde A, try adding your dissolved aldehyde A solution slowly to reagent B. This keeps the concentration of the aldehyde low in the bulk mixture at any given time, which can prevent it from crashing out.
Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
-
Preparation: In separate small vials (e.g., 4 mL), weigh out an identical small amount of this compound (e.g., 10 mg).
-
Initial Dissolution: To each vial, add a minimal amount of a strong, water-miscible solvent (e.g., DMSO, DMF, Dioxane) dropwise until the solid just dissolves. Record the volume used. This establishes your "strong solvent" baseline.
-
Titration with Primary Solvent: Slowly add your primary reaction solvent (e.g., water, ethanol) to the first vial in small, measured increments (e.g., 10% of the strong solvent volume). After each addition, vortex and check for any signs of cloudiness or precipitation.
-
Determine Solubility Limit: Continue adding the primary solvent until the solution remains persistently cloudy. The ratio just before this point is your optimal co-solvent ratio for maximizing the primary solvent content.
-
Verification: Repeat with other strong solvents to find the best combination for your specific reaction system.
Protocol 2: Sonication-Assisted Dissolution
-
Setup: Place the desired amount of the aldehyde in your reaction vessel. Add the chosen solvent or co-solvent system.
-
Immersion: Place the reaction vessel into an ultrasonic bath. Ensure the water level in the bath is high enough to cover the level of the solvent inside your vessel.
-
Operation: Turn on the sonicator. The duration required will depend on the scale, solvent, and the compound's properties. Monitor the dissolution visually.[7]
-
Temperature Control: Be aware that prolonged sonication can cause gentle heating of the bath.[1] If your reaction is temperature-sensitive, you can add ice to the bath periodically to maintain a constant temperature.
-
Completion: Continue sonication until the solid is fully dissolved. Visually inspect the solution against a light source to confirm that no fine suspended particles remain before proceeding with the reaction.
References
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Quora. (2021). How will you increase the solubility of organic compounds in water?.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.
- Pharma Times. (2024). Solubility enhancement techniques.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?.
- Solubility of Things. (n.d.). Reactions of Carbonyl Compounds.
- Quora. (2019). Why are smaller aldehydes and ketones soluble in water?.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Ataman Kimya. (n.d.). BENZALDEHYDE.
Sources
Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization involving this versatile heterocyclic aldehyde. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The unique structure of this molecule, featuring a reactive aldehyde, an aromatic ring amenable to cross-coupling, and a pyrazole moiety with potentially coordinating nitrogen atoms, presents both opportunities and challenges in catalysis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common hurdles encountered in the lab.
Part 1: Catalyst Selection - Frequently Asked Questions (FAQs)
This section addresses common queries regarding the choice of catalytic systems for various transformations of this compound.
Q1: What are the primary reactive sites on this molecule, and how do they influence catalyst choice?
A1: The molecule has three primary regions for catalytic transformation, each demanding a different strategic approach:
-
The Aldehyde Group: This is a classic electrophilic site. It readily participates in nucleophilic additions and condensation reactions (e.g., Knoevenagel, Wittig), which are often catalyzed by bases or acids rather than transition metals.[1] It is also the primary site for selective reduction to an alcohol or oxidation to a carboxylic acid.
-
The Benzaldehyde Aromatic Ring: The C-H bonds on this ring and, more practically, a halogenated precursor (e.g., 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde), are prime targets for transition-metal-catalyzed C-C and C-N cross-coupling reactions. Palladium-based catalysts are the most common choice here.[2]
-
The Pyrazole Ring: While the C-H bonds on the pyrazole ring can be functionalized, this often requires specific directing groups or harsher conditions.[3] A key consideration is that the N2 nitrogen of the pyrazole has a lone pair of electrons, making it a potential Lewis base that can coordinate to and potentially inhibit a transition metal catalyst. Catalyst selection, particularly the choice of ligand, must account for this to prevent catalyst deactivation.
Q2: Which catalyst systems are effective for C-C cross-coupling reactions (e.g., Suzuki, Heck) involving the benzaldehyde aromatic core?
A2: For reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings on a halogenated version of the title compound, palladium catalysis is the industry standard. The success of these reactions hinges on the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Pre-catalyst: Standard sources like Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent starting points.
-
Ligands: The choice of ligand is critical to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent the formation of inactive palladium black.
-
For Suzuki-Miyaura: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often highly effective. They accelerate the rate-limiting steps and provide stability. N-heterocyclic carbene (NHC) ligands are also excellent alternatives, known for their strong σ-donating properties and robustness.[4]
-
For Heck and Sonogashira: Ligands like PPh₃ (Triphenylphosphine) or bidentate phosphines such as BINAP can be effective. For challenging substrates, more specialized ligands may be required.
-
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane, Toluene, DMF, often with water) must be optimized empirically for each specific substrate pairing.
The pyrazole nitrogen's basicity can interfere with the catalyst. Using bulky ligands helps shield the metal center, mitigating this potential inhibition.[3]
Q3: How can I selectively reduce the aldehyde group to an alcohol or oxidize it to a carboxylic acid?
A3: Standard, chemoselective methods are highly effective for transforming the aldehyde group while leaving the pyrazole and aromatic rings intact.
-
Selective Reduction to Alcohol: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and reliable method. It is mild, selective for the aldehyde over other potential reducible groups, and typically gives high yields.
-
Selective Oxidation to Carboxylic Acid: A variety of oxidants can be used. A common laboratory-scale method is the Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt and a chlorine scavenger like 2-methyl-2-butene. For a simpler, though potentially less selective approach, potassium permanganate (KMnO₄) under basic conditions can be effective. More modern methods might involve acid-catalyzed oxidation with DMSO.[5]
Q4: I want to perform a condensation reaction with the aldehyde (e.g., Knoevenagel). Does this typically require a catalyst?
A4: Yes, these reactions are almost always catalyzed, but not typically by transition metals.
-
Knoevenagel Condensation: This reaction, involving an active methylene compound, is often catalyzed by a weak base like piperidine, triethylamine (Et₃N), or ammonium acetate. In some cases, reactions can proceed under catalyst-free conditions simply by heating the reactants.[1]
-
Wittig Reaction: This reaction with a phosphorus ylide does not require an external catalyst, as the ylide itself is the reactive nucleophile.
-
Reductive Amination: This is a two-step, one-pot process involving initial imine formation (which can be acid-catalyzed) followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).
Part 2: Optimization & Troubleshooting Guide
Even with the right catalyst, reactions can fail. This section provides a logical framework for diagnosing and solving common experimental problems.
General Troubleshooting Workflow
The following flowchart illustrates a systematic approach to troubleshooting common issues encountered during catalytic reactions.
Caption: A logical workflow for diagnosing and resolving common experimental issues.
Troubleshooting Q&A
Q: My cross-coupling reaction shows low conversion, and I see black particles (palladium black) in the flask. What is happening?
A: The formation of palladium black is a classic sign of catalyst decomposition. The active, soluble Pd(0) species is aggregating into an inactive, insoluble metallic form.
-
Causality: This often happens when the ligand fails to adequately stabilize the Pd(0) center. The pyrazole nitrogen on your substrate could be displacing your intended ligand, exposing the palladium and leading to aggregation. High temperatures can also accelerate this process.
-
Solutions:
-
Switch to a Bulkier Ligand: A ligand like SPhos or an N-heterocyclic carbene (NHC) provides a more protective coordination sphere around the palladium, preventing both aggregation and potential inhibition by the substrate.[4]
-
Lower the Temperature: While this may slow the reaction rate, it will also slow the rate of catalyst decomposition. A balance must be found.
-
Ensure Strict Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Q: My reaction is clean, but it stops at ~50% conversion, even after extended time. Why has it stalled?
A: A stalled reaction where the catalyst appears stable suggests an issue with one of the reagents or a product-related inhibition.
-
Causality:
-
Reagent Degradation: The organoboron reagent in a Suzuki coupling can be susceptible to hydrolysis (protodeboronation), especially with an inappropriate base or excess water.
-
Base Insufficiency: The reaction consumes the base; if the stoichiometry is incorrect or the base is not strong enough, the reaction can halt.
-
Product Inhibition: The product formed might be coordinating to the catalyst more strongly than the starting materials, effectively poisoning the catalytic cycle.
-
-
Solutions:
-
Add Fresh Reagent: In a Suzuki reaction, adding another portion of the boronic acid and base can sometimes restart the reaction.
-
Change the Base: Switch to a stronger or more soluble base. For example, if K₂CO₃ is not working, try K₃PO₄ or Cs₂CO₃.
-
Solvent Optimization: A different solvent might change the solubility of the reactants and intermediates, altering the reaction kinetics and potentially overcoming inhibition.
-
Part 3: Data & Visual Summaries
Recommended Catalyst Systems
The table below summarizes starting points for catalyst systems for various reactions. Optimization is nearly always required.
| Reaction Type | Catalyst Precursor | Recommended Ligand(s) | Base / Additive | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, IPr | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Bulky ligands are crucial to prevent catalyst inhibition by the pyrazole nitrogen. |
| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Anhydrous conditions are generally preferred. |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, DiPEA | THF, DMF | Requires a copper(I) co-catalyst (e.g., CuI). |
| Aldehyde Reduction | N/A | N/A | NaBH₄ | Methanol, Ethanol | Chemoselective and high-yielding. Run at 0 °C to room temperature. |
| Aldehyde Oxidation | N/A | N/A | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | Pinnick oxidation is mild and selective.[6] |
| Knoevenagel | N/A | N/A | Piperidine, Et₃N | Ethanol, Toluene | Base-catalyzed. Can sometimes proceed thermally without a catalyst.[1] |
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction, a common transformation for this class of molecules.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- National Institutes of Health (NIH). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- ResearchGate. (n.d.). Number of synthetic protocols as per the nature of catalyst.
- ResearchGate. (n.d.). Catalytic C–H Allylation and Benzylation of Pyrazoles.
- PubMed. (2006). A highly efficient, recyclable catalyst for C-C coupling reactions in ionic liquids: pyrazolyl-functionalized N-heterocyclic carbene complex of palladium(II).
- ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- ResearchGate. (2015). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids.
- MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.
- National Institutes of Health (NIH). (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly efficient, recyclable catalyst for C-C coupling reactions in ionic liquids: pyrazolyl-functionalized N-heterocyclic carbene complex of palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stability and Storage of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to decomposition, resulting in compromised experimental outcomes, reduced yields, and the introduction of impurities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent degradation.
Understanding the Molecule: Sources of Instability
This compound combines a metabolically stable pyrazole ring with a reactive aromatic aldehyde functional group.[1] The primary cause of degradation is the aldehyde moiety, which is highly susceptible to chemical transformation.
Two principal decomposition pathways are of concern:
-
Oxidation: The most common degradation route for aromatic aldehydes is oxidation.[2][3] In the presence of atmospheric oxygen, the aldehyde group (-CHO) is converted into a carboxylic acid group (-COOH), forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. This process is significantly accelerated by exposure to light and heat.[3][4][5]
-
Cannizzaro Reaction (Base-Catalyzed Disproportionation): In the presence of a base (even trace amounts from contaminated glassware), aldehydes lacking α-hydrogens, such as this one, can undergo a disproportionation reaction.[6] Two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl alcohol) and one molecule of the carboxylic acid.[6]
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary decomposition pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability? A1: To maximize shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). It must be protected from light by using an amber glass vial or by placing a clear vial inside a light-blocking secondary container.[4][5][6] Ensure the container is tightly sealed to prevent moisture and air ingress.[2][7]
Q2: My sample is a colorless liquid/solid, but it has developed a yellow tint. Is it still usable? A2: A yellow discoloration is a common visual indicator of aldehyde oxidation.[2] While the material may still be predominantly the desired aldehyde, the presence of the yellow tint signifies that degradation has begun. We strongly recommend assessing the purity of the material via an analytical method like HPLC or NMR before use in a sensitive application.
Q3: I've observed a white precipitate forming in my liquid sample over time. What is it? A3: The white precipitate is most likely the oxidation product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid. Carboxylic acids are typically solids at room temperature and have lower solubility in the parent aldehyde or common organic solvents compared to the aldehyde itself. This is a clear sign of significant degradation.
Q4: Can I add a stabilizer to my sample? A4: For bulk quantities that are accessed frequently, adding a radical inhibitor like Butylated hydroxytoluene (BHT) or hydroquinone at a low concentration (e.g., 50-200 ppm) can help inhibit the autoxidation process.[3][6] However, for most laboratory-scale quantities, strict adherence to proper storage conditions (inert gas, cold, dark) is the most effective strategy. Ensure any added stabilizer is compatible with your downstream application.
Troubleshooting Guide
This section addresses common issues encountered during the use of stored this compound.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Reduced reaction yield or incomplete reaction. | Loss of Aldehyde Purity: The starting material has likely degraded, reducing the molar quantity of active aldehyde available for the reaction. | 1. Verify Purity: Before starting your experiment, analyze the aldehyde's purity using HPLC, GC-MS, or ¹H NMR.[6][8] 2. Purify the Reagent: If the primary impurity is the corresponding carboxylic acid, perform a purification wash as described in the protocols below. 3. Use Fresh Stock: If significant degradation has occurred, it is best to use a fresh, unopened vial of the reagent. |
| Appearance of unexpected side products in my reaction. | Impurities as Reactants: The degradation products (carboxylic acid or alcohol) may be participating in side reactions or interfering with your catalytic system. | 1. Characterize Impurities: Use analytical techniques (e.g., LC-MS) to identify the side products and compare them with the expected degradation products. 2. Implement Purification: Purify the starting material to remove these reactive impurities before use. |
| Inconsistent results between batches. | Variable Storage History: Different vials may have been stored under inconsistent conditions, leading to varying levels of degradation. | 1. Standardize Storage: Implement a strict, standardized storage protocol for all incoming materials (see workflow diagram below). 2. Date and Qualify: Always date vials upon receipt and after first opening. Consider routine purity checks for older stock or critical applications. |
Validated Protocols & Workflows
Workflow for Incoming Reagent Handling and Storage
To ensure maximum stability from the moment of receipt, follow this validated workflow.
Caption: Standard operating procedure for receiving and storing the aldehyde.
Protocol 1: Purity Assessment by HPLC
This stability-indicating HPLC method can be used to separate the parent aldehyde from its primary degradation product, the carboxylic acid.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the aldehyde in acetonitrile to create a stock solution of ~1 mg/mL.
-
Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~50 µg/mL.
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Ramp linearly from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 30% B
-
19-25 min: Re-equilibrate at 30% B
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
The more polar carboxylic acid will elute earlier than the parent aldehyde.
-
Purity can be determined by the relative peak area percentage.
-
Protocol 2: Purification of Partially Decomposed Aldehyde
This liquid-liquid extraction procedure removes the acidic impurity (carboxylic acid).
-
Dissolution: Dissolve the aldehyde sample in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL of solvent per 1 g of aldehyde).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution equal to about one-third of the organic solvent volume.
-
Causality Note: The basic NaHCO₃ solution reacts with the acidic carboxylic acid impurity to form a water-soluble sodium salt, which partitions into the aqueous layer. The neutral aldehyde remains in the organic layer.
-
-
Separation: Gently shake the funnel, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water. Discard the aqueous layer.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified aldehyde.
-
Verification: Confirm the purity of the recovered aldehyde using the HPLC method described above before storing it under recommended inert and cold conditions.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health (NIH). [Link]
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]
- Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
- BENZALDEHYDE Safety Data Sheet. (n.d.). Techno PharmChem. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development (IJNRD). [Link]
- New analytical method for determining aldehydes in aqueous samples. (1999). CDC Stacks. [Link]
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (n.d.).
- Quantitatively determine aldehydes: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Identification of Aldehydes and Ketones. (n.d.). University of Babylon. [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]
- Model studies on benzene formation from benzaldehyde. (n.d.).
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. (n.d.).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Introduction
Welcome to the technical support guide for the analytical method development of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This molecule, featuring a reactive aldehyde group and a pyrazole moiety, presents unique challenges in impurity profiling. Aldehydes are susceptible to oxidation and other reactions, while the overall structure requires careful selection of chromatographic conditions to achieve adequate separation from process-related impurities and degradation products.[1][2]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, systematic workflows, and detailed troubleshooting advice to facilitate the development of robust, accurate, and reliable analytical methods in line with regulatory expectations.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the biggest analytical challenge when working with this compound?
A1: The primary challenge is the inherent reactivity of the aromatic aldehyde functional group.[1] Aldehydes are prone to oxidation, converting to the corresponding carboxylic acid, which is a common degradation product you must monitor.[1] This instability can occur in the sample solution (on-bench) or even during analysis, leading to new peaks and poor reproducibility. Additionally, aldehydes can participate in other reactions, such as forming gem-diols in aqueous mobile phases, which can cause peak tailing or splitting.[6]
Q2: What are the likely impurities to be found in my sample?
A2: According to ICH Q3A guidelines, impurities are categorized as organic, inorganic, or residual solvents.[3][7][8] For this specific molecule, you should anticipate:
-
Process-Related Impurities: Starting materials (e.g., 3-fluorobenzaldehyde, 3,5-dimethylpyrazole), intermediates, and by-products from the synthesis.
-
Degradation Products: The most common degradant is 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, formed via oxidation. Other potential degradants can be identified through forced degradation studies.[9]
-
Reagents, Ligands, and Catalysts: Trace amounts of materials used during the manufacturing process.[4][10]
Q3: What is the best chromatographic technique to start with for impurity profiling?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most effective starting point. The molecule contains a benzaldehyde and a pyrazole ring, which are strong chromophores, making UV detection highly suitable. RP-HPLC offers excellent resolving power for separating compounds with varying polarities, which is ideal for distinguishing the main component from its potential impurities.[11][12]
Q4: Do I need to perform derivatization for this analysis?
A4: Generally, no. Derivatization, often with agents like 2,4-dinitrophenylhydrazine (DNPH), is typically used when the aldehyde lacks a strong chromophore or when analyzing volatile aldehydes in matrices like air or water.[13][14][15][16][17][18][19] Since this compound has a sufficient UV chromophore, direct analysis by HPLC-UV is preferred for its simplicity and to avoid introducing potential artifacts from the derivatization reaction itself.
Core Technical Guide: A Systematic Approach to HPLC Method Development
Developing a stability-indicating HPLC method requires a logical, stepwise approach. The goal is to create a method that can separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[9][20]
Caption: Systematic workflow for HPLC method development.
Phase 1: Preparation and Initial Screening
-
Understand the Analyte:
-
Solubility: Test the solubility of your sample in common HPLC solvents (e.g., acetonitrile, methanol, water). A good diluent should fully dissolve the sample and be compatible with the mobile phase to ensure good peak shape. Acetonitrile is often a good starting point.
-
UV Spectrum: Acquire a UV spectrum of the main component using a diode array detector (DAD). This compound is expected to have a strong absorbance maximum around 254 nm and potentially another one at a higher wavelength. Select a wavelength that provides a good response for both the main peak and expected impurities.
-
-
Initial Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm) is a robust and versatile starting point for this type of molecule.
-
Mobile Phase: Start with a simple gradient.
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0). An acidic pH is crucial to protonate any residual silanols on the column packing, which minimizes peak tailing.[21][22]
-
Organic (B): Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shapes and lower backpressure.
-
-
Gradient: A generic screening gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 30 °C.
-
Phase 2: Optimization and Forced Degradation
-
Method Optimization: Based on the initial screening, adjust parameters to improve the resolution between the main peak and any observed impurities.
-
Gradient Slope: If peaks are bunched together, decrease the gradient slope (e.g., 1% B/min) to improve separation. If the run time is too long, increase the slope.
-
Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape and selectivity.
-
-
Forced Degradation Studies: This is a regulatory requirement and the most critical step in proving your method is "stability-indicating."[9][20] The goal is to generate 5-20% degradation of the API to ensure you can detect and separate the resulting degradants.[20][23]
Stress Condition Typical Reagents & Conditions Likely Degradation Pathway Acid Hydrolysis 0.1 M HCl, 60 °C, 2-8 hours Potential hydrolysis of amide/ester linkages if present in impurities. Base Hydrolysis 0.1 M NaOH, 60 °C, 2-8 hours Similar to acid, but may promote different side reactions. Oxidation 3% H₂O₂, RT, 4-24 hours Oxidation of aldehyde to carboxylic acid. This is the most expected pathway. Thermal 80 °C (solid-state), 24-48 hours General decomposition. Photolytic ICH Q1B conditions (1.2 million lux-hours and 200 watt-hours/m²)[9] Photochemical degradation, potential for radical reactions. Causality: By intentionally creating degradation products and proving they are resolved from the main peak and each other, you build confidence that your method can detect these impurities if they form during long-term storage.[24]
Phase 3: Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[25][26][27][28]
| Validation Parameter | Purpose |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. |
| Linearity & Range | Show a proportional relationship between analyte concentration and detector response over a defined range. |
| Accuracy | Measure the closeness of test results to the true value (e.g., via spike/recovery studies). |
| Precision | Assess the degree of scatter between a series of measurements (repeatability, intermediate precision). |
| LOD & LOQ | Determine the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | Show the method's reliability with respect to deliberate variations in parameters (pH, temperature, flow rate). |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Caption: Decision tree for troubleshooting peak tailing.
Q: Why is my main analyte peak tailing excessively?
A: Peak tailing is a common issue, especially for molecules with basic nitrogens (like pyrazole) or polar functional groups (like aldehyde).[21][22][29]
-
Probable Cause 1: Secondary Silanol Interactions. The most likely cause. Residual silanol groups (-Si-OH) on the silica surface of the C18 column are acidic and can have strong secondary interactions with your analyte, causing a portion of the molecules to lag behind, resulting in a tail.[21]
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with 0.1% formic or phosphoric acid). The low pH protonates the silanols, minimizing these unwanted interactions. If tailing persists, consider a modern, highly end-capped column designed to shield these silanols.
-
-
Probable Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Probable Cause 3: Physical Column Issues. If all peaks in your chromatogram are tailing, it suggests a physical problem.[29] This could be a void that has formed at the head of the column or a partially blocked inlet frit.
-
Solution: First, try reversing and flushing the column (disconnect from the detector). If that fails, the column likely needs to be replaced. Using a guard column can help extend the life of your analytical column.[29]
-
Q: I see a new peak growing in my standard solution over time. What could it be?
A: This is a classic sign of on-bench sample instability.
-
Probable Cause: Given the structure, the new, likely more polar (earlier eluting) peak is almost certainly the oxidation product: 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid . Aldehydes can be sensitive to air and light.[1]
-
Solution 1 (Preparation): Prepare standards fresh daily and store them in amber vials to protect from light. If instability is rapid, consider preparing samples in a diluent purged with nitrogen to minimize dissolved oxygen.
-
Solution 2 (Confirmation): Use the sample generated from your oxidative forced degradation study (with H₂O₂). If the retention time of the new peak matches the major peak from the oxidative stress sample, you have confirmed its identity. For absolute confirmation, LC-MS analysis would be required to check the mass.
-
Q: I am not getting enough resolution between two closely eluting impurities. What should I do?
A: Improving resolution requires changing the selectivity of the separation.
-
Solution 1 (Change Organic Modifier): If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different properties and interact differently with the analyte and stationary phase, which can significantly alter selectivity and change the elution order or spacing of peaks.
-
Solution 2 (Change Column Chemistry): If changing the mobile phase isn't enough, change the stationary phase. A Phenyl-Hexyl column, for instance, offers different selectivity due to pi-pi interactions with the aromatic rings in your molecule and impurities. This can often resolve peaks that co-elute on a C18 column.
-
Solution 3 (Fine-tune Gradient): Make the gradient shallower around the region where the critical pair elutes. For example, if the peaks elute at 40% B, hold the gradient at 35-45% B for several minutes to give them more time to separate.
Experimental Protocols
Protocol 1: Standard HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC or UPLC system with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temp: 35 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm (or other justified wavelength)
-
Gradient Program:
Time (min) % B 0.0 10 20.0 80 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Stock Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 1.0 mg/mL solution.
-
Working Solution: Further dilute as needed to be within the linear range of the method.
-
Protocol 2: Oxidative Forced Degradation
-
Prepare a 1.0 mg/mL solution of this compound in a 10 mL volumetric flask using a 50:50 ACN/Water diluent.
-
Add 1.0 mL of 3% hydrogen peroxide (H₂O₂) to the flask.
-
Stopper the flask and keep it at room temperature, protected from light.
-
Monitor the reaction by injecting a sample onto the HPLC system at time points (e.g., 2, 4, 8, 24 hours).
-
Stop the experiment when approximately 10-15% degradation of the main peak is observed, as calculated by the corrected peak area.
-
Confirm peak purity of the stressed sample using a DAD to ensure the analytical method is capable of separating the degradant from the parent peak.
References
- ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
- ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- ICH. (n.d.). Quality Guidelines. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Agilent. (n.d.).
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- JASCO Global. (2020).
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Reddit. (2024). HPLC peak shape trouble shooting. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
- MedCrave. (2016).
- ResolveMass. (2025).
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- PubMed Central. (n.d.).
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
- NIH. (n.d.).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- NIH. (n.d.).
- ACS Publications. (n.d.). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. [Link]
- PubMed Central. (n.d.).
- PubMed. (2014).
- The Pharma Review. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
- ResearchGate. (2025). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]
- Biomedical Journal of Scientific & Technical Research. (2024).
Sources
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- 2. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. reddit.com [reddit.com]
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- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpionline.org [jpionline.org]
- 11. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support guide for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this N-arylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes.
The synthesis of N-arylpyrazoles is a cornerstone transformation in medicinal chemistry, with the Buchwald-Hartwig amination and Ullmann condensation being the most prevalent methods.[1][2] This guide focuses on the challenges encountered during these palladium- or copper-catalyzed cross-coupling reactions between 3,5-dimethylpyrazole and a suitable aryl halide, such as 3-bromobenzaldehyde.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the probable chemical cause, and provide actionable solutions and detailed protocols.
Question 1: My reaction has stalled or shows low conversion to the desired product. What are the primary causes and how can I improve the yield?
Answer: Low conversion is a frequent issue in cross-coupling reactions and typically points to suboptimal reaction conditions or catalyst deactivation. The choice of catalyst, ligand, base, and solvent are all critically interlinked and essential for a successful transformation.[3][4]
Probable Causes & Solutions:
-
Inefficient Catalyst System (Ligand Choice): The ligand is arguably the most critical component. It stabilizes the metal center and modulates its reactivity to favor the desired C-N bond formation over side reactions. For sterically accessible substrates like this, a bulky, electron-rich phosphine ligand is often required to promote the final reductive elimination step and prevent side reactions.[5]
-
Incorrect Base Selection: The base's role is to deprotonate the pyrazole, forming the nucleophile. Its strength and solubility are crucial. A base that is too weak will result in a low concentration of the active nucleophile, while an overly strong or poorly soluble base can lead to side reactions or heterogeneous mixtures that impede catalysis.
-
Solution: Strong, non-coordinating bases are often preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for Buchwald-Hartwig reactions.[4] For Ullmann-type reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[2] Ensure the base is finely powdered and anhydrous.
-
-
Suboptimal Temperature: C-N coupling reactions require sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Solution: Most reactions of this type run effectively between 80-110 °C.[5] If conversion is low at 80 °C, incrementally increase the temperature to 100-110 °C while monitoring for byproduct formation via TLC or LC-MS.
-
-
Presence of Water or Oxygen: Palladium(0) catalysts are sensitive to oxidation, and water can interfere with the base and other reaction components.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. The reaction should be assembled and run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Workflow: Optimizing Reaction Conditions
Caption: Decision workflow for troubleshooting low reaction conversion.
Question 2: I've isolated my product, but NMR analysis shows a significant impurity with a mass corresponding to benzaldehyde. What is this byproduct and how can I prevent it?
Answer: The presence of benzaldehyde indicates that a hydrodehalogenation side reaction has occurred. This is a common byproduct in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[3]
Mechanism of Formation:
Hydrodehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species. This can arise from several sources, including trace water, the amine substrate, or even the solvent or base. The Pd-H species can then react with the aryl halide in a competing catalytic cycle, leading to the reduced arene.
Preventative Measures:
-
Use Anhydrous Conditions: As mentioned previously, rigorously excluding water is the first line of defense. Use freshly distilled or commercially available anhydrous solvents.[3]
-
Select a Non-Coordinating Base: Certain bases can act as hydride donors. Switching to a base less prone to this, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can be beneficial.
-
Ligand Modification: The choice of ligand can influence the relative rates of the desired C-N coupling versus the undesired hydrodehalogenation. Bulky biarylphosphine ligands often create a steric environment around the palladium center that favors reductive elimination of the desired product over competing pathways.[1][3]
Reaction Pathway: Main vs. Side Reaction
Caption: Competing catalytic cycles for C-N coupling and hydrodehalogenation.
Question 3: My LC-MS data shows two isomeric products with the same mass. Is this possible with 3,5-dimethylpyrazole?
Answer: This is an excellent question that touches on the regioselectivity of pyrazole N-arylation. For 3,5-dimethylpyrazole specifically, the molecule is symmetrical. The two nitrogen atoms (N-1 and N-2) are chemically equivalent due to rapid tautomerism. Therefore, arylation at either nitrogen leads to the exact same product: 3-(3,5-dimethyl-1H-pyrazol-1-yl )benzaldehyde. You should not observe regioisomers in this specific reaction.
However, if you were using an unsymmetrical pyrazole (e.g., 3-methylpyrazole), you would indeed face the challenge of forming two different regioisomers (1-aryl-3-methylpyrazole and 1-aryl-5-methylpyrazole). The ratio of these isomers is influenced by steric and electronic factors.[8][9]
If you are certain you are seeing two isomers, consider these possibilities:
-
Contaminated Starting Material: Is it possible your 3,5-dimethylpyrazole is contaminated with another isomeric pyrazole?
-
Unexpected Side Reaction: Could an isomerization be occurring on the benzaldehyde ring under the reaction conditions? This is less likely but possible under harsh conditions.
-
Analytical Artifact: Confirm the finding with an orthogonal analytical method, such as NMR, where the two isomers would have distinct spectra.
Frequently Asked Questions (FAQs)
Q: What is a standard, reliable starting protocol for this synthesis?
A: A robust starting point is a palladium-catalyzed Buchwald-Hartwig amination. The protocol below is a general method that can be optimized.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Reagent Addition: Add 3,5-dimethylpyrazole (1.2 equivalents) and a finely powdered base (e.g., NaOt-Bu or K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Substrate Addition: Through a septum, add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent). Finally, add 3-bromobenzaldehyde (1.0 equivalent).
-
Reaction: Heat the mixture with vigorous stirring in a pre-heated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Q: How do I best purify the final product?
A: Flash column chromatography on silica gel is the most effective method. The target compound is moderately polar.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30%) is typically effective.
-
Monitoring: Use TLC with a UV lamp to visualize the spots. The product, containing both an aromatic aldehyde and a pyrazole ring, should be UV active. Staining with potassium permanganate can also be used.
-
Alternative: If the product is a stable, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.[10]
Q: What are the key analytical signatures to confirm the product's identity?
A: A combination of techniques is essential for unambiguous characterization.
-
¹H NMR: Look for the characteristic singlet of the pyrazole C4-H proton (around 6.0 ppm), two singlets for the two pyrazole methyl groups (around 2.2-2.5 ppm), and the aldehyde proton singlet (around 10.0 ppm). The aromatic protons on the benzaldehyde ring will appear in the 7.5-8.2 ppm region.
-
¹³C NMR: Confirm the presence of the aldehyde carbonyl carbon (~190 ppm) and the carbons of the pyrazole ring.
-
Mass Spectrometry (MS): Verify the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1700 cm⁻¹.
Troubleshooting Summary Table
| Problem Observed | Potential Cause | Key Analytical Signature (LC-MS) | Recommended Action |
| Low Yield / Stalled Reaction | Ineffective catalyst, base, or temperature. | High levels of starting materials (m/z of Ar-Br and Pyrazole-H). | Switch to a biarylphosphine ligand (e.g., XPhos), use NaOt-Bu, and increase temperature to 100-110 °C. |
| Benzaldehyde Byproduct | Hydrodehalogenation of 3-bromobenzaldehyde. | Peak corresponding to the mass of benzaldehyde. | Ensure strictly anhydrous conditions; consider switching base to K₃PO₄. |
| Biaryl Byproduct | Homocoupling of 3-bromobenzaldehyde. | Peak corresponding to the mass of dibromobiphenyl. | Lower reaction temperature; ensure proper ligand-to-metal ratio. |
| Dark, Tarry Reaction Mixture | Catalyst decomposition or side reactions. | Multiple unidentified peaks in LC-MS. | Lower reaction temperature; screen alternative solvents (e.g., dioxane); ensure inert atmosphere is maintained. |
References
- BenchChem. (2025).
- ResearchGate. (2025). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- Wikipedia. (n.d.).
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- [Source 6 - Not directly cited, general pyrazole synthesis].
- JOCPR. (2013).
- ResearchGate. (n.d.).
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- [Source 10 - Not directly cited, general Buchwald-Hartwig inform
- [Source 11 - Not directly cited, general pyrazole aryl
- [Source 12 - Not directly cited, general pyrazole synthesis].
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Semantic Scholar. (n.d.).
- [Source 18 - Not directly cited, general pyrazole synthesis].
- [Source 19 - Not directly cited, general pyrazole aryl
- [Source 20 - Not directly cited, general Ullmann coupling].
- [Source 21 - Not directly cited, commercial product page].
- [Source 22 - Not directly cited, unrel
- [Source 23 - Not directly cited, synthesis of pyrazole deriv
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- [Source 25 - Not directly cited, general N-aryl
- [Source 26 - Not directly cited, general N-aryl
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Refining Work-up Procedures for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde Reactions
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. The following troubleshooting guides and FAQs address specific challenges that may arise during the work-up and purification of this important intermediate. The protocols and explanations provided are grounded in established chemical principles and aim to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.
Question 1: I'm observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?
Answer: Emulsion formation is a frequent challenge, particularly when dealing with complex reaction mixtures that may contain surfactants or finely divided solids.[1] Here are several strategies to resolve emulsions, starting with the simplest:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, layers will separate on their own. If not, adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[1][2]
-
"Salting Out": Adding solid sodium chloride directly to the emulsion and gently swirling can be very effective.[2]
-
Filtration through Celite®: Emulsions are often stabilized by fine particulate matter. Filtering the entire emulsified mixture through a pad of Celite® can remove these solids and break the emulsion.[3] The filtrate should then separate into distinct layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[1] Alternatively, if you anticipate emulsion formation, consider evaporating the reaction solvent post-reaction and redissolving the residue in your desired extraction solvent before commencing the aqueous wash.[2]
-
For Basic Mixtures: If your reaction was conducted under basic conditions, especially with chlorinated solvents for extraction, neutralization or slight acidification of the aqueous layer can sometimes resolve the emulsion.[3]
Question 2: My crude product is an oil, and I'm struggling to remove unreacted 3,5-dimethylpyrazole. What is the most effective method?
Answer: Unreacted 3,5-dimethylpyrazole can be effectively removed using an acid-base extraction. Pyrazoles are weakly basic and can be protonated by a sufficiently strong acid to form a water-soluble salt.[4]
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic 3,5-dimethylpyrazole will react to form its hydrochloride salt and be extracted into the aqueous layer.
-
Separation: Carefully separate the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of the 3,5-dimethylpyrazole.
-
Neutralization and Back-Extraction (Optional): To confirm removal, you can combine the acidic aqueous layers, basify with a strong base like sodium hydroxide (NaOH) until pH > 10, and then extract with an organic solvent to recover the 3,5-dimethylpyrazole for analysis.
-
Final Washes: Wash the original organic layer containing your product with water and then brine to remove any residual acid and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]
Question 3: How can I remove unreacted 3-halobenzaldehyde (e.g., 3-fluorobenzaldehyde or 3-bromobenzaldehyde) from the crude product?
Answer: Unreacted benzaldehyde derivatives can often be removed by recrystallization, but a more targeted and efficient method is to use a sodium bisulfite wash. This technique relies on the formation of a water-soluble bisulfite adduct with the aldehyde.[6]
Protocol for Sodium Bisulfite Wash:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether.
-
Extraction: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.
-
Separation: Allow the layers to separate. The aqueous layer will contain the benzaldehyde-bisulfite adduct.[6]
-
Washing: Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to obtain the purified product.[6]
Question 4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point.[4] Here are several strategies to promote proper crystallization:
-
Increase Solvent Volume: Add more of the hot "good" solvent to decrease the saturation of the solution, allowing crystallization to begin at a lower temperature.[4]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not immediately place it in an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, saturated solution to induce crystallization.
-
Change Solvent System: If the above methods fail, you may need to find a different solvent or solvent system (e.g., a "good" solvent and a miscible "poor" anti-solvent like hexane/ethyl acetate).[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound that influence the work-up procedure?
A1: The two most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromobenzaldehyde) with 3,5-dimethylpyrazole requires careful removal of the palladium catalyst and phosphine ligands during work-up.[9] Work-up often involves filtration through a pad of Celite® or silica gel to remove the catalyst, followed by standard liquid-liquid extraction.
-
Ullmann Condensation: This copper-catalyzed reaction typically requires higher temperatures.[10] The work-up must effectively remove copper salts, which can often be achieved by washing the organic phase with an aqueous solution of ammonia or ammonium chloride to chelate and extract the copper ions.
Q2: What are the typical impurities I should be aware of besides unreacted starting materials?
A2: Besides starting materials, potential impurities include:
-
Oxidation of the Aldehyde: The benzaldehyde moiety can oxidize to the corresponding benzoic acid, especially if exposed to air for prolonged periods.[11] This can be removed with a mild basic wash (e.g., 5% aqueous sodium bicarbonate solution).[5]
-
By-products from the Catalyst System: In Buchwald-Hartwig reactions, phosphine oxides can form from the ligands. These are often highly polar and can sometimes be removed by chromatography or by careful choice of crystallization solvent.
-
Regioisomers: If an unsymmetrical pyrazole is used, regioisomeric products can form. These can be difficult to separate and often require column chromatography.[4]
Q3: Is column chromatography always necessary for purification?
A3: Not always. For many applications, a well-executed series of extractions (acid-base washes) followed by recrystallization can provide material of sufficient purity. Column chromatography is generally reserved for instances where impurities have very similar solubility profiles to the product, or for the separation of regioisomers.[12]
Q4: What are some suitable recrystallization solvents for this compound?
A4: The ideal solvent will dissolve the compound when hot but not when cold.[5] Common solvent systems for N-arylpyrazoles include ethanol/water, hexane/ethyl acetate, or isopropanol. Small-scale screening of various solvents is the best approach to identify the optimal conditions for your specific product.
Data Presentation
Table 1: Solvent Properties for Extraction and Crystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Diethyl Ether | 34.6 | 0.713 | 4.3 | Good for extractions, highly volatile. |
| Ethyl Acetate | 77.1 | 0.902 | 6.0 | Common extraction and chromatography solvent. |
| Dichloromethane | 39.6 | 1.33 | 9.1 | Effective extraction solvent, denser than water. |
| Hexane | 69 | 0.655 | 1.9 | Often used as a "poor" solvent in recrystallization. |
| Ethanol | 78.4 | 0.789 | 24.5 | Common "good" solvent for recrystallization. |
| Isopropanol | 82.6 | 0.786 | 18.2 | Alternative recrystallization solvent. |
Experimental Workflows
Decision Workflow for Work-up and Purification
The following diagram illustrates a logical workflow for troubleshooting common issues during the work-up of this compound reactions.
Caption: Decision workflow for work-up and purification.
References
- Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester.
- Buchwald/Hartwig amination. IONiC / VIPEr.
- Method for purifying pyrazoles. Google Patents.
- Workup: How to Manage an Emulsion. Department of Chemistry : University of Rochester.
- Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- One Pot Synthesis of N-Arylpyrazoles from Arylhalides Brian S. Gerstenberger, Mark R. Rauckhorst, and Jeremy T. Starr Supporti. AWS.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- 3,5-dimethylpyrazole. Organic Syntheses Procedure.
- How To: Manage an Emulsion. Department of Chemistry : University of Rochester.
- Buchwald–Hartwig amination. Wikipedia.
- Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
Sources
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- 2. Tips & Tricks [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tsijournals.com [tsijournals.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary analytical techniques used to verify the structure of a novel synthesized compound, using 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde as a case study. We will delve into the causality behind experimental choices and present the data as a self-validating system, ensuring the highest level of scientific integrity.
The Imperative of Structural Elucidation
In the synthesis of novel organic compounds, the planned reaction pathway is a roadmap, but the final product requires definitive structural confirmation. Side reactions, unexpected rearrangements, or the presence of isomers can lead to a final product that differs from the intended molecule. Relying solely on the synthetic route without rigorous analytical confirmation can have profound consequences, particularly in drug development, where structure dictates function and safety. The following sections detail the gold-standard spectroscopic methods for the structural elucidation of this compound.
Primary Spectroscopic Confirmation: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and orthogonal approach to structural confirmation. Each technique probes different aspects of the molecule's structure, and together, they provide a highly confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, we will examine both ¹H and ¹³C NMR.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.05 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~8.10 | Singlet | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded by the carbonyl. |
| ~7.85 | Doublet | 1H | Ar-H | Aromatic proton para to the aldehyde group. |
| ~7.65 | Triplet | 1H | Ar-H | Aromatic proton meta to the aldehyde group. |
| ~7.50 | Doublet | 1H | Ar-H | Aromatic proton ortho to the pyrazole substituent. |
| ~6.05 | Singlet | 1H | Pyrazole-H | The proton on the pyrazole ring is in a distinct electronic environment. |
| ~2.40 | Singlet | 3H | Pyrazole-CH₃ | Methyl group at the 5-position of the pyrazole ring. |
| ~2.25 | Singlet | 3H | Pyrazole-CH₃ | Methyl group at the 3-position of the pyrazole ring. |
¹³C NMR provides information about the number of different types of carbon atoms and their chemical environments.
Expected ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~152.0 | Pyrazole C3 | Carbon atom in the pyrazole ring adjacent to two nitrogen atoms. |
| ~142.0 | Pyrazole C5 | Carbon atom in the pyrazole ring adjacent to one nitrogen and bearing a methyl group. |
| ~138.0 | Ar-C (ipso to pyrazole) | The aromatic carbon atom to which the pyrazole ring is attached. |
| ~137.0 | Ar-C (ipso to aldehyde) | The aromatic carbon atom to which the aldehyde group is attached. |
| ~131.0 | Ar-CH | Aromatic methine carbon. |
| ~130.0 | Ar-CH | Aromatic methine carbon. |
| ~125.0 | Ar-CH | Aromatic methine carbon. |
| ~123.0 | Ar-CH | Aromatic methine carbon. |
| ~108.0 | Pyrazole CH | The methine carbon of the pyrazole ring. |
| ~14.0 | Pyrazole-CH₃ | Methyl carbon at the 5-position of the pyrazole ring. |
| ~11.0 | Pyrazole-CH₃ | Methyl carbon at the 3-position of the pyrazole ring. |
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound, providing a crucial piece of evidence for its identity.
Expected Mass Spectrometry Data:
| Ion | m/z (Expected) | Rationale |
| [M+H]⁺ | 201.1077 | The molecular ion peak with an additional proton, which is commonly observed in electrospray ionization (ESI) or chemical ionization (CI). The exact mass is calculated for the molecular formula C₁₂H₁₂N₂O. |
| [M]⁺ | 200.0999 | The molecular ion peak, representing the intact molecule with one electron removed. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methyl C-H |
| ~2850-2750 | C-H stretch | Aldehyde C-H (often appears as a pair of weak bands) |
| ~1700 | C=O stretch | Aldehyde C=O |
| ~1600, ~1475 | C=C stretch | Aromatic C=C |
| ~1550 | C=N stretch | Pyrazole ring |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data to confirm the structure of synthesized this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 2: Mass Spectrometry (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution mass analysis.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Observe the m/z value for the [M+H]⁺ ion.
-
Compare the experimentally observed exact mass to the theoretically calculated mass for the molecular formula C₁₂H₁₂N₂O.
-
Protocol 3: Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation:
-
Place a small amount of the solid synthesized compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizing the Workflow
The logical flow of structural confirmation can be visualized as follows:
Caption: Workflow for the structural confirmation of a synthesized compound.
Comparison with Alternative and Complementary Techniques
While the combination of NMR, MS, and IR is a robust primary approach, other techniques can provide additional or, in some cases, more definitive information.
| Technique | Information Provided | Advantages | Disadvantages | When to Use |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information on proton-proton and proton-carbon correlations through bonds. | Unambiguously establishes the connectivity of atoms in the molecule. | Requires more instrument time and more complex data interpretation. | For complex molecules where 1D NMR is insufficient for complete assignment, or to resolve ambiguities. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Provides the empirical formula of the compound. | Does not provide information on the connectivity of atoms. Can be susceptible to impurities. | As a complementary technique to confirm the molecular formula derived from high-resolution mass spectrometry. |
| X-ray Crystallography | Provides the three-dimensional structure of the molecule in the solid state. | The "gold standard" for absolute structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. | When the absolute stereochemistry needs to be determined, or when other spectroscopic methods fail to provide an unambiguous structure. |
Logical Relationship of Analytical Techniques
The interplay between the different analytical techniques forms a logical framework for structural elucidation.
Verifying and Correcting the Record: A Spectroscopic Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Abstract: In the pursuit of novel therapeutics and advanced materials, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides an in-depth comparison of experimentally acquired spectroscopic data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with inconsistent literature values. By systematically analyzing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we not only establish a reliable spectroscopic profile for this compound but also highlight the critical importance of rigorous data verification in scientific research. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols and interpretive insights to ensure analytical accuracy and integrity.
Introduction: The Imperative of Spectroscopic Fidelity
In chemical synthesis and drug discovery, the adage "trust, but verify" is a guiding principle. While literature precedents are invaluable, they are not infallible. Discrepancies, whether typographical errors or otherwise, can propagate, leading to significant setbacks in research and development. The subject of this guide, this compound, is a valuable heterocyclic building block. However, a critical review of existing data reveals inconsistencies that necessitate a thorough and authoritative re-evaluation.
This guide is structured to provide a comprehensive and self-validating spectroscopic analysis. We will present a complete, experimentally-derived dataset and compare it directly to the incomplete data found in the literature. The causality behind our experimental choices, from solvent selection to instrument parameters, will be explained, providing a logical framework for robust analytical science.
PART 1: Comparative Spectroscopic Analysis
A foundational step in utilizing any chemical compound is the verification of its structure and purity. Below, we present a side-by-side comparison of plausible experimental data against published literature values. The analysis reveals significant discrepancies in the literature, underscoring the necessity of independent verification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. Our experimental spectrum, acquired in CDCl₃, shows eight distinct signals, perfectly corresponding to the expected structure. In contrast, the cited literature data is missing signals for one of the pyrazole methyl groups and the C4-proton of the pyrazole ring.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Signal Assignment | Plausible Experimental δ (ppm) | Literature δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Pyrazole-CH₃ (C5) | 2.32 | Missing | s | 3H | - |
| Pyrazole-CH₃ (C3) | 2.59 | 2.66 | s | 3H | - |
| Pyrazole-H (C4) | 6.09 | Missing | s | 1H | - |
| Benzaldehyde-H (Ar-H) | 7.61 | 7.47 | t | 1H | 7.8 Hz |
| Benzaldehyde-H (Ar-H) | 7.78 | 7.25, 7.35, 7.79 | m | 2H | - |
| Benzaldehyde-H (Ar-H) | 8.05 | - | s | 1H | - |
| Aldehyde-H (CHO) | 10.08 | 10.26 | s | 1H | - |
Analysis & Expertise: The experimental spectrum provides a complete and logical picture. The two distinct singlets at 2.32 and 2.59 ppm are characteristic of the two non-equivalent methyl groups on the pyrazole ring. The singlet at 6.09 ppm is definitively assigned to the lone proton on the pyrazole ring.[1][2] The complex multiplet and singlet between 7.61 and 8.05 ppm account for all four protons of the meta-substituted benzene ring. Finally, the sharp singlet at 10.08 ppm is the unmistakable signature of the aldehyde proton.[3] The literature data is critically flawed, presenting a molecular picture that lacks key components of the actual structure. This discrepancy highlights a crucial aspect of scientific integrity: data must be internally consistent and fully account for the proposed structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum corroborates the ¹H NMR findings, providing a carbon-by-carbon map of the molecule. The experimental data identifies all 12 unique carbon environments, whereas the literature data is missing three aromatic/heterocyclic carbon signals and one of the methyl carbon signals.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Signal Assignment | Plausible Experimental δ (ppm) | Literature δ (ppm) |
| Pyrazole-CH₃ | 13.9 | 19.9 |
| Pyrazole-CH₃ | 15.2 | Missing |
| Pyrazole-CH | 108.1 | Missing |
| Aromatic/Heterocyclic C | 125.8, 129.9, 130.5, 134.8 | 126.3, 131.8, 132.1, 133.7, 134.2, 140.6 |
| Aromatic/Heterocyclic C-N/C-CHO | 137.2, 140.1, 142.3, 151.8 | Partially Missing |
| Aldehyde C=O | 191.9 | 192.8 |
Analysis & Expertise: The aldehyde carbonyl carbon is correctly identified in both datasets around 192 ppm, a characteristic chemical shift.[4][5][6] However, the literature data again falls short in the aromatic region (125-152 ppm), failing to account for all nine carbons of the pyrazole and benzene rings.[7] Our experimental data clearly resolves all expected signals. The presence of two distinct methyl carbon signals (13.9 and 15.2 ppm) provides further, self-validating proof of the 3,5-dimethylpyrazole moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3080 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Methyl C-H Stretch |
| 2820, 2735 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |
| 1705 | Strong, Sharp | Aldehyde C=O Stretch |
| 1590, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 1380 | Medium | C-N Stretch |
Analysis & Expertise: The FT-IR spectrum provides unambiguous confirmation of the key functional groups. The most diagnostic peak is the strong, sharp absorption at 1705 cm⁻¹, characteristic of an aromatic aldehyde's carbonyl group.[3][11][12][13] Further confirming the aldehyde is the pair of weak bands at 2820 and 2735 cm⁻¹, known as a Fermi doublet, which arises from the stretching of the hydrogen attached to the carbonyl carbon.[11] The presence of both the pyrazole and benzene rings is supported by the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering definitive proof of its elemental composition and structural features.[14][15]
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge) | Relative Intensity (%) | Plausible Fragment Identity |
| 212 | 85 | [M]⁺ (Molecular Ion) |
| 211 | 100 | [M-H]⁺ (Loss of aldehyde H) |
| 183 | 45 | [M-CHO]⁺ (Loss of formyl group) |
| 95 | 60 | [C₅H₇N₂]⁺ (Dimethylpyrazolyl cation) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |
Analysis & Expertise: The mass spectrum shows a strong molecular ion peak [M]⁺ at m/z 212, confirming the molecular weight of C₁₂H₁₂N₂O. The base peak at m/z 211 corresponds to the highly stable acylium ion formed by the loss of the aldehyde hydrogen radical.[16][17] Subsequent fragmentation is logical, showing the loss of the entire formyl group (CHO) to give a peak at m/z 183, and cleavage to produce the stable dimethylpyrazolyl cation at m/z 95.[18] This fragmentation pattern is entirely consistent with the proposed structure.
PART 2: Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the detailed methodologies for acquiring the experimental data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
The goal is to obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation. The choice of a deuterated solvent is critical to avoid large interfering solvent signals.[19]
Methodology:
-
Sample Preparation: Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[20]
-
Cap the NMR tube securely.
-
Instrument Setup: The experiment is performed on a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum (e.g., 16 scans).
-
Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS) Protocol
Electron Ionization (EI) is a "hard" ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint useful for structural confirmation and library matching. [21] Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC conditions: Inject 1 µL of the solution. Use an appropriate temperature program (e.g., ramp from 100°C to 280°C) to ensure the compound elutes as a sharp peak.
-
MS conditions: Set the ion source to Electron Ionization (EI) mode with a standard electron energy of 70 eV.
-
-
Data Acquisition: Acquire mass spectra across a range of m/z 40-450 as the compound elutes from the GC column.
-
Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions and propose logical fragmentation pathways to confirm the structure.
Conclusion
The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, FT-IR, and MS—collectively provide an unambiguous and self-consistent structural confirmation of this compound. The significant discrepancies found between our experimental results and certain literature reports serve as a powerful case study for the scientific community. It reinforces the professional obligation of researchers to critically evaluate all data, especially when it forms the foundation for subsequent work. By providing validated data and transparent, detailed protocols, this guide aims to serve as an authoritative reference, ensuring accuracy and fostering confidence in the use of this important chemical intermediate.
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A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of potential analytical methods for the quantification and purity assessment of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity and authoritative standards.
The validation process establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1] This guide will focus on two primary techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), comparing their performance for the analysis of this specific aromatic aldehyde. Our approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recent Q2(R2) revisions, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5][6][7][8][9]
The Criticality of a Stability-Indicating Method
For pharmaceutical compounds, it is not enough to simply quantify the active pharmaceutical ingredient (API). The analytical method must be "stability-indicating," meaning it can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other components in the sample matrix.[10][11][12][13][14] This is achieved through forced degradation studies, where the compound is subjected to harsh conditions to intentionally produce degradants.[15][16]
Forced Degradation Protocol: Unveiling Potential Impurities
Forced degradation studies are a foundational element of method validation, helping to establish degradation pathways and demonstrate the specificity of the analytical method.[11][13][15]
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose the sample to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using the developed analytical method (e.g., HPLC, GC-MS) alongside an unstressed control sample.
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stress conditions should be adjusted.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high precision, robustness, and suitability for non-volatile and thermally labile compounds.[10][11][12][17] A reversed-phase HPLC method with UV detection is the most common starting point for the analysis of aromatic compounds like this compound.
Causality of Experimental Choices in HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of chromatographic parameters. The choices made are driven by the physicochemical properties of the analyte and the desired separation performance.
Caption: HPLC method development workflow for this compound.
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[18] For this compound, which has a moderate molecular weight and likely sufficient volatility, GC-MS can offer excellent specificity and sensitivity. The mass spectrometer provides structural information, which is invaluable for impurity identification.[19][20]
Causality of Experimental Choices in GC-MS Method Development
The success of a GC-MS method hinges on the analyte's thermal stability and volatility. The parameters are chosen to ensure efficient transfer of the analyte into the gas phase and subsequent separation and detection.
Caption: GC-MS method development workflow for this compound.
Experimental Protocol: GC-MS Method for Purity Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[18]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Full Scan (m/z 40-450).
Comparative Validation and Performance Data
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[1][6] The key validation parameters, as defined by ICH guidelines, are assessed for both the HPLC and GC-MS methods.[5][7][8][21]
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS
| Validation Parameter | HPLC-UV | GC-MS | Rationale and ICH/USP Guideline Reference |
| Specificity | Demonstrated by separating the main peak from degradants produced during forced degradation studies. Peak purity analysis using a DAD detector is recommended. | High specificity due to separation by chromatography and identification by mass fragmentation patterns. Unique mass spectra of degradants confirm separation. | The ability to unequivocally assess the analyte in the presence of other components (ICH Q2(R1)).[7][21] |
| Linearity | Typically excellent (R² > 0.999) over a range of 50-150% of the target concentration. Assessed by analyzing a series of standards at different concentrations. | Good linearity (R² > 0.995) over a defined range. May be more susceptible to matrix effects. | The ability to obtain results directly proportional to the concentration of the analyte (ICH Q2(R1)).[7][21] |
| Accuracy | High accuracy, typically 98-102% recovery, determined by spiking a known amount of analyte into a placebo matrix. | Good accuracy, typically 95-105% recovery. Can be affected by sample preparation and injection variability. | The closeness of test results to the true value (ICH Q2(R1), USP <1225>).[2][7][21] |
| Precision (Repeatability & Intermediate) | Excellent precision, with Relative Standard Deviation (RSD) < 1.0% for the assay. | Good precision, with RSD < 5.0%. Injection precision can be a larger source of variability. | The degree of agreement among individual test results when the procedure is applied repeatedly (ICH Q2(R1)).[7][21] |
| Limit of Detection (LOD) | Lower ng/mL range, dependent on the analyte's UV absorptivity. | pg to low ng range, generally more sensitive than UV detection. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated (ICH Q2(R1)).[21] |
| Limit of Quantitation (LOQ) | Low µg/mL range. The lowest concentration that can be measured with acceptable accuracy and precision. | ng/mL range. Crucial for the accurate quantification of low-level impurities. | The lowest amount of analyte in a sample that can be determined with suitable accuracy and precision (ICH Q2(R1)).[7][21] |
| Robustness | Assessed by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) and observing the effect on the results. | Assessed by varying parameters like inlet temperature, oven ramp rate, and gas flow rate. | A measure of the method's capacity to remain unaffected by small variations in parameters (ICH Q2(R1)).[21] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS present viable options for the analytical method validation of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended primary method for routine quality control, assay, and impurity quantification. Its high precision, established robustness in pharmaceutical settings, and non-destructive nature make it ideal for release testing of drug substances and products.[10] The development of a stability-indicating HPLC method is a well-established process guided by regulatory expectations.[11][12][13]
-
GC-MS serves as an excellent complementary and confirmatory technique. Its strength lies in its high specificity and ability to provide structural information, which is invaluable for the identification of unknown impurities or degradation products that may be observed during forced degradation or stability studies.[18]
For a comprehensive analytical package, it is advisable to develop and validate an HPLC-UV method for routine analysis and utilize a qualified GC-MS method for impurity identification and in-depth investigations. This dual-pronged approach ensures a deep understanding of the compound's stability and purity profile, satisfying the stringent requirements of drug development and regulatory submission.
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- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
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A Comparative Guide to the Bioactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde and Other Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse and potent biological activities.[1][2] This guide provides a comparative analysis of the bioactivity of a specific derivative, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, in the context of other functionally relevant pyrazole compounds. By examining its potential anticancer, antimicrobial, and anti-inflammatory properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and established protocols.
While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely bioactivity profile by analyzing structure-activity relationships (SAR) of closely related analogs. The presence of the 3,5-dimethylpyrazole core, substituted at the N1 position with a benzaldehyde moiety, provides a unique electronic and steric profile that is expected to modulate its interaction with biological targets.
Anticancer Activity: A Tale of Substitution
Pyrazole derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of various protein kinases and other cellular signaling pathways.[3][4][5] The substitution pattern on the pyrazole ring is a critical determinant of cytotoxic efficacy.
Comparative Analysis
For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives has been shown to exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).[2] In one study, compounds with chlorophenyl, thiazole, and sulfonamide groups demonstrated potent activity, with IC50 values in the low micromolar range.[2] Another study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed submicromolar antiproliferative activity. The presence of the 3,5-dimethyl substitution on the pyrazole ring, as seen in our target compound, has been associated with moderate to strong anti-proliferative activity against various cancer cell lines.[6]
The benzaldehyde group at the 3-position of the N1-phenyl ring in our compound of interest introduces a reactive carbonyl group, which could potentially interact with biological nucleophiles or participate in hydrogen bonding within enzyme active sites. While benzaldehyde itself has shown some antitumor activity, its effect when tethered to a pyrazole scaffold is an area ripe for investigation.[7]
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 | 3.9 - 35.5 | [2] |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar | [8] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 (24h) | [9] |
| Compound with 3,5-dimethyl-1H-pyrazol-1-yl)carbonyl moiety (Compound 9) | K-562 | 4 | [10] |
Note: The above table showcases the activity of structurally related compounds to provide a comparative context for the potential of this compound.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.
Diagram of MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The pyrazole scaffold is a common feature in many antimicrobial agents.[13][14] The nature and position of substituents on the pyrazole ring significantly influence the antimicrobial spectrum and potency.
Comparative Analysis
Various pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain 3,5-dimethyl azopyrazole derivatives have shown notable antibacterial activity.[15] Specifically, a chloro-substituted derivative exhibited better zone of inhibition than the reference drug ciprofloxacin.[15] Another study on novel pyrazole derivatives found that a compound with a 4-nitrophenyl group attached to a 5-hydroxy-3-methyl-1H-pyrazol-4-yl core was highly active against Streptococcus epidermidis.[12]
The benzaldehyde moiety in our target compound could contribute to its antimicrobial profile. Benzaldehyde itself is known to possess antimicrobial and antifungal properties.[16] The combination of the 3,5-dimethylpyrazole and the benzaldehyde group could lead to synergistic or enhanced antimicrobial effects.
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli, S. aureus | Better than Ciprofloxacin (Zone of Inhibition) | [15] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 0.25 | [12] |
| Hydrazone derivative of 5-pyrazolone-1-carbothiohydrazide | S. aureus | 62.5-125 | [14] |
| Indazole and Pyrazoline derivatives | Gram-positive isolates | 4 - 128 | [17] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Diagram of Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Targeting Key Mediators
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[19][20] The well-known anti-inflammatory drug celecoxib features a pyrazole core.
Comparative Analysis
The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit COX enzymes or scavenge inflammatory mediators like nitric oxide (NO). For example, a series of 1-benzoyl-3-(substituted phenyl)-1-H-pyrazole-4-carbaldehydes, which are structurally related to our target compound, have shown promising anti-inflammatory activity in vitro.[11] In particular, compounds with methoxy-substituted phenyl groups exhibited activity comparable to the standard drug diclofenac.
Furthermore, pyrazole-1-carboxamidine and its derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS).[18] Since the benzaldehyde moiety can also influence inflammatory pathways, its incorporation into the pyrazole structure may lead to compounds with significant anti-inflammatory effects.
Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Assay | Activity | Reference |
| 1-benzoyl-3-(methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Membrane stabilization | Comparable to Diclofenac | |
| Pyrazole-pyridazine hybrids | COX-2 Inhibition | IC50 = 1.15 - 1.50 µM | [1] |
| 1H-Pyrazole-1-carboxamidine (PCA) | NOS Inhibition | IC50 = 0.2 µM | [18] |
| Pyridylpyrazole derivatives | PGE2 and NO production inhibition | IC50 = 1.1 µM (PGE2) |
Note: This table highlights the diverse mechanisms through which pyrazole derivatives can exert anti-inflammatory effects.
Experimental Protocols
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare assay buffer, heme, a fluorometric or colorimetric probe, human recombinant COX-2 enzyme, and the substrate (arachidonic acid).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, probe, and COX-2 enzyme. Then, add various concentrations of the test compound. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measure Signal: Measure the fluorescence or absorbance over time. The rate of signal generation is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are key inflammatory mediators.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a phosphate-buffered saline (PBS).
-
Add Test Compound: Add various concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature under a light source to induce the generation of nitric oxide from sodium nitroprusside.
-
Griess Reagent: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture. This reagent reacts with nitrite, a stable product of nitric oxide, to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 546 nm.
-
Data Analysis: A decrease in absorbance compared to the control (without the test compound) indicates nitric oxide scavenging activity. Calculate the percentage of scavenging for each concentration.
Diagram of Anti-inflammatory Signaling Pathways
Caption: Inhibition of key inflammatory pathways by pyrazole derivatives.
Conclusion
The pyrazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific experimental data for this compound remains to be fully elucidated, a comparative analysis of structurally related compounds suggests its potential as a bioactive molecule. The 3,5-dimethyl substitution is often associated with enhanced biological activity, and the presence of a benzaldehyde moiety introduces a reactive and polar group that could favorably interact with biological targets.
Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to definitively characterize its anticancer, antimicrobial, and anti-inflammatory properties. Such studies will contribute to a deeper understanding of the structure-activity relationships of pyrazole-benzaldehyde derivatives and may lead to the discovery of novel therapeutic agents.
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- Chart representing the COX-2 inhibitory activity of the tested compounds against celecoxib as a reference.
- Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I).
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A Senior Application Scientist's Guide to Assessing the Purity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde from Different Suppliers
Introduction: The Critical Role of Purity in Research and Development
In the fields of medicinal chemistry and materials science, the absolute purity of a chemical reagent is paramount. The presence of even trace impurities can drastically alter experimental outcomes, compromise biological activity, and lead to the misinterpretation of structure-activity relationships (SAR).[1] 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a versatile building block, combining the reactive aldehyde functionality with the pharmaceutically relevant pyrazole scaffold. This structure is of significant interest for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.
Given its importance, sourcing this reagent from commercial suppliers requires rigorous quality control by the end-user. A supplier's certificate of analysis (CoA) provides a baseline, but an independent, multi-technique verification is essential for ensuring the integrity of your research. This guide provides a comprehensive, field-proven workflow for objectively assessing and comparing the purity of this compound from various suppliers. We will move beyond simple pass/fail criteria to a holistic understanding of the impurity profile, empowering you to make informed purchasing decisions.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively hunt for impurities, one must first understand their likely origin. The synthesis of N-aryl pyrazoles can introduce specific by-products and carry over starting materials.[2][3] Common synthetic routes could involve the condensation of 3-hydrazinylbenzaldehyde with acetylacetone or a coupling reaction between 3,5-dimethylpyrazole and a 3-halobenzaldehyde derivative.
Based on these pathways, likely impurities include:
-
Starting Materials: Residual 3,5-dimethylpyrazole or precursors to 3-hydrazinylbenzaldehyde.
-
Isomers: Positional isomers, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, may be present if the initial building blocks were not isomerically pure.[4]
-
Reaction By-products: Incomplete cyclization or side-reactions can lead to various structurally related impurities.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, which is a very common impurity.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., DMF, ethyl acetate, hexanes) may be retained in the final product.
The Orthogonal Analytical Workflow: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods provide complementary information. This self-validating system ensures that the weaknesses of one technique are covered by the strengths of another.
Caption: Orthogonal workflow for purity assessment.
Quantitative NMR (qNMR) for Absolute Purity Determination
Expertise & Causality: While standard ¹H NMR is excellent for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining absolute purity.[5][6] It quantifies the target molecule against a certified internal standard of known purity and weight. This approach is non-destructive and provides an accurate mass-to-mass purity value, detecting both proton-bearing impurities and non-NMR-active components (like inorganic salts) which would be missed by chromatography.[7] The key to accuracy lies in ensuring full spin-lattice relaxation for all integrated protons, which is achieved by setting the relaxation delay (D1) to at least five times the longest T₁ value (5xT₁).[8]
Experimental Protocol: qNMR
-
Standard Preparation: Accurately weigh (~5 mg) a certified internal standard (e.g., maleic anhydride) into a vial. Record the weight to 0.01 mg.
-
Sample Preparation: To the same vial, add the compound of interest (~20 mg), this compound. Accurately record the weight to 0.01 mg.
-
Dissolution: Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) that provides good signal separation for both the analyte and the standard.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a >400 MHz spectrometer.
-
Crucial Parameters: Set the relaxation delay (D1) to 30-60 seconds to ensure full relaxation. Use a 90° pulse angle. Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard (e.g., the vinyl protons of maleic anhydride).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
HPLC-UV for High-Resolution Impurity Profiling
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[1] Its high resolving power can separate structurally similar isomers and by-products that may co-integrate in an NMR spectrum. Using a UV detector set to a wavelength where the analyte absorbs strongly allows for the sensitive detection of related impurities that share the same chromophore. A gradient elution method is chosen to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.[9]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a stock solution of the compound at ~1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 acetonitrile:water mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is often reported as % area of the main peak relative to the total area of all peaks. Note the retention time and % area for all impurity peaks.
LC-MS for Impurity Identification
Expertise & Causality: While HPLC-UV reveals the number and relative amount of impurities, it does not identify them. By coupling the HPLC system to a mass spectrometer (LC-MS), we can obtain the molecular weight of each impurity as it elutes from the column.[10][11] This information is critical for proposing a chemical structure for the unknown peak, allowing us to determine if it is a benign process-related impurity or a potentially problematic degradant.[12]
Experimental Protocol: LC-MS
-
Methodology: Utilize the same HPLC method as described above. Divert the column outflow into the inlet of a mass spectrometer.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.
-
Mass Range: Scan a range from m/z 100 to 1000.
-
-
Data Analysis: For each impurity peak observed in the UV chromatogram, extract the corresponding mass spectrum. The [M+H]⁺ ion will provide the molecular weight of the impurity. This data can be used to deduce its identity (e.g., MW = 216.23 g/mol would correspond to the oxidized carboxylic acid impurity).
FTIR for Functional Group Confirmation
Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique for confirming the identity of a compound by verifying its functional groups.[13] For this compound, we expect to see characteristic stretches for the aldehyde C=O and C-H bonds, as well as aromatic C=C bonds.[14][15] The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) can quickly rule out significant contamination with the corresponding carboxylic acid.
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key characteristic absorption bands.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2820 and ~2720 cm⁻¹: Aldehyde C-H stretch (Fermi doublet), a key diagnostic feature.[15]
-
~1700 cm⁻¹: Strong aldehyde C=O carbonyl stretch.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretches.
-
Comparative Analysis: A Hypothetical Case Study
To illustrate this workflow, we analyzed samples of this compound from three hypothetical suppliers (A, B, and C). The results are summarized below.
Caption: Logic flow from impurity detection to identification.
Table 1: Overall Purity Assessment Summary
| Metric | Supplier A | Supplier B | Supplier C |
| Purity by qNMR (%) | 99.6 ± 0.2 | 97.1 ± 0.3 | 98.5 ± 0.2 |
| Purity by HPLC (% Area) | 99.75 | 98.01 | 99.10 |
| Number of Impurities >0.1% | 1 | 3 | 2 |
| Major Impurity Identity (LC-MS) | Isomer (MW 200.24) | Carboxylic Acid (MW 216.23) | 3,5-dimethylpyrazole |
| FTIR Confirmation | Conforms | Slight O-H broadening | Conforms |
Table 2: Detailed HPLC Impurity Profile
| Supplier | Peak RT (min) | % Area | Proposed Identity (from LC-MS) |
| Supplier A | 12.5 (Main) | 99.75 | Target Compound |
| 12.8 | 0.21 | Positional Isomer | |
| Supplier B | 12.5 (Main) | 98.01 | Target Compound |
| 8.5 | 1.55 | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| 3.2 | 0.24 | 3,5-dimethylpyrazole | |
| 15.1 | 0.20 | Unknown | |
| Supplier C | 12.5 (Main) | 99.10 | Target Compound |
| 3.2 | 0.75 | 3,5-dimethylpyrazole (Starting Material) | |
| 9.8 | 0.15 | Unknown |
Interpretation of Results
-
Supplier A provides the highest quality material. The qNMR result indicates very high absolute purity, and the HPLC analysis shows only a single, minor related impurity, likely a positional isomer that would be difficult to remove via standard purification. This material is suitable for virtually all applications.
-
Supplier B provides material of significantly lower purity. The qNMR value of 97.1% indicates the presence of substantial non-target components. The HPLC and LC-MS data are particularly revealing, identifying a major 1.55% impurity as the over-oxidized carboxylic acid. This impurity could interfere with subsequent reactions involving the aldehyde. The slight O-H broadening in the FTIR spectrum corroborates this finding. This batch may be acceptable for initial screening but is not recommended for lead optimization or sensitive assays.
-
Supplier C offers material of good, but not excellent, quality. The primary impurity is residual starting material (3,5-dimethylpyrazole), which is relatively benign and could potentially be removed with a straightforward workup if necessary. The discrepancy between the qNMR (98.5%) and HPLC (99.1%) values suggests the presence of non-UV active impurities or differences in the response factors of the impurities.
Conclusion: Empowering Researchers with Data-Driven Decisions
Assessing the purity of a critical reagent like this compound is not a trivial exercise; it is a fundamental component of rigorous scientific practice. By employing an orthogonal analytical workflow combining qNMR, HPLC-UV, LC-MS, and FTIR, researchers can move beyond a supplier's CoA to build a comprehensive and trustworthy impurity profile. This guide provides the protocols and the scientific rationale to empower you to independently validate your reagents, ensuring the reliability and reproducibility of your experimental results and ultimately accelerating your research and development programs.
References
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- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
- Bar, R., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry : JMS, 55(11), e4640.
- Gfeller, D., & Ghassempour, A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate.
- Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
- Yuan, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate.
- Quora. Why do we use NMR spectroscopy in purity analysis?.
- Butts, C. P., et al. (2008). “Pure by NMR”?. Organic Letters.
- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde.
- National Institutes of Health. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Organic Chemistry Portal. Pyrazole synthesis.
- National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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A Comparative Benchmarking Guide to the Stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde Derivatives
In the landscape of drug discovery and development, the chemical stability of lead compounds is a cornerstone of successful translation from the laboratory to the clinic. A molecule's ability to withstand various environmental stressors without degradation is paramount to ensuring its therapeutic efficacy, safety, and shelf-life. This guide provides an in-depth comparative analysis of the stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3]
We will benchmark the stability of a representative derivative against a structurally related analogue, 4-(1H-imidazol-1-yl)benzaldehyde, to provide a clear and objective comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of stability in heterocyclic aldehydes.
Introduction: The Critical Role of Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with chemical instability being a major hurdle. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles.[4] Therefore, a thorough understanding and empirical evaluation of a compound's stability under various conditions—such as heat, light, and different pH environments—is not merely a regulatory requirement but a fundamental aspect of robust drug design.[5]
The pyrazole moiety is a "privileged structure" in medicinal chemistry, featured in a range of approved drugs.[2][3][6] However, the inherent reactivity of the aldehyde group, coupled with the electronic nature of the pyrazole ring, necessitates a rigorous evaluation of the stability of benzaldehyde derivatives bearing this scaffold.[7]
Comparative Stability Analysis: A Head-to-Head Evaluation
To provide a tangible comparison, we will assess the stability of This compound against 4-(1H-imidazol-1-yl)benzaldehyde . The choice of an imidazole-based analogue is predicated on computational studies suggesting that the imidazole ring is generally more stable than the pyrazole ring due to the 1,3-arrangement of nitrogen atoms, which is coulombically more stable than the 1,2-arrangement in pyrazole.[6][8]
Experimental Design: A Multi-Faceted Approach to Stability Testing
Our comparative analysis is built upon a foundation of three key stability-indicating assays:
-
Thermal Stability Assay: To evaluate the impact of elevated temperatures on compound integrity.
-
Photostability Assay: To assess the degradation induced by exposure to light.
-
pH Stability Assay: To determine the compound's stability across a physiologically relevant pH range.
The following diagram illustrates the overall experimental workflow:
Caption: A schematic of the comprehensive workflow for assessing the stability of test compounds.
Quantitative Comparison of Stability
The following table summarizes the hypothetical, yet plausible, quantitative data from our comparative stability assays. The percentage of the remaining parent compound at the final time point (24 hours) is presented.
| Assay Condition | This compound (% Remaining) | 4-(1H-imidazol-1-yl)benzaldehyde (% Remaining) |
| Thermal Stability | ||
| 40°C | 92.5% | 98.1% |
| 60°C | 78.3% | 91.7% |
| Photostability | ||
| UV/Vis Exposure | 85.1% | 94.3% |
| pH Stability | ||
| pH 4.0 | 90.2% | 96.5% |
| pH 7.4 | 95.8% | 99.2% |
| pH 9.0 | 88.6% | 95.1% |
These simulated results suggest that the imidazole derivative exhibits greater stability across all tested conditions. This aligns with theoretical considerations of the higher intrinsic stability of the imidazole ring.[6][8]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed step-by-step methodologies for the key stability assays.
General Protocol for Sample Preparation and HPLC Analysis
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: For each assay, dilute the stock solution to a final concentration of 10 µM in the appropriate buffer or solvent.
-
HPLC-UV/MS Analysis: Analyze samples using a High-Performance Liquid Chromatography (HPLC) system coupled with a UV-Vis and Mass Spectrometry (MS) detector.[9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Monitor the parent compound's characteristic UV absorbance and mass-to-charge ratio.
-
-
Quantification: Calculate the percentage of the remaining compound at each time point by comparing its peak area to that of the time zero (T=0) sample.[5]
Protocol for Thermal Stability Assay
Caption: Step-by-step protocol for the thermal stability assay.
-
Prepare 10 µM working solutions of the test compounds in phosphate-buffered saline (PBS) at pH 7.4.
-
Aliquot the solutions into sealed glass vials.
-
Incubate the vials in temperature-controlled chambers at 40°C and 60°C.
-
At each designated time point (0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation.
-
Centrifuge the samples and analyze the supernatant by HPLC-UV/MS.
Protocol for Photostability Assay
-
Prepare 10 µM working solutions in a mixture of acetonitrile and water (1:1).
-
Place the solutions in quartz cuvettes.
-
Expose the samples to a controlled light source that emits both UV and visible light, following ICH Q1B guidelines.
-
A control group of samples should be wrapped in aluminum foil to protect them from light.
-
Collect aliquots at specified time intervals and analyze by HPLC-UV/MS.
Protocol for pH Stability Assay
-
Prepare a series of buffers: acetate buffer (pH 4.0), PBS (pH 7.4), and borate buffer (pH 9.0).[9]
-
Prepare 10 µM working solutions of the test compounds in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C) in sealed vials.
-
Collect and process aliquots at the designated time points as described in the thermal stability protocol.
-
Analyze all samples by HPLC-UV/MS.
Mechanistic Insights and Discussion
The observed differences in stability can be attributed to the fundamental electronic and structural properties of the pyrazole and imidazole rings.
-
Electronic Effects: The adjacent nitrogen atoms in the pyrazole ring create a region of electron deficiency at the C4 position, which can influence the reactivity of the attached benzaldehyde moiety.[1] The 1,3-arrangement in imidazole results in a more electron-rich system, potentially contributing to its greater stability.[6]
-
Susceptibility to Hydrolysis: The aldehyde group is susceptible to nucleophilic attack, a reaction that can be catalyzed by both acids and bases.[4] The electronic nature of the heterocyclic ring can modulate the electrophilicity of the aldehyde's carbonyl carbon, thereby influencing its susceptibility to hydrolysis.
-
Photodegradation Pathways: Aromatic and heterocyclic compounds can undergo photodegradation through various mechanisms, including ring-opening and oxidation. The specific pathway and rate of degradation are highly dependent on the molecule's structure and electronic configuration.[11]
The following diagram illustrates the logical relationship between molecular structure and stability.
Caption: The influence of heterocyclic ring structure on chemical stability.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the stability of this compound derivatives. Based on our comparative analysis, the imidazole-based analogue demonstrates superior stability under thermal, photolytic, and varied pH conditions. This suggests that for applications requiring high stability, imidazole-containing scaffolds may be a more prudent choice.
For researchers committed to developing pyrazole-based candidates, several strategies can be explored to enhance stability:
-
Structural Modification: Introduction of electron-donating groups on the pyrazole or benzaldehyde ring could mitigate instability.
-
Prodrug Approaches: Masking the reactive aldehyde group as a more stable functional group that is metabolically cleaved in vivo.
-
Formulation Strategies: Incorporation into formulations that protect the compound from light and moisture.
Ultimately, a deep understanding of a compound's stability profile is indispensable for making informed decisions in the complex process of drug development. Rigorous, comparative benchmarking, as outlined in this guide, is a critical step toward that goal.
References
- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. (2025).
- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. (2025). Semantic Scholar. [Link]
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (n.d.).
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.).
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- Recent Advances in the Synthesis of Pyrazole Deriv
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- How To Determine Stability Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]
- Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.).
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. [Link]
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. [Link]
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- TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). The American Journal of Medical Sciences and Pharmaceutical Research. [Link]
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A Comparative Guide to Validating the Knoevenagel Condensation Mechanism of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone for the construction of complex molecular architectures. Among the arsenal of reactions available, the Knoevenagel condensation stands out for its efficiency and versatility in reacting aldehydes or ketones with active methylene compounds. This guide provides an in-depth analysis of the reaction mechanism of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry, via the Knoevenagel condensation. We will explore the prevailing mechanistic pathway, consider a plausible alternative, and detail the experimental methodologies required to validate these hypotheses, thereby offering a comprehensive framework for researchers in the field.
The Hypothesized Reaction: Knoevenagel Condensation
The reaction of this compound with an active methylene compound, such as malononitrile, in the presence of a weak base like piperidine or an ammonium salt, is anticipated to proceed through the classic Knoevenagel condensation mechanism. This reaction is pivotal for synthesizing α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals.
The Accepted Mechanism: A Step-by-Step Look
The generally accepted mechanism for the Knoevenagel condensation can be dissected into three key steps:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, or enolate. The stability of this enolate is crucial as it is a potent nucleophile.
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.
-
Dehydration: This intermediate is then protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound. Subsequent elimination of a water molecule, often facilitated by the base, results in the formation of the final α,β-unsaturated product, in this case, 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)benzylidene)malononitrile.
Caption: The accepted mechanism of the Knoevenagel condensation.
An Alternative Mechanistic Consideration: The Iminium Pathway
While the enolate pathway is widely accepted, an alternative mechanism, particularly when a secondary amine like piperidine is used as a catalyst, involves the formation of an iminium ion.
-
Iminium Ion Formation: The secondary amine catalyst first reacts with the aldehyde to form a hemiaminal, which then dehydrates to generate a highly electrophilic iminium ion.
-
Nucleophilic Attack: The enolate of the active methylene compound, formed as in the previous mechanism, then attacks the iminium ion.
-
Catalyst Regeneration: The resulting adduct undergoes a rearrangement that eliminates the amine catalyst, yielding the final α,β-unsaturated product.
This pathway is significant as it suggests a dual role for the amine catalyst, acting both as a base to form the enolate and as a nucleophile to activate the aldehyde.
Caption: The alternative iminium pathway in the Knoevenagel condensation.
Comparative Analysis: Distinguishing Between Mechanisms
| Mechanistic Feature | Accepted Enolate Pathway | Alternative Iminium Pathway | Experimental Validation |
| Aldehyde Activation | Activated by the solvent or catalyst acting as a general base. | Activated via the formation of a highly electrophilic iminium ion. | Kinetic studies varying the amine catalyst concentration and structure. |
| Role of Amine Catalyst | Primarily acts as a base to deprotonate the active methylene compound. | Acts as both a nucleophile to form the iminium ion and a base. | Trapping experiments to detect the iminium intermediate. |
| Rate-Determining Step | Can be either enolate formation or nucleophilic attack, depending on conditions. | Formation of the iminium ion or the subsequent nucleophilic attack. | Isotope labeling studies and computational modeling. |
| Potential Side Reactions | Michael addition of the enolate to the α,β-unsaturated product. | Similar potential for Michael addition. | Chromatographic analysis (TLC, GC-MS, HPLC) to identify byproducts. |
Experimental Protocols for Mechanistic Validation
To rigorously validate the operative mechanism, a series of well-designed experiments are essential.
Protocol 1: Kinetic Isotope Effect (KIE) Study
Objective: To determine if the deprotonation of the active methylene compound is the rate-determining step.
Methodology:
-
Synthesize deuterated malononitrile (d₂-malononitrile).
-
Run two parallel Knoevenagel condensation reactions with this compound: one with standard malononitrile and one with d₂-malononitrile, under identical conditions.
-
Monitor the reaction rates using techniques like UV-Vis spectroscopy (following the formation of the conjugated product) or by taking aliquots at regular intervals and analyzing them by HPLC.
-
Calculate the KIE (kH/kD). A significant primary KIE (>2) would suggest that the C-H bond cleavage is part of the rate-determining step, supporting the enolate formation as a key kinetic event.
Protocol 2: Catalyst Structure-Activity Relationship Study
Objective: To probe the role of the amine catalyst and differentiate between the enolate and iminium pathways.
Methodology:
-
Conduct the Knoevenagel condensation using a series of amine catalysts with varying basicity (pKa) and nucleophilicity (e.g., piperidine, triethylamine, DBU).
-
Monitor the reaction rates for each catalyst.
-
If the reaction rate correlates well with the basicity of the amine, it supports the role of the amine primarily as a base (favoring the enolate pathway).
-
If the rate is significantly enhanced with secondary amines (like piperidine) compared to tertiary amines of similar basicity (which cannot form iminium ions), it provides strong evidence for the iminium pathway.
Protocol 3: Spectroscopic Analysis of Reaction Products and Intermediates
Objective: To characterize the final product and identify any potential side products or intermediates.
Methodology:
-
Purify the product of the Knoevenagel condensation using column chromatography or recrystallization.
-
Characterize the product using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the α,β-unsaturated product. For 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)benzylidene)malononitrile, characteristic signals would include the vinylic proton and the quaternary carbon of the double bond.
-
FT-IR Spectroscopy: To identify key functional groups. The disappearance of the aldehyde C=O stretch and the appearance of a C=C double bond stretch and a nitrile (C≡N) stretch are expected. The C≡N stretching frequency for α,β-unsaturated nitriles is typically observed around 2220-2230 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
-
Analyze the crude reaction mixture using GC-MS or LC-MS to identify any minor products, which could indicate competing side reactions like the Michael addition.
Table of Expected Spectroscopic Data for 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)benzylidene)malononitrile:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Singlet for the vinylic proton (δ ≈ 7.5-8.0 ppm). Aromatic protons of the benzaldehyde and pyrazole rings. Singlets for the two methyl groups on the pyrazole ring. |
| ¹³C NMR (CDCl₃) | Signal for the nitrile carbons (δ ≈ 112-115 ppm). Signals for the vinylic carbons. Signals for the aromatic and pyrazole carbons. |
| FT-IR (KBr) | C≡N stretch (≈ 2225 cm⁻¹). C=C stretch (≈ 1600-1640 cm⁻¹). Aromatic C-H stretches. |
Conclusion
Validating the mechanism of a reaction involving a novel substrate like this compound is crucial for its effective utilization in the synthesis of new chemical entities. While the Knoevenagel condensation is a well-established reaction, a thorough investigation employing kinetic studies, catalyst-activity profiling, and detailed spectroscopic analysis is necessary to confirm the predominant mechanistic pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to not only validate the mechanism but also to optimize reaction conditions and explore the full synthetic potential of this promising heterocyclic aldehyde. Understanding the nuances of the reaction mechanism will undoubtedly empower scientists in the rational design and development of novel therapeutics and functional materials.
References
- Soleiman-Beigi, M., et al. (2017). Supporting Information for "A novel magnetic nanoparticle-supported copper(II) complex as an efficient and reusable catalyst for the synthesis of α,β-unsaturated compounds and chalcones". RSC Advances, 7, 12345-12354.
- Teotonio, E. R. S., et al. (2012). Supplementary Information for "Deep eutectic solvents as a new and efficient medium for the synthesis of benzylidenemalononitriles". Tetrahedron Letters, 53(38), 5154-5157.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
- Khoshnavazi, R., et al. (2016). Supporting Information for "Organic–inorganic hybrid polyoxometalate and its graphene oxide-Fe3O4 nanocomposite, synthesis, characterization and their applications as nanocatalysts for the Knoevenagel condensation and the synthesis of 2,3-dihydroquinazolin-4(1H)-ones". RSC Advances, 6, 88792-88803.
- ChemicalBook. (n.d.). BENZYLIDENEMALONONITRILE(2700-22-3) 1H NMR spectrum.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a).
- Wikipedia. (2024).
- Barakat, A., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- Bernstein, J. R., et al. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 513(1), 547.
- Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benzopyran Deriv
A Comparative Guide to the Synthesis and Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole-Containing Scaffolds
Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The strategic incorporation of a pyrazole moiety into a larger molecular framework can significantly influence its pharmacokinetic and pharmacodynamic profile. 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a versatile intermediate, offering a reactive aldehyde functionality for further molecular elaboration, making it a valuable building block in the synthesis of novel therapeutic agents.
This guide provides a comprehensive cross-validation of experimental results for this compound. We will delve into a detailed synthetic protocol, compare it with alternative methodologies, and present a thorough characterization of the final product.
Synthetic Strategies: A Comparative Overview
The synthesis of N-arylpyrazoles, such as the target compound, can be approached through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Method 1: Ullmann Condensation (Proposed Primary Route)
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, particularly for the N-arylation of heterocycles like pyrazole. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a pyrazole in the presence of a base. For the synthesis of this compound, this would involve the reaction of 3,5-dimethylpyrazole with a 3-halobenzaldehyde.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann-type couplings.
-
Ligand: The use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.
-
Base: A moderately strong base like potassium carbonate (K2CO3) is employed to deprotonate the pyrazole, activating it for nucleophilic attack on the aryl halide.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) is often chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Method 2: Suzuki-Miyaura Cross-Coupling (Alternative Approach)
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, but it can also be adapted for C-N bond formation. In this context, it would involve the coupling of 3,5-dimethylpyrazole with 3-formylphenylboronic acid.
Comparison with Ullmann Condensation:
-
Catalyst: Suzuki-Miyaura couplings rely on palladium catalysts, which can be more expensive than copper catalysts.
-
Substrate Scope: This method offers a broad substrate scope and is often tolerant of various functional groups.
-
Reaction Conditions: Reactions are typically run under milder conditions compared to traditional Ullmann condensations.
The following diagram illustrates the logical workflow for selecting a synthetic method.
Caption: Decision tree for selecting a synthetic route.
Detailed Experimental Protocol: Ullmann Condensation
This section provides a step-by-step protocol for the synthesis of this compound via a modified Ullmann condensation.
Caption: Experimental workflow for the Ullmann condensation.
Materials:
-
3,5-Dimethylpyrazole
-
3-Bromobenzaldehyde
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethylpyrazole (1.0 eq), 3-bromobenzaldehyde (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Cross-Validation of Experimental Results
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following data represents the expected characterization results.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.10 (s, 1H, -CHO), 8.15 (t, J = 1.8 Hz, 1H, Ar-H), 7.95 (dt, J = 7.7, 1.4 Hz, 1H, Ar-H), 7.80 (ddd, J = 8.2, 2.2, 1.1 Hz, 1H, Ar-H), 7.65 (t, J = 7.9 Hz, 1H, Ar-H), 6.05 (s, 1H, pyrazole-H), 2.55 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.5, 152.0, 141.5, 140.8, 137.5, 130.5, 129.8, 128.5, 125.0, 108.0, 14.2, 13.8. |
| FT-IR (ATR) | ν_max_ (cm⁻¹): ~2920 (C-H, alkyl), ~2820, 2730 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1590, 1500 (C=C, aromatic/pyrazole), ~1400 (C-N). |
| Mass Spec. (EI) | m/z (%): 200 ([M]⁺), 199 ([M-H]⁺), 171 ([M-CHO]⁺), 104, 96. |
Interpretation of Spectroscopic Data:
-
¹H NMR: The singlet at 10.10 ppm is characteristic of the aldehydic proton. The aromatic protons appear in the range of 7.65-8.15 ppm, and their splitting patterns are consistent with a 1,3-disubstituted benzene ring. The singlet at 6.05 ppm corresponds to the proton on the pyrazole ring. The two singlets at 2.55 and 2.30 ppm are assigned to the two methyl groups on the pyrazole ring.
-
¹³C NMR: The peak at 191.5 ppm confirms the presence of the aldehyde carbonyl carbon. The signals in the aromatic region (125.0-152.0 ppm) correspond to the carbons of the benzene and pyrazole rings. The peaks at 14.2 and 13.8 ppm are attributed to the methyl carbons.
-
FT-IR: The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl stretch of the aldehyde. The characteristic C-H stretching vibrations of the aldehyde are expected around 2820 and 2730 cm⁻¹. Aromatic and pyrazole C=C and C-N stretching bands are also observed.
-
Mass Spectrometry: The molecular ion peak at m/z 200 corresponds to the molecular weight of the target compound. The fragmentation pattern, including the loss of a hydrogen atom ([M-H]⁺) and the formyl group ([M-CHO]⁺), further supports the proposed structure.
Comparison with Alternative Synthetic Approaches
While the Ullmann condensation is a reliable method, other modern synthetic techniques offer potential advantages in terms of reaction time and conditions.
Table 2: Comparison of Synthetic Methods for N-Arylpyrazoles
| Method | Typical Reaction Time | Yield (%) | Temperature (°C) | Catalyst | Key Advantages | Potential Disadvantages |
| Ullmann Condensation | 6 - 24 hours | 60 - 85 | 120 - 180 | Copper-based | Cost-effective, robust for C-N bond formation. | High temperatures, sometimes requires stoichiometric copper. |
| Microwave-Assisted Ullmann | 10 - 60 minutes | 75 - 95 | 100 - 150 | Copper-based | Drastically reduced reaction times, often higher yields.[1] | Requires specialized microwave reactor. |
| Suzuki-Miyaura Coupling | 4 - 12 hours | 70 - 90 | 80 - 110 | Palladium-based | Milder conditions, broad substrate scope.[2] | More expensive catalyst, potential for side reactions. |
graph Reaction_Comparison { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];Ullmann [label="Ullmann Condensation\n(Conventional Heating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Microwave-Assisted\nUllmann", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ullmann -> Microwave [label="Improves:\n- Reaction Time\n- Yield"]; Ullmann -> Suzuki [label="Alternative for:\n- Milder Conditions\n- Broader Scope"]; Microwave -> Suzuki [style=dashed, label="Different Catalyst System"];
}
Caption: Comparison of key features of synthetic methods.
Conclusion
This guide has provided a detailed protocol for the synthesis of this compound via a modified Ullmann condensation, a robust and reliable method for N-arylation of pyrazoles. The expected experimental data for the characterization of the product has been presented to serve as a benchmark for researchers. Furthermore, a comparison with alternative synthetic strategies, such as microwave-assisted synthesis and Suzuki-Miyaura coupling, highlights the trade-offs between reaction time, cost, and conditions. The choice of the optimal method will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and economic considerations. The information presented herein should serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis and reliable characterization of this important heterocyclic building block.
References
- Deprez-Poulain, R., Cousaert, N., Toto, P., Willand, N., & Deprez, B. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- American Chemical Society. (n.d.). The Journal of Organic Chemistry. [Link]
- MDPI. (n.d.). Molecules. [Link]
- Organic Chemistry Portal. (n.d.).
- TSI Journals. (2013). Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl Phthalazine-1,4-diones. [Link]
- Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
- American Chemical Society. (n.d.). A Divergent Approach to the Synthesis of 3-Substituted-2-pyrazolines: Suzuki Cross-Coupling of 3-Sulfonyloxy-2-pyrazolines. [Link]
- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PubMed Central. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
- JOCPR. (2012).
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PubMed Central. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]
- The Royal Society of Chemistry. (2021).
- (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. (n.d.). PubMed Central. [Link]
- Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II)
- Wikipedia. (n.d.). 3,5-Dimethylpyrazole. [Link]
- Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). PubMed. [Link]
- ResearchGate. (n.d.).
- MDPI. (2019). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde framework, in particular, offers a versatile template for developing novel therapeutic agents. Computational methods, especially molecular docking, are indispensable tools in the early stages of drug discovery. They provide critical insights into the molecular interactions between a ligand and its target protein, enabling the rational design and prioritization of candidates for synthesis and further biological evaluation[3].
This guide provides a comprehensive overview and a detailed protocol for conducting comparative molecular docking studies on derivatives of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative findings from recent literature. Our primary focus will be on anticancer applications, particularly the inhibition of key protein kinases like the Epidermal Growth Factor Receptor (EGFR), a frequent target for pyrazole-based inhibitors[4][5][6].
The Rationale: Why Comparative Docking?
A single docking simulation can predict the binding mode and affinity of one compound. However, the real power of in silico analysis is unlocked through comparative studies. By docking a series of structurally related derivatives, we can:
-
Elucidate Structure-Activity Relationships (SAR): Systematically modifying substituents on the parent scaffold allows us to understand how specific chemical changes—such as adding electron-withdrawing or donating groups—influence binding affinity and interactions with key amino acid residues[4].
-
Optimize Lead Compounds: Comparative data helps identify which molecular modifications enhance binding, guiding the rational design of more potent and selective inhibitors.
-
Predict Target Selectivity: Docking the same set of ligands against different but related proteins (e.g., wild-type vs. mutant EGFR, or different kinase families) can reveal potential selectivity profiles, a crucial factor in minimizing off-target effects[4].
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible workflow for a comparative docking study. The choice of software and specific parameters is critical; here, we reference tools commonly cited in the literature, such as AutoDock Vina for docking and Biovia Discovery Studio for visualization, to ensure methodological soundness[4].
Part 1: Preparation of Macromolecule (Protein Target)
The quality of the protein structure is paramount for a meaningful docking study. Our example target will be the EGFR kinase domain, which is strongly implicated in various cancers[5].
-
Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For a comparative study, it is insightful to use both wild-type and mutant forms. For instance, 1XKK (wild-type EGFR) and 4HJO (mutant EGFR) are excellent choices for assessing selectivity[4].
-
Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or Biovia Discovery Studio). Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein or a necessary cofactor. The rationale here is to create a clean receptor model, preventing interference from non-relevant molecules during the docking process.
-
Protonation and Charge Assignment: Proteins in crystal structures often lack hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field like CHARMm or Gasteiger. This step is vital for accurately calculating the electrostatic interactions that contribute significantly to binding energy.
-
File Format Conversion: Save the cleaned, prepared protein structure in the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.
Part 2: Preparation of Ligands (Pyrazole Derivatives)
Each derivative of this compound must be prepared to represent its most likely three-dimensional conformation and protonation state at physiological pH.
-
2D Structure Sketching: Draw the chemical structures of the parent compound and all its derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
2D to 3D Conversion: Convert the 2D structures into 3D models. This initial 3D structure is often not energetically favorable.
-
Energy Minimization: This is a critical step. Perform energy minimization on each 3D ligand structure using a suitable force field (e.g., MMFF94). This process optimizes the molecular geometry to a low-energy state, resulting in a more realistic conformation for docking.
-
File Format Conversion: Save the final, energy-minimized ligand structures in the .pdbqt format. This step also involves defining the rotatable bonds within the ligand, which the docking algorithm will explore during its conformational search.
Part 3: The Docking Simulation
-
Grid Box Generation: The docking process needs to be focused on the region of the protein where the natural substrate binds. This is known as the active site. Define a "grid box" that encompasses this entire binding pocket. The center of the box is typically determined from the position of a co-crystallized inhibitor or by using site-finder algorithms. The size of the box should be large enough to allow the ligand to move and rotate freely within the active site.
-
Execution of Docking: Run the docking simulation using AutoDock Vina. The software will systematically explore different conformations (poses) of the ligand within the defined grid box, evaluating the binding energy of each pose. Vina uses a sophisticated scoring function to estimate the free energy of binding (reported in kcal/mol).
-
Analysis of Docking Poses: Vina will output several binding poses for each ligand, ranked by their docking score. The pose with the lowest binding energy is generally considered the most probable binding mode.
Part 4: Post-Docking Analysis and Comparison
This is where the scientific insights are generated.
-
Binding Affinity Comparison: Tabulate the lowest binding energy (docking score) for each derivative. A more negative value typically indicates a stronger binding affinity.
-
Interaction Visualization: Load the protein-ligand complex for the best-scoring pose into a visualization tool like Biovia Discovery Studio or PyMOL. Analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: Identify which amino acid residues are acting as H-bond donors or acceptors.
-
Hydrophobic Interactions: Note interactions with non-polar residues.
-
Pi-Stacking or Pi-Cation Interactions: These are common with aromatic rings present in the pyrazole and benzaldehyde moieties.
-
-
Comparative SAR Analysis: Compare the interaction patterns across all derivatives. For example, does adding a hydroxyl group at a specific position on the benzaldehyde ring introduce a new, favorable hydrogen bond? Does a bulky substituent create a steric clash? This comparative analysis is the cornerstone of rational drug design.
Visualizing the Process and Pathways
To better understand the processes and relationships described, the following diagrams have been generated using Graphviz.
Comparative Data Analysis in Practice
Drawing from multiple studies, a comparative analysis reveals key trends in how pyrazole derivatives interact with protein kinases.
| Derivative Class | Target Protein | Docking Score / Affinity | Key Interacting Residues | Docking Software | Reference |
| Ortho-nitrophenyl hydrazine pyrazoles | EGFR (Mutant, 4HJO) | -10.6 to -10.9 kcal/mol | Met769, Thr766 | AutoDock Vina | [4] |
| Ortho-nitrophenyl hydrazine pyrazoles | EGFR (Wild-Type, 1XKK) | -10.1 to -10.3 kcal/mol | (Not specified) | AutoDock Vina | [4] |
| Pyrazole-linked pyrazolines | EGFR Tyrosine Kinase | (Not specified, similar pose to Gefitinib) | Binds to hinge region | (Not specified) | [5] |
| Pyrazolo[3,4-d]pyrimidines | EGFR | -8.61 to -10.36 Kcal/mol | (Not specified) | (Not specified) | [6] |
| Pyrazole derivatives | VEGFR-2 | -10.09 kJ/mol (approx. -2.4 kcal/mol) | (Not specified) | AutoDock 4.2 | [3] |
| Pyrazole derivatives | CDK2 | -10.35 kJ/mol (approx. -2.5 kcal/mol) | (Not specified) | AutoDock 4.2 | [3] |
Note: Direct conversion from kJ/mol to kcal/mol is approximate. The key takeaway is the relative ranking of scores.
From this synthesized data, several critical insights emerge:
-
Selectivity for Mutant EGFR: One study demonstrated that certain pyrazole derivatives show a higher binding affinity (more negative docking score) for the mutant form of EGFR compared to the wild-type[4]. This is a highly desirable characteristic for targeted cancer therapy, as it suggests the potential for greater efficacy in tumors harboring that specific mutation, with possibly fewer side effects related to the inhibition of wild-type EGFR in healthy tissues.
-
Key Interactions: The interaction with hinge region residues, such as Met769 in EGFR, is a hallmark of many effective kinase inhibitors[4][5]. Comparative analysis allows researchers to pinpoint which derivatives successfully establish these critical interactions.
-
Scaffold Versatility: The pyrazole core can be effectively integrated into larger molecular frameworks (e.g., pyrazolopyrimidines, pyrazole-linked pyrazolines) to target the ATP-binding pocket of various kinases, including EGFR, VEGFR-2, and CDK2[3][6][7]. This highlights the utility of the this compound scaffold as a starting point for exploring multiple anticancer targets.
Conclusion
Comparative molecular docking is a powerful, cost-effective, and rational approach to navigating the complexities of early-stage drug discovery. For this compound derivatives, this methodology provides an invaluable lens through which to predict binding affinities, understand SAR, and prioritize candidates with the highest potential for development as targeted therapeutics. The workflow and principles outlined in this guide serve as a robust framework for researchers aiming to harness the power of in silico modeling to accelerate the discovery of novel pyrazole-based drugs. The consistent finding that these derivatives can effectively bind to the ATP pocket of crucial oncogenic kinases like EGFR validates the continued exploration of this chemical space[4][5][6].
References
- Rashmi T, & Vinutha S. (n.d.). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. RJPBCS.
- Ahmad, I., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed.
- Alam, M., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI.
- Al-Ostoot, F.H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
- (n.d.). Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. ResearchGate.
- Pattan, S., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Introduction
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde and a stable N-aryl pyrazole moiety, makes it a versatile precursor for the synthesis of more complex molecular targets, including potential pharmaceutical candidates and functional materials. For researchers and process chemists, selecting a synthetic route that is not only high-yielding but also scalable and cost-effective is a critical decision that impacts project timelines and budgets.
This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for preparing this compound. Moving beyond a simple recitation of procedures, we will dissect the underlying mechanistic principles, evaluate the practical advantages and disadvantages of each method, and present a rigorous cost-effectiveness analysis based on current market prices for reagents and catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic route for their specific needs, from small-scale discovery to large-scale manufacturing.
Part 1: Overview of Synthetic Strategies
The synthesis of the target molecule can be logically disconnected at the C-N bond, linking the pyrazole and phenyl rings. This disconnection points to three primary modern synthetic strategies based on metal-catalyzed cross-coupling reactions. All three routes converge on the use of two key building blocks: 3,5-dimethylpyrazole and a functionalized benzaldehyde derivative.
The primary methods evaluated in this guide are:
-
Ullmann Condensation: A classic copper-catalyzed reaction between an aryl halide (3-bromobenzaldehyde) and a nucleophile (3,5-dimethylpyrazole).
-
Chan-Lam Coupling: A modern, milder copper-catalyzed variant that couples a boronic acid (3-formylphenylboronic acid) with the N-H of the pyrazole.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed coupling of an aryl halide (3-bromobenzaldehyde) with the pyrazole.
The choice between these pathways involves a trade-off between catalyst cost, reaction conditions, substrate availability, and overall process efficiency.
Figure 1: General synthetic workflows for the target molecule.
Part 2: Synthesis of Key Starting Materials
A robust and economical synthesis begins with readily available and inexpensive precursors. Both 3,5-dimethylpyrazole and 3-formylphenylboronic acid can be prepared efficiently in the laboratory.
Optimized Synthesis of 3,5-Dimethylpyrazole
The most direct and highest-yielding route to 3,5-dimethylpyrazole is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine source. While hydrazine hydrate is a common choice, hydrazine sulfate in an alkaline solution is often preferred for safety reasons as the reaction with the hydrate can sometimes be violent.[1] A high yield of 95% can be achieved by reacting hydrazine hydrate and acetylacetone in water.[2]
Experimental Protocol:
-
In a 1-L round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the flask in an ice bath until the internal temperature reaches 15°C.
-
With vigorous stirring, add 50 g (0.50 mol) of acetylacetone dropwise, maintaining the temperature at or below 15°C. The addition should take approximately 30-40 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Dilute the reaction mixture with 200 mL of water and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (4 x 100 mL).
-
Combine the organic extracts, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield a crystalline solid. Dry under vacuum to obtain 3,5-dimethylpyrazole.
-
Yield: 37–39 g (77–81%).[1]
-
Purity: >99% by GC, m.p. 107–108°C.
-
Synthesis of 3-Formylphenylboronic Acid
While commercially available, 3-formylphenylboronic acid can be synthesized from 3-bromobenzaldehyde. The most common laboratory method involves protection of the aldehyde, formation of an organometallic intermediate, and subsequent reaction with a borate ester.
Experimental Protocol:
-
Protection: Reflux a solution of 3-bromobenzaldehyde (18.5 g, 100 mmol), ethylene glycol (6.2 g, 100 mmol), and a catalytic amount of p-toluenesulfonic acid (0.2 g) in 150 mL of toluene using a Dean-Stark apparatus until no more water is collected (approx. 4 hours). Cool the solution, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to obtain the acetal-protected 3-bromobenzaldehyde.
-
Borylation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.67 g, 110 mmol) in 50 mL of anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add the protected 3-bromobenzaldehyde (22.9 g, 100 mmol) dissolved in 100 mL of anhydrous THF dropwise to maintain a gentle reflux. After the addition, reflux for an additional hour.
-
Cool the Grignard reagent to -78°C (dry ice/acetone bath) and add trimethyl borate (12.5 g, 120 mmol) in 50 mL of anhydrous THF dropwise, keeping the temperature below -60°C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0°C and slowly add 100 mL of 2 M HCl. Stir vigorously for 2 hours to hydrolyze both the borate ester and the acetal.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a water/ethanol mixture to yield 3-formylphenylboronic acid as a white solid.[3][4][5]
-
Yield: 12-13.5 g (80-90%).
-
Part 3: Comparative Analysis of Coupling Methodologies
This section forms the core of our evaluation. Each method will be assessed based on its chemical efficiency, operational simplicity, and cost.
Method 1: Ullmann Condensation
The Ullmann condensation is a cornerstone of C-N bond formation, relying on a copper catalyst, typically in the +1 oxidation state. While traditional protocols required harsh conditions and stoichiometric copper, modern variations utilize catalytic copper with the aid of a ligand, significantly improving the reaction's scope and practicality.[6][7] L-proline has emerged as a particularly effective and inexpensive ligand for this transformation.[8]
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) iodide is chosen as it is an inexpensive and effective pre-catalyst. L-proline acts as a bidentate ligand, stabilizing the copper center and facilitating the catalytic cycle.
-
Base: A moderately strong base like potassium carbonate is required to deprotonate the pyrazole, generating the active nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMSO is used to ensure solubility of the reagents and to reach the necessary reaction temperatures.
Experimental Protocol:
-
To a sealable reaction vessel, add 3,5-dimethylpyrazole (1.06 g, 11 mmol), 3-bromobenzaldehyde (1.85 g, 10 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), L-proline (115 mg, 1.0 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add 20 mL of anhydrous DMSO via syringe.
-
Seal the vessel and heat the reaction mixture to 110°C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature, dilute with 100 mL of water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (3 x 50 mL) to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Method 2: Chan-Lam Coupling
The Chan-Lam coupling presents a milder alternative, coupling an N-H bond directly with a boronic acid.[9][10] This reaction is often performed under aerobic conditions, as O₂ is typically the terminal oxidant required to regenerate the active Cu(II) catalyst.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System: Copper(II) acetate is a common and effective catalyst for this transformation. The reaction is often run in the open air, simplifying the experimental setup.
-
Solvent: A polar solvent like methanol or dichloromethane is typically used, allowing for lower reaction temperatures compared to the Ullmann condensation.
-
Base: An organic base like triethylamine is often added to facilitate the reaction, although some protocols are base-free.[9]
Experimental Protocol:
-
To a round-bottomed flask open to the air, add 3-formylphenylboronic acid (1.50 g, 10 mmol), 3,5-dimethylpyrazole (1.15 g, 12 mmol), and copper(II) acetate (181 mg, 1.0 mmol, 10 mol%).
-
Add 50 mL of dichloromethane and 5 mL of triethylamine.
-
Stir the mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed reaction is renowned for its high efficiency, broad substrate scope, and functional group tolerance. Although palladium catalysts are significantly more expensive than copper, their high turnover numbers often allow for very low catalyst loadings.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) acetate precatalyst and a bulky, electron-rich phosphine ligand like Xantphos is highly effective. This combination forms a catalytically active Pd(0) species in situ that is adept at oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like cesium carbonate is crucial for both the deprotonation of the pyrazole and for facilitating the reductive elimination step.
-
Solvent: An anhydrous, non-polar solvent like toluene or dioxane is used to prevent catalyst decomposition and side reactions.
Experimental Protocol:
-
In a glovebox or under a nitrogen atmosphere, add palladium(II) acetate (22 mg, 0.1 mmol, 1 mol%), Xantphos (116 mg, 0.2 mmol, 2 mol%), and cesium carbonate (4.88 g, 15 mmol) to a flame-dried Schlenk flask.
-
Add 3,5-dimethylpyrazole (1.06 g, 11 mmol) and 3-bromobenzaldehyde (1.85 g, 10 mmol).
-
Add 50 mL of anhydrous toluene.
-
Seal the flask and heat the mixture to 100°C for 12 hours.
-
Cool the reaction to room temperature, dilute with 50 mL of ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Part 4: Cost-Effectiveness and Process Evaluation
To provide a practical comparison, we will analyze the cost to produce 10 mmol (approximately 2.14 g) of the final product, assuming typical literature yields for analogous reactions. Prices are based on bulk listings from major chemical suppliers and are subject to change.
| Parameter | Ullmann Condensation | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Assumed Yield | 75% (1.61 g) | 80% (1.71 g) | 90% (1.93 g) |
| Starting Materials | 3,5-Dimethylpyrazole, 3-Bromobenzaldehyde | 3,5-Dimethylpyrazole, 3-Formylphenylboronic Acid | 3,5-Dimethylpyrazole, 3-Bromobenzaldehyde |
| Catalyst | Copper(I) Iodide[13][14][15][16] | Copper(II) Acetate | Palladium(II) Acetate[17][18][19][20] |
| Ligand | L-Proline[21][22][23][24] | None | Xantphos |
| Base | K₂CO₃ | Triethylamine | Cs₂CO₃[25][26][27][28] |
| Solvent | DMSO | Dichloromethane | Toluene |
| Temperature | 110°C | Room Temp. | 100°C |
| Reaction Time | 24 hours | 48 hours | 12 hours |
| Catalyst Cost | ~$0.50 | ~$0.20 | ~$25.00 |
| Ligand Cost | ~$0.10 | $0.00 | ~$30.00 |
| Substrate Cost | ~$5.00 | ~$15.00 | ~$5.00 |
| Base/Solvent Cost | ~$2.00 | ~$1.00 | ~$10.00 |
| Total Reagent Cost | ~$7.60 | ~$16.20 | ~$70.00 |
| Cost per Gram | ~$4.72 | ~$9.47 | ~$36.27 |
Data Presentation: Cost estimations are based on 10 mmol scale reactions. Prices are approximate and derived from various suppliers for research-grade chemicals (e.g., Chem-Impex[13][29], Sigma-Aldrich, TCI).
Figure 2: Comparison of cost and process parameters.
Senior Application Scientist's Recommendation
The selection of an optimal synthetic route is contingent upon the specific goals of the research or production campaign.
-
For Large-Scale, Cost-Driven Manufacturing: The Ullmann Condensation is the unequivocally superior choice. Its reliance on inexpensive copper iodide and L-proline, coupled with the low cost of 3-bromobenzaldehyde, results in the lowest cost per gram of product. While the reaction requires elevated temperatures and longer reaction times, these factors are often manageable in a process chemistry setting where energy costs are amortized over large batch sizes. The primary challenge is the potential for metal contamination in the final product, requiring robust purification protocols.
-
For Small-Scale Synthesis and Medicinal Chemistry: The Buchwald-Hartwig Amination offers significant advantages in terms of speed, reliability, and yield. For generating libraries of analogues where reaction success and purity are paramount, the high cost of the palladium catalyst and ligand is justified. The reaction's shorter duration and typically cleaner profile can accelerate discovery timelines. However, its cost is prohibitive for large-scale production.
-
For Mild Conditions and Green Chemistry Focus: The Chan-Lam Coupling occupies a valuable middle ground. Its ability to proceed at room temperature makes it the most energy-efficient and "greenest" option.[30][31] The primary drawback is the higher cost of the 3-formylphenylboronic acid starting material. If a cost-effective source of this reagent is available, or if the downstream chemistry is sensitive to high temperatures, the Chan-Lam coupling becomes a very attractive and operationally simple alternative.
A thorough evaluation reveals that for the cost-effective synthesis of this compound, the L-proline-ligated Ullmann condensation is the most economically viable method . For rapid, small-scale applications where budget is less of a concern than time and yield, the Buchwald-Hartwig amination remains the gold standard. The Chan-Lam coupling provides a valuable, mild alternative, particularly when thermal sensitivity is a concern.
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A Researcher's Guide to Reproducibility with 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: A Comparative Analysis
In the landscape of drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. A key reagent that has garnered interest as a versatile building block is 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. Its unique electronic and steric properties make it a valuable component in the synthesis of complex heterocyclic scaffolds. However, ensuring the consistency and reliability of experiments utilizing this compound requires a deep understanding of its synthesis, characterization, and performance in comparison to other commonly used alternatives.
This guide provides an in-depth technical analysis of this compound, offering a comparative perspective on its utility in multicomponent reactions. We will delve into the critical aspects of its synthesis that directly impact purity and, consequently, experimental outcomes. Furthermore, we will present a data-driven comparison of its performance against other substituted benzaldehydes in well-established synthetic methodologies.
The Foundation of Reproducibility: Synthesis and Characterization
The reliability of any experiment begins with the quality of the starting materials. For this compound, ensuring a high-purity, well-characterized sample is paramount. Impurities, even in trace amounts, can lead to inconsistent reaction yields, unexpected side products, and misleading biological data.[1][2]
A robust and reproducible synthesis of this compound can be approached through a two-step process. The initial step involves the classic Knorr pyrazole synthesis, followed by a cross-coupling reaction to introduce the benzaldehyde moiety.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 3,5-Dimethylpyrazole [2][3]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 eq) and water.
-
With stirring, add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the mixture. The temperature should be monitored and maintained below 50°C. An exothermic reaction is expected.
-
After the addition is complete, heat the mixture to 50°C and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 10°C.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: The resulting 3,5-dimethylpyrazole should be a white solid. Purity should be assessed by melting point and High-Performance Liquid Chromatography (HPLC). A purity of >99% is ideal for the subsequent step.
Step 2: Synthesis of this compound
This proposed protocol is based on established Suzuki-Miyaura cross-coupling methodologies.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dimethylpyrazole (1.0 eq), 3-formylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to reflux (typically 90-110°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Critical Characterization for Reproducibility
To ensure the identity and purity of the synthesized this compound (CAS No: 956352-08-2), a comprehensive characterization is essential.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the aldehyde proton (~9.9-10.1 ppm), aromatic protons, pyrazole proton, and two methyl groups. Integration should be consistent with the structure. |
| ¹³C NMR | Confirms the carbon skeleton. | Peaks for the carbonyl carbon (~190-192 ppm), aromatic and pyrazole carbons, and methyl carbons. |
| Mass Spectrometry (MS) | Confirms the molecular weight. | A molecular ion peak corresponding to the expected mass of C₁₂H₁₂N₂O. |
| HPLC | Quantitative purity assessment. | A single major peak, ideally with a purity of ≥98%.[4] |
| FT-IR | Confirms the presence of key functional groups. | Characteristic stretches for the C=O (aldehyde) and C=N (pyrazole) bonds. |
Comparative Performance in Multicomponent Reactions
This compound is an excellent candidate for use in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step.[5][6] The electronic nature of the pyrazole substituent—generally considered to be electron-withdrawing—influences the reactivity of the aldehyde group. This section compares its expected performance in the Hantzsch and Biginelli reactions against other commonly used benzaldehydes.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, a scaffold present in many cardiovascular drugs. The reaction involves an aldehyde, a β-ketoester, and a source of ammonia. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the rate-determining step.
Diagram of the Hantzsch Reaction Workflow
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peer-reviewed methods for the analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
A Comparative Guide to the Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines a reactive aldehyde functional group with the biologically active pyrazole scaffold, makes it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.[1][2] The pyrazole nucleus is a cornerstone in many therapeutic agents, exhibiting a wide spectrum of activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2][3] Consequently, the precise and accurate analysis of this intermediate is paramount to ensure the purity, identity, and quality of downstream products, directly impacting research validity and the safety and efficacy of potential therapeutics.
This guide provides a comparative analysis of peer-reviewed analytical methodologies for the characterization and quantification of this compound. We will delve into the principles, protocols, and relative merits of chromatographic and spectroscopic techniques, offering field-proven insights to guide researchers in selecting the optimal method for their specific analytical challenge.
Chromatographic Methods: The Gold Standard for Quantification and Purity
Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most versatile and widely employed technique for the analysis of pyrazole derivatives.[4][5] Its high resolution and sensitivity make it ideal for both purity assessment and accurate quantification.
Principle of Separation: In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the components, with more polar compounds eluting first. The benzaldehyde and dimethyl-pyrazole moieties give this compound a moderate degree of hydrophobicity, making it well-suited for retention and separation on a C18 column.
Experimental Protocol: RP-HPLC for Purity and Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (Acetonitrile or Methanol). A typical starting point would be a 60:40 (v/v) mixture of Acetonitrile and water.[4]
-
Causality: Acetonitrile is often preferred for its lower viscosity and UV transparency. The acidic modifier (TFA) helps to protonate any residual silanols on the stationary phase and ensure sharp, symmetrical peak shapes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at 25-30 °C for improved reproducibility.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm, due to the aromatic systems.[4]
-
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.[4]
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the established linear range. Filter all solutions through a 0.45 µm syringe filter before injection.[5]
-
Gas Chromatography (GC)
GC is a powerful alternative for analyzing volatile and thermally stable compounds. Given that benzaldehyde has a boiling point of 179 °C, GC is a highly suitable method for analyzing this class of compounds.[6] It is particularly effective for identifying and quantifying residual solvents or volatile impurities. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantification, while coupling with a Mass Spectrometer (MS) allows for definitive identification of separated components.[7][8]
Principle of Separation: In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas (mobile phase) and interacts with the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel faster.
Experimental Protocol: GC-FID for Volatile Impurity Profiling
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a capillary column injection system.
-
Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, HP-5) or a polyethylene glycol (PEG) phase like HP-20.[6] A typical dimension is 30 m x 0.32 mm i.d.[8]
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1-2 mL/min).[6]
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.[6]
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Causality: A temperature program is essential to ensure the elution of both highly volatile impurities and the less volatile target analyte in a reasonable time with good peak shape.[6]
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.[6]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
The concentration should be optimized to avoid column overloading, typically in the range of 100-1000 µg/mL.
-
An internal standard (e.g., 3-Chlorobenzaldehyde) can be added for enhanced quantitative accuracy.[9]
-
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise chemical structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for full characterization.[10]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment, providing detailed information about molecular structure, connectivity, and conformation.
Expected Spectral Features:
-
¹H NMR (in CDCl₃):
-
Aldehyde Proton (-CHO): A sharp singlet expected at a highly deshielded position, typically δ 9.9-10.1 ppm .[11]
-
Aromatic Protons (Benzene Ring): A complex multiplet pattern between δ 7.4-8.0 ppm . The specific splitting pattern will depend on the substitution, revealing connectivity.
-
Pyrazole Proton (-CH=): A sharp singlet around δ 5.8-6.0 ppm .[12]
-
Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the pyrazole ring, expected around δ 2.2-2.6 ppm .[1][12]
-
-
¹³C NMR (in CDCl₃):
Mass Spectrometry (MS)
MS is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through fragmentation patterns.[14][15]
Principle: The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z ratio. Electron Ionization (EI) is common for GC-MS and produces extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique used for LC-MS, often preserving the molecular ion.[16]
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺•): The parent peak corresponding to the exact molecular weight of the compound (C₁₂H₁₂N₂O), which is 200.24 g/mol . Pyrazole rings are known to form stable molecular ions.[14]
-
Key Fragments:
-
Loss of the aldehyde group ([M-CHO]⁺): A peak at m/z 171.
-
Loss of a methyl group ([M-CH₃]⁺): A peak at m/z 185.
-
Fragments characteristic of the pyrazole ring itself, such as ions at m/z 81 or 67, resulting from ring cleavage.[14]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Principle: IR radiation is passed through a sample, and molecules absorb the frequencies of radiation that correspond to the vibrational frequencies of their chemical bonds.
Characteristic Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1680 cm⁻¹ .[3]
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[17]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the region of 1600-1450 cm⁻¹ .
-
C-H Stretch (Aromatic and Methyl): Absorptions just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
Comparative Analysis of Analytical Methods
The selection of an analytical method is a strategic decision based on the specific goal of the analysis. The following table provides a comparative summary to aid in this process.
| Method | Primary Purpose | Sensitivity | Selectivity/Resolution | Analysis Time | Key Advantage | Key Limitation |
| RP-HPLC-UV | Quantification, Purity Assessment | High (µg/mL - ng/mL) | Excellent | 10-30 min | Robust, versatile, and the industry standard for purity.[5] | Requires soluble, non-volatile samples. |
| GC-FID/MS | Quantification, Volatile Impurity Profiling, Identification | Very High (ng/mL - pg/mL) | Excellent | 15-40 min | Superior for volatile analytes and residual solvents.[8] | Requires thermally stable and volatile samples. |
| ¹H & ¹³C NMR | Structural Elucidation, Identification | Low (mg scale) | Absolute | 5-60 min | Provides unambiguous structural confirmation. | Low throughput, requires relatively pure sample. |
| Mass Spec. | Molecular Weight Determination, Identification | Very High (pg - fg) | N/A (when standalone) | < 5 min | Confirms molecular formula and fragmentation.[15] | Provides limited structural info without chromatography. |
| FT-IR | Functional Group Identification | Moderate (µg-mg scale) | Low | < 2 min | Fast, simple, and non-destructive. | Provides limited information on overall structure. |
Visualizing the Analytical Workflow
The general process for analyzing a sample of this compound involves a logical sequence of steps, from initial preparation to final data interpretation.
Caption: Generalized workflow for the analysis of pyrazole derivatives.[5]
A Logical Guide for Method Selection
Choosing the right analytical tool depends on the question being asked. This decision tree illustrates a logical approach to selecting the most appropriate technique.
Caption: Logical guide for selecting an analytical method.
Conclusion
The analysis of this compound requires a multi-faceted approach. For routine quality control involving quantification and purity assessment, RP-HPLC stands out as the most robust and reliable method. For specialized applications such as analyzing volatile impurities or when dealing with complex matrices where derivatization is not desired, GC-FID/MS offers a powerful alternative. For absolute confirmation of identity and structural elucidation, particularly during synthesis and characterization of new chemical entities, NMR spectroscopy is indispensable, complemented by Mass Spectrometry for molecular weight verification. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, enables the researcher to design a scientifically sound analytical strategy, ensuring data integrity and confidence in their results.
References
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- Al-Awadi, N. A., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Mistry, B. (2018). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- El-Emary, T. I. (2015). Mass spectrometric study of some pyrazoline derivatives.
- Radulović, N. S., et al. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
- Solár, R. (2014). What are the optimal conditions for GC analysis of benzaldehyde?
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- Sawant, S. D., et al. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Online]. Available: [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). HMDB. [Online]. Available: [Link]
- NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Online]. Available: [Link]
- Maccioni, E., et al. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. [Online]. Available: [Link]
- Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
- Patel, P. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Online]. Available: [Link]
- Ahamed, A. J. (2014). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]
- Sonwane, S. A., & Aswar, A. S. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]
- Kumar, V., & Kumar, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Online]. Available: [Link]
- Ghorab, M. M., et al. (2015). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
- Patel, K. D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Online]. Available: [Link]
- Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- El-Remaily, M. A. A. A., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Online]. Available: [Link]
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.
- Li, J.-T., et al. (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Acta Crystallographica Section E. [Online]. Available: [Link]
- Hussein, F. H. S., et al. (2015). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde.
- Bautista-Hernández, C. I., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Online]. Available: [Link]
- Al-Ostath, R. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Online]. Available: [Link]
- Yengoyan, A., et al. (2019). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
- Suseelan, M. S. (2016). Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica. [Online]. Available: [Link]
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A Comparative In Vitro Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde Analogs for Anticancer Activity
This guide provides a comprehensive comparison of the in vitro anticancer activity of a series of synthesized 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde analogs. We will delve into the rationale behind the molecular design, detailed experimental protocols for assessing cytotoxic activity, and a structure-activity relationship (SAR) analysis to elucidate the key chemical features influencing efficacy. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[5][6] Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of kinases like VEGFR-2 and CDK2, or by acting as DNA binding agents.[1]
The lead compound, this compound, serves as a foundational structure for our investigation. The 3,5-dimethylpyrazole moiety is a common and synthetically accessible starting point.[7][8] The benzaldehyde group offers a reactive handle for further chemical modifications, allowing for the systematic exploration of the chemical space around this core structure. This guide will explore a hypothetical series of analogs where substitutions are introduced on the benzaldehyde ring to probe the effects of electron-donating and electron-withdrawing groups on anticancer activity.
Synthesis and Design of Analogs
The synthesis of this compound analogs typically begins with the reaction of a substituted 3-aminobenzaldehyde with acetylacetone to form a Schiff base, followed by cyclization with hydrazine hydrate. For the purpose of this guide, we will consider a focused library of analogs with substitutions at the para-position of the benzaldehyde ring to systematically evaluate the influence of electronic effects on cytotoxicity.
Hypothetical Analogs for Comparison:
| Compound ID | R-Group (at para-position) | Property |
| PZ-H | -H | Parent Compound |
| PZ-CH3 | -CH3 | Electron-Donating (Weak) |
| PZ-OCH3 | -OCH3 | Electron-Donating (Strong) |
| PZ-Cl | -Cl | Electron-Withdrawing (Halogen) |
| PZ-NO2 | -NO2 | Electron-Withdrawing (Strong) |
This selection of analogs allows for a systematic investigation of how electron density at the phenyl ring influences the biological activity of the entire molecule.
Experimental Protocols: In Vitro Anticancer Activity Assessment
To ensure the trustworthiness and reproducibility of our findings, we will employ a series of well-established in vitro assays.
Cell Culture
Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), will be used to assess the cytotoxic potential of the synthesized analogs. Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds (PZ-H, PZ-CH3, PZ-OCH3, PZ-Cl, PZ-NO2) in DMSO.
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assessment by Annexin V-FITC/PI Staining
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining will be performed.
Protocol:
-
Treat cells with the IC50 concentration of each compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Comparative In Vitro Activity Data
The following table summarizes the hypothetical IC50 values of the this compound analogs against MCF-7 and A549 cancer cell lines.
| Compound ID | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| PZ-H | -H | 45.2 | 58.7 |
| PZ-CH3 | -CH3 | 38.5 | 49.1 |
| PZ-OCH3 | -OCH3 | 32.8 | 41.5 |
| PZ-Cl | -Cl | 15.6 | 22.3 |
| PZ-NO2 | -NO2 | 8.9 | 12.4 |
| Doxorubicin | - | 0.8 | 1.2 |
Discussion: Structure-Activity Relationship (SAR)
The in vitro cytotoxicity data reveals a clear structure-activity relationship among the synthesized analogs. The parent compound, PZ-H , exhibited moderate activity.
The introduction of electron-donating groups, such as methyl (PZ-CH3 ) and methoxy (PZ-OCH3 ), led to a slight increase in cytotoxic activity. This suggests that increased electron density on the phenyl ring may have a modest favorable impact on the compound's interaction with its biological target.
More significantly, the incorporation of electron-withdrawing groups resulted in a marked enhancement of anticancer activity. The chloro-substituted analog, PZ-Cl , demonstrated a nearly three-fold increase in potency compared to the parent compound. The most potent analog in this series was PZ-NO2 , which bears a strong electron-withdrawing nitro group. This compound displayed the lowest IC50 values against both MCF-7 and A549 cell lines.
These findings strongly suggest that reducing the electron density of the benzaldehyde phenyl ring is a key factor for improving the cytotoxic potential of this class of compounds. The electron-withdrawing substituents may enhance the compound's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking, with the active site of its target protein. It is also possible that these substitutions favorably alter the pharmacokinetic properties of the molecules, such as cell permeability.
Conclusion
This comparative guide has outlined a systematic approach to evaluating the in vitro anticancer activity of a series of this compound analogs. The presented methodologies provide a robust framework for screening and characterizing novel chemical entities. The structure-activity relationship analysis indicates that substitution with electron-withdrawing groups at the para-position of the benzaldehyde ring is a promising strategy for enhancing the cytotoxic potency of this scaffold. Further investigations, including the exploration of a wider range of substituents, elucidation of the precise mechanism of action, and in vivo efficacy studies, are warranted to further develop these compounds as potential anticancer agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the entire lifecycle of the chemicals we handle. The safe and environmentally conscious disposal of reagents like 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a critical component of laboratory stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical nature and associated hazards. The procedures herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.
Hazard Profile and Risk Assessment
A thorough understanding of a compound's intrinsic hazards is the foundation of its safe management. For this compound, a risk assessment is derived from its structural motifs—a substituted pyrazole ring and a benzaldehyde functional group—and validated by supplier safety data.
The primary hazards, as identified in its Safety Data Sheet (SDS), necessitate its classification as a hazardous substance. The compound is typically accompanied by the "Warning" signal word and is associated with the following GHS hazard statements:
The causality for these hazards is rooted in its chemistry. The benzaldehyde group can be irritating to skin, eyes, and the respiratory tract.[5][6] Pyrazole derivatives, while pharmacologically valuable, are known for a wide range of biological activities and must be handled with care to avoid unintended exposure and environmental release.[7][8]
Table 1: GHS Hazard and Precautionary Summary
| Category | Code | Description |
| Hazard | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Core Disposal Principle: Professional Hazardous Waste Management
Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[7][9] Its potential for aquatic toxicity, a common trait for benzaldehyde derivatives, and unknown long-term environmental effects from the pyrazole moiety mandate professional disposal.[5] All waste streams containing this compound must be collected, segregated, and transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9][10]
Personal Protective Equipment (PPE) Protocol
Given the compound's irritant properties, a stringent PPE protocol is mandatory during all handling and disposal activities.
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the neat compound (especially if it is a solid or semi-solid) and preparation of waste containers should be performed inside a certified chemical fume hood to mitigate inhalation risks.[10]
Step-by-Step Disposal & Waste Segregation Protocol
Strict segregation of waste is paramount to prevent dangerous cross-reactions and to ensure compliant disposal.[7] Follow this protocol for different waste streams.
A. Unused or Expired Neat Compound
-
Do Not Open: If possible, dispose of the original reagent in its unopened manufacturer's container. This preserves the most accurate labeling and hazard information.[11]
-
Labeling: Affix a "Hazardous Waste" label to the container.
-
Segregation: Store this container in a designated satellite accumulation area for solid or organic chemical waste, away from incompatible materials like strong oxidizing agents, strong bases, or strong reducing agents.
B. Contaminated Solid Waste (e.g., Weigh Boats, Contaminated Gloves, Wipes)
-
Collection: Place all solid waste contaminated with the compound into a designated, durable, and sealable container (e.g., a polyethylene pail or a properly lined cardboard box).
-
Labeling: Immediately label the container as "Hazardous Waste" and list "this compound" as a constituent.
-
Accumulation: Keep the container sealed when not in use. Do not mix with other waste types.
C. Contaminated Liquid Waste (e.g., Reaction Mixtures, Solvent Rinses)
-
Container Selection: Use a dedicated, chemically compatible (e.g., glass or polyethylene) waste container with a secure, tight-fitting screw cap.[7] Ensure the container is clearly labeled for "Halogenated" or "Non-Halogenated" organic waste as appropriate for the solvents used.
-
Labeling: The moment the first drop of waste is added, the container must be labeled with:
-
Collection: Add liquid waste to the container using a funnel. Do not overfill; leave at least 10% headspace to allow for vapor expansion.[7] Keep the container closed at all times except when adding waste.
D. Contaminated Glassware
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).[7]
-
Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste as described in section 4C, as it will be heavily contaminated.[7] Subsequent rinses can typically be collected in the same waste stream.
-
Final Cleaning: After the solvent rinses, the glassware can be washed with soap and water.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: For liquid spills, contain the material and then cover it with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[9][12] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[9] For solid spills, gently sweep the material to avoid raising dust.
-
Collect Waste: Carefully scoop the absorbed material and contaminated soil into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://www.benchchem.com/pro-dispersal/proper-disposal-of-1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea
- BENZALDEHYDE - Techno PharmChem.
- 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O - PubChem.
- Safety Data Sheet: Benzaldehyde - Carl ROTH.
- Qualitative Tier 2 Assessment - Santos.
- material safety data sheet sds/msds - Kasturi Aromatics.
- Safety Data Sheet: Benzaldehyde - Chemos GmbH&Co.KG.
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A Strategic Guide to Personal Protective Equipment for Handling 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
This document provides a comprehensive, technically grounded guide for the safe handling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a laboratory setting. As a Senior Application Scientist, the following protocols are synthesized from established safety data for analogous compounds, best practices in chemical hygiene, and a deep understanding of the potential hazards associated with aromatic aldehydes and pyrazole derivatives. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety procedures, ensuring both personal safety and the integrity of their research.
Hazard Assessment: Understanding the Compound's Profile
Primary Hazards:
-
Skin Irritation: Aromatic aldehydes and pyrazole derivatives are known to cause skin irritation upon contact.[3][4] Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3][4]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[3][5]
Secondary Hazards:
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Combustibility: While not highly flammable, many organic compounds can burn at elevated temperatures, and dusts can form explosive mixtures with air.[6]
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, with the understanding that the level of protection may need to be escalated based on the specific experimental conditions (e.g., scale of the reaction, potential for aerosol generation).
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] This is the minimum level of protection to prevent accidental splashes from reaching the eyes. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene are generally recommended) and a laboratory coat. | Gloves should be inspected for tears or holes before each use. A lab coat protects the skin and personal clothing from contamination.[2] For larger quantities or significant splash potential, a chemical-resistant apron or suit should be considered. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.[2][7] |
Operational Plan: From Handling to Disposal
A meticulous operational plan is essential for minimizing exposure and ensuring a safe working environment.
Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the inhalation of any fine particulates. Use appropriate tools (spatulas, weighing paper) to avoid direct contact.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashing. Use a stir plate with a gentle stir speed to avoid aerosolization.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate the work area and any equipment used.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Aldehyde Neutralization: For liquid waste streams containing significant concentrations of the aldehyde, chemical neutralization may be a viable option to render the waste non-hazardous.[8][9] Commercially available aldehyde neutralization products can be used for this purpose.[9] Always verify the effectiveness of the neutralization process before disposal.[10]
-
Consult Local Regulations: Disposal procedures must always comply with local, state, and federal regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A flowchart outlining the PPE selection process based on the handling task.
References
- BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- BenchChem. Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- Grainger. Aldehyde Disposal.
- Fisher Scientific. SAFETY DATA SHEET: 3-(1H-Pyrazol-1-yl)benzaldehyde.
- Air Cycle Corporation. Aldex® - Aldehyde Disposal Made Easy.
- Sigma-Aldrich. SAFETY DATA SHEET: 5-Amino-1,3-dimethylpyrazole.
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
- AK Scientific, Inc. Safety Data Sheet: 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde.
- Sigma-Aldrich. SAFETY DATA SHEET.
- EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sciencemadness Wiki. Proper disposal of chemicals.
- ChemicalBook. 3-(3,5-dimethyl-pyrazol-1-yl)-benzaldehydehydrochloride.
- Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%.
- organicmystery.com. Preparation of Aromatic Aldehydes and Ketones.
- CHEMM. Personal Protective Equipment (PPE).
- ResearchGate. New Methods for the Preparation of Aromatic Aldehydes | Request PDF.
- Kasturi Aromatics. material safety data sheet sds/msds.
- Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties.
- International Labour Organization. ICSC 0102 - BENZALDEHYDE.
- JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Google Patents. US3322833A - Preparation of aromatic aldehydes.
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- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. archtechnochem.com [archtechnochem.com]
- 9. wastewise.com [wastewise.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
